Product packaging for Desmethyl-VS-5584(Cat. No.:CAS No. 1246560-33-7)

Desmethyl-VS-5584

Cat. No.: B612255
CAS No.: 1246560-33-7
M. Wt: 354.4 g/mol
InChI Key: QYBGBLQCOOISAR-UHFFFAOYSA-N
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Description

VS-5584 has been used in trials studying the treatment of Lymphoma, Metastatic Cancer, and Non Hematologic Cancers.
PI3K/mTOR Kinase Inhibitor VS-5584 is a potent and selective inhibitor of both phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor VS-5584 inhibits mTOR kinase and all class I PI3K isoforms. Consequently, this disrupts phosphorylation of substrates downstream of PI3K and mTOR and may result in apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy. mTOR is a serine/threonine kinase downstream of PI3K, which also has PI3K-independent activity. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
a highly selective PI3K/mTOR kinase inhibitor for the treatment of cance

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N8O B612255 Desmethyl-VS-5584 CAS No. 1246560-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677328
Record name 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246560-33-7
Record name VS-5584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VS-5584
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VS-5584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Desmethyl-VS-5584: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] As a dimethyl analog of the well-characterized compound VS-5584, its mechanism of action is predicated on the simultaneous blockade of these two critical nodes in cellular signaling.[2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, promoting tumor cell growth, proliferation, survival, and resistance to therapy.[4][5][6][7] By targeting both PI3K and mTOR, this compound is designed to overcome the limitations of single-target inhibitors and provide a more comprehensive and durable anti-cancer effect.[8] This technical guide provides a detailed overview of the core mechanism of action of this compound, based on the extensive research conducted on its parent compound, VS-5584.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound, like VS-5584, functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and the mTOR kinase (mTORC1 and mTORC2).[6][9][10] This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.

The PI3K family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell growth, proliferation, survival, and metabolism.

mTOR is a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis, cell growth, and metabolism, while mTORC2 is involved in cell survival and cytoskeletal organization, and importantly, is a primary activator of AKT through phosphorylation at serine 473.

By inhibiting both PI3K and mTOR, this compound effectively blocks the activation of AKT and the downstream signaling of both mTORC1 and mTORC2. This leads to the inhibition of phosphorylation of key downstream effectors such as S6 ribosomal protein (a substrate of S6 kinase, which is activated by mTORC1) and AKT itself at Ser473 (a substrate of mTORC2).[6][11]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 S6 S6 S6K->S6 Phosphorylates eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6->Proliferation eIF4E->Proliferation Desmethyl_VS_5584 This compound Desmethyl_VS_5584->PI3K Desmethyl_VS_5584->mTORC2 Desmethyl_VS_5584->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of VS-5584, the parent compound of this compound, against class I PI3K isoforms and mTOR.

TargetIC50 (nM)
PI3Kα16[6][10]
PI3Kβ68[6][10]
PI3Kγ25[6][10]
PI3Kδ42[6][10]
mTOR37[6][10]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Preferential Targeting of Cancer Stem Cells

A significant aspect of the mechanism of action of VS-5584, and by extension this compound, is its preferential activity against cancer stem cells (CSCs).[1] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Studies have shown that VS-5584 is significantly more potent in inhibiting the proliferation and survival of CSCs compared to the bulk tumor cell population.[1] This effect is attributed to the requirement of multiple components of the PI3K/mTOR pathway for CSC maintenance, which are simultaneously blocked by the dual inhibitor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PI3K/mTOR inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of this compound against PI3K isoforms and mTOR.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), recombinant human mTOR, ATP, appropriate lipid substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, the lipid substrate, and the serially diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer. f. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway.

Methodology:

  • Cell Culture and Treatment: a. Culture cancer cells (e.g., MCF-7, PC-3) to 70-80% confluency. b. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser240/244), and total S6 overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-AKT, p-S6) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A streamlined workflow for Western Blot analysis.

Aldefluor Assay for Cancer Stem Cell Population

Objective: To determine the effect of this compound on the population of cancer stem cells, identified by high aldehyde dehydrogenase (ALDH) activity.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound for a specified duration.

  • Cell Staining: a. Resuspend the treated cells in Aldefluor assay buffer. b. Add the activated Aldefluor reagent to the "test" sample and a specific ALDH inhibitor (DEAB) to the "control" sample. c. Incubate the cells at 37°C for 30-60 minutes.

  • Flow Cytometry: a. Analyze the cells using a flow cytometer. b. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the DEAB-treated "control" sample. c. Quantify the percentage of ALDH+ cells in the treated and untreated samples.

Experimental Workflow: Aldefluor Assay

Aldefluor_Workflow A Cancer Cell Culture B Treatment with This compound A->B C Cell Suspension in Aldefluor Buffer B->C D Staining with Aldefluor Reagent (Test Sample) C->D E Staining with Aldefluor & DEAB (Control) C->E F Incubation at 37°C D->F E->F G Flow Cytometry Analysis F->G H Quantification of ALDH+ Population G->H

Caption: Workflow for the Aldefluor assay to identify cancer stem cells.

Conclusion

This compound, as an analog of VS-5584, is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action involves the direct inhibition of all class I PI3K isoforms and mTORC1/2, leading to a comprehensive blockade of downstream signaling, resulting in reduced cell proliferation and survival. A key feature of this class of compounds is the preferential targeting of cancer stem cells, which holds significant promise for overcoming therapeutic resistance and achieving more durable clinical responses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PI3K/mTOR inhibitors.

References

Desmethyl-VS-5584: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-VS-5584 is the dimethyl analog and a putative metabolite of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] VS-5584 demonstrates broad anti-proliferative activity across a range of cancer cell lines and efficacy in preclinical tumor models.[4][5] This technical guide provides a comprehensive overview of the available data on VS-5584, which serves as a surrogate for understanding the potential activity of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. While specific data for this compound is limited, its structural similarity to VS-5584 suggests a comparable biological function as a dual PI3K/mTOR inhibitor.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a key target for therapeutic intervention. VS-5584 is a small molecule inhibitor that potently and selectively targets both PI3K and mTOR, two key kinases in this pathway.[4] this compound, a dimethyl analog of VS-5584, is presumed to share this mechanism of action.[1][2][3] This guide summarizes the core preclinical data for VS-5584 to inform research and development activities related to this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine[6]
Molecular Formula C16H20N8O[1][6]
CAS Number 1246535-95-4[1][6]
Molecular Weight 340.39 g/mol [6]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

VS-5584 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and mTOR kinase (mTORC1 and mTORC2).[4][7] This dual inhibition leads to the suppression of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[4][5]

Signaling Pathway

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT by phosphorylating it at Ser473. By inhibiting both PI3K and mTOR, VS-5584 effectively blocks this entire signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) VS5584_PI3K VS-5584 (this compound) VS5584_PI3K->PI3K VS5584_mTOR VS-5584 (this compound) VS5584_mTOR->mTORC2 VS5584_mTOR->mTORC1

Fig. 1: PI3K/mTOR Signaling Pathway Inhibition by VS-5584.

Preclinical Pharmacology of VS-5584

In Vitro Potency

VS-5584 demonstrates potent inhibition of PI3K isoforms and mTOR in biochemical assays.

TargetIC50 (nM)Reference
PI3Kα16[4][7]
PI3Kβ68[4][7]
PI3Kγ25[4][7]
PI3Kδ42[4][7]
mTOR37[4][7]
In Vitro Cellular Activity

VS-5584 inhibits the proliferation of a broad panel of human cancer cell lines, with particular sensitivity observed in lines with PIK3CA mutations.[4] For example, in the H929 multiple myeloma cell line, VS-5584 showed an IC50 of 48 nM.[8]

In Vivo Efficacy

Oral administration of VS-5584 has been shown to inhibit tumor growth in various human tumor xenograft models.[4] In a PTEN-null human prostate cancer PC3 xenograft model, VS-5584 treatment resulted in significant tumor growth inhibition.[8] Furthermore, VS-5584 demonstrated dose-dependent efficacy in a rapamycin-resistant colorectal cancer COLO-205 xenograft model.[8]

Pharmacokinetics

In mice, a single oral dose of VS-5584 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.9 hours and an elimination half-life of 10 hours.[8]

Experimental Protocols for VS-5584

The following are representative protocols for experiments conducted with VS-5584, which could be adapted for the study of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms and mTOR.

Methodology:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.

  • The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).

  • The compound is serially diluted and added to the reaction mixture.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the compound or vehicle control (e.g., DMSO).

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.

Cell_Proliferation_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of This compound or vehicle B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., MTT, CellTiter-Blue®) D->E F Measure absorbance/ fluorescence E->F G Calculate IC50 values F->G

Fig. 2: Workflow for a Cell Proliferation Assay.
Western Blot Analysis for Pathway Modulation

Objective: To confirm the inhibition of the PI3K/mTOR pathway in cells.

Methodology:

  • Cancer cells are treated with the compound for a specified time.

  • Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked and then incubated with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., phospho-AKT (Ser473), phospho-S6 ribosomal protein). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The compound is administered to the treatment group (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is the dimethyl analog of the potent dual PI3K/mTOR inhibitor, VS-5584. While direct experimental data for this compound is scarce, the extensive preclinical data available for VS-5584 provides a strong foundation for inferring its mechanism of action and potential anti-cancer properties. The information and protocols detailed in this guide are intended to facilitate further research into this compound and its potential as a therapeutic agent. Further studies are warranted to fully characterize the pharmacological profile of this compound and compare its potency and efficacy to its parent compound.

References

Desmethyl-VS-5584 and the Inhibition of the PI3K/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a spectrum of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its dysregulation through genetic mutations, amplifications, or deletions is a hallmark of numerous human cancers, rendering it a prime target for therapeutic intervention.[3][4] Dual inhibition of both PI3K and mTOR offers a compelling strategy to overcome resistance mechanisms associated with single-target agents. This technical guide focuses on Desmethyl-VS-5584, a dimethyl analog of VS-5584 (also known as SB2343), a potent and selective dual inhibitor of PI3K and mTOR.[5][6] Due to the extensive publicly available data on the parent compound, this guide will provide a comprehensive overview of the mechanism of action, experimental data, and methodologies associated with VS-5584 as a proxy for understanding the therapeutic potential of its desmethyl analog.

VS-5584 is a low-molecular-weight, ATP-competitive inhibitor with equivalent low nanomolar potency against all class I PI3K isoforms and mTOR kinase.[3][7] This dual inhibition effectively blocks signaling downstream of both PI3K and mTORC1/2 complexes.[3][4] Notably, VS-5584 has demonstrated a preferential targeting of cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and disease recurrence.[8][9]

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/mTOR pathway is a central regulator of cellular signaling. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a host of substrates that promote cell survival and proliferation.

A key downstream effector of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt by phosphorylating it at the Ser473 residue.

VS-5584 and its analog, this compound, exert their anti-cancer effects by simultaneously inhibiting both PI3K and mTOR, thereby blocking signaling at multiple critical nodes within this pathway. This leads to the inhibition of downstream events such as the phosphorylation of Akt and S6 ribosomal protein.[8]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Ser473 phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation VS5584 This compound (VS-5584) VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1

PI3K/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of VS-5584. While specific data for this compound is not extensively published, it is anticipated to exhibit a similar inhibitory profile due to its structural similarity.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

Kinase TargetIC50 (nmol/L)
PI3Kα16 (±3)[3]
PI3Kβ68 (±9)[3]
PI3Kγ25 (±5)[3]
PI3Kδ42 (±8)[3]
mTOR37 (±7)[3]

Table 2: In Vivo Efficacy of VS-5584 in Human Tumor Xenograft Models

Tumor ModelDosingTumor Growth Inhibition (TGI)Reference
PC3 (Prostate)11 mg/kg, daily79%[3][8]
PC3 (Prostate)25 mg/kg, daily113%[3][8]
COLO-205 (Colorectal)11 mg/kg, daily45%[3][8]
COLO-205 (Colorectal)25 mg/kg, daily85%[3][8]
COLO-205 (Colorectal)35 mg/kg, daily86%[3][8]
MV4-11 (AML)3.7 mg/kg, daily28%[8]
MV4-11 (AML)11 mg/kg, daily76%[8]
NCI-N87 (Gastric)25 mg/kg, daily121%[3][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the characterization of VS-5584.

In Vitro Kinase Assays

The inhibitory activity of this compound and its parent compound against PI3K isoforms and mTOR can be determined using various commercially available kinase assay kits. A common method involves a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Protocol Outline:

  • Reagent Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinases are used. The substrate, such as PIP2 for PI3K assays, and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together to initiate the enzymatic reaction. The reaction is typically started by the addition of ATP.

  • Detection: The reaction is stopped, and the product is detected. For radiometric assays, this involves the quantification of radiolabeled ATP incorporated into the substrate. For TR-FRET assays, a specific antibody that recognizes the phosphorylated product is used.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell Viability (MTT) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis: This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-pAkt, anti-pS6) D->E F Secondary Antibody Incubation E->F G Detection (Chemiluminescence) F->G H Data Analysis G->H

A typical workflow for Western Blot analysis.

Protocol Outline:

  • Cell Treatment and Lysis: Cells are treated with this compound for a defined period. Subsequently, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of novel compounds.

General Protocol Outline:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered (e.g., orally) at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Xenograft_Workflow cluster_0 Preparation cluster_1 Study Execution cluster_2 Analysis A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (e.g., Oral Gavage) D->E F Regular Tumor Volume & Body Weight Measurement E->F G Study Endpoint F->G H Data Analysis (TGI) G->H

Workflow for a typical in vivo xenograft efficacy study.

Conclusion

This compound, as an analog of the potent dual PI3K/mTOR inhibitor VS-5584, holds significant promise as a therapeutic agent for the treatment of cancers characterized by a dysregulated PI3K/mTOR pathway. The extensive preclinical data for VS-5584 demonstrates robust anti-proliferative and anti-tumor activity across a range of cancer models, including those resistant to other therapies. The provided methodologies offer a foundational framework for researchers to further investigate the specific properties of this compound and to explore its full therapeutic potential in oncology. The dual-targeting mechanism and the preferential activity against cancer stem cells highlight the potential for this class of inhibitors to achieve more durable clinical responses. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to advance its development as a novel anti-cancer agent.

References

Desmethyl-VS-5584: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl-VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of the well-characterized compound VS-5584, this compound is of significant interest for cancer research and drug development due to its potential to modulate the frequently dysregulated PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, is a small molecule inhibitor. Its core structure is a purine derivative, which contributes to its ability to compete with ATP at the kinase domain of its target enzymes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C16H20N8O[1][2][3][4][5]
Molecular Weight 340.39 g/mol [4][5]
CAS Number 1246535-95-4[1][2][3]
SMILES Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1[4]
Appearance SolidN/A
Purity >98% (HPLC)[4]
Solubility Soluble in DMSO[6]
Storage Store at -20°C[1][3]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound is an analog of VS-5584, a potent ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and mTOR.[7][8] By dual-targeting PI3K and mTOR, it effectively abrogates the signaling cascade that is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, when active, promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-BP1. This compound, by inhibiting both PI3K and mTOR, is expected to lead to a comprehensive shutdown of this signaling axis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Inhibits (when unphosphorylated) Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC1 Desmethyl_VS5584->mTORC2

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Biological Activity and Pharmacokinetics (Data for VS-5584)

Table 2: In Vitro Inhibitory Activity of VS-5584

TargetIC50 (nM)Source
PI3Kα 16[7][8]
PI3Kβ 68[7][8]
PI3Kγ 25[7][8]
PI3Kδ 42[7][8]
mTOR 37[7][8]

Table 3: Pharmacokinetic Parameters of VS-5584 in Mice (Oral Administration)

ParameterValueSource
Tmax 0.9 hours[5]
Elimination Half-life 10 hours[5]

VS-5584 has demonstrated the ability to induce long-lasting, dose-dependent inhibition of PI3K/mTOR signaling in tumor tissues, leading to tumor growth inhibition in various preclinical models.[7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PI3K and mTOR kinases.

Materials:

  • Purified recombinant PI3K and mTOR enzymes

  • Kinase-specific substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)

  • ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for ADP-Glo assay)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the kinase activity according to the detection reagent manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound Start->Prepare_Dilutions Add_Compound Add compound/DMSO to assay plate Prepare_Dilutions->Add_Compound Add_Kinase_Substrate Add kinase and substrate mixture Add_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Measure_Signal Measure signal (e.g., luminescence) Stop_Reaction->Measure_Signal Analyze_Data Calculate % inhibition and IC50 value Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands with chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound is a promising research compound for investigating the therapeutic potential of dual PI3K/mTOR inhibition. Its structural similarity to the well-characterized inhibitor VS-5584 suggests potent and selective activity. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific biological and pharmacological properties of this compound and to explore its potential as a novel anti-cancer agent. Further studies are warranted to determine the specific IC50 values and pharmacokinetic profile of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-VS-5584, a dimethyl analog of the potent dual PI3K/mTOR inhibitor VS-5584, has emerged as a compound of interest within the landscape of oncological research. While detailed information regarding its specific discovery and synthesis is not extensively published, this technical guide consolidates available data and infers plausible methodologies based on established synthetic routes for similar purine-pyrimidine scaffolds. This document provides a comprehensive overview of its chemical identity, a hypothetical synthesis pathway, and relevant biological context through the lens of its parent compound, VS-5584. Experimental protocols for the proposed synthesis and relevant biological assays are detailed to facilitate further research and development.

Introduction to this compound

This compound is identified as a close structural analog of VS-5584, a well-characterized inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and resistance mechanisms observed with single-target inhibitors.

Table 1: Chemical Identity of this compound

ParameterValue
IUPAC Name 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine
Synonyms Desmethyl-SB2343
CAS Number 1246535-95-4
Molecular Formula C₁₆H₂₀N₈O
Molecular Weight 340.38 g/mol

Proposed Synthesis of this compound

A definitive, published synthesis of this compound is not currently available. However, based on the synthesis of analogous purine-pyrimidine coupled compounds, a plausible synthetic route can be proposed. This hypothetical pathway involves the construction of the substituted purine core followed by a palladium-catalyzed cross-coupling reaction with a pyrimidine derivative.

Hypothetical Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-C bond between the purine and pyrimidine rings, suggesting a Suzuki-Miyaura cross-coupling reaction as the key final step. This would require a halogenated purine precursor and a pyrimidine boronic acid or ester. The substituted purine itself can be assembled in a stepwise manner from simpler precursors.

Proposed Forward Synthesis

The proposed multi-step synthesis is outlined below, with detailed experimental protocols provided in Section 4.

Scheme 1: Proposed Synthesis of this compound

G A 6-chloro-9-isopropyl-9H-purine D Suzuki-Miyaura Coupling A->D Pd catalyst, base B 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine B->D C This compound D->C

Caption: Proposed final step in the synthesis of this compound.

Step 1: Synthesis of 6-chloro-2-morpholino-9-isopropyl-9H-purine (Intermediate 1)

This intermediate can be synthesized starting from 2,6-dichloropurine. The synthesis would involve the selective substitution of the chlorine at the 2-position with morpholine, followed by N9-alkylation with isopropyl bromide.

Step 2: Synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Intermediate 2)

This boronic ester derivative of 2-aminopyrimidine can be prepared from 2-amino-5-bromopyrimidine via a Miyaura borylation reaction.

Step 3: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate 1 and Intermediate 2 to yield this compound.

Biological Activity and Signaling Pathway

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central signaling node in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates downstream effectors, most notably the serine/threonine kinase Akt. Akt then phosphorylates a multitude of substrates that promote cell survival and proliferation. A key downstream effector of both PI3K/Akt signaling and parallel nutrient-sensing pathways is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth, while mTORC2 is involved in Akt activation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits VS5584 VS-5584 / This compound VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1 Synthesis_Workflow Start 2,6-Dichloropurine Step1 Nucleophilic Substitution with Morpholine Start->Step1 Intermediate1a 2-morpholino-6-chloro-purine Step1->Intermediate1a Step2 N9-Alkylation with Isopropyl Bromide Intermediate1a->Step2 Intermediate1 6-chloro-2-morpholino- 9-isopropyl-9H-purine Step2->Intermediate1 Step4 Suzuki-Miyaura Cross-Coupling Intermediate1->Step4 Start2 2-amino-5-bromopyrimidine Step3 Miyaura Borylation Start2->Step3 Intermediate2 2-amino-5-boronic ester -pyrimidine Step3->Intermediate2 Intermediate2->Step4 Purification Purification (Chromatography) Step4->Purification Product This compound Purification->Product Assay_Workflow Start Compound Synthesis & Purification Kinase_Assay In Vitro Kinase Assay (PI3K/mTOR) Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture IC50_Kinase Determine Kinase IC₅₀ Kinase_Assay->IC50_Kinase Western_Blot Western Blot Analysis (p-Akt, p-S6) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTS/MTT) Cell_Culture->Proliferation_Assay Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition IC50_Cell Determine Cellular IC₅₀ Proliferation_Assay->IC50_Cell

References

Desmethyl-VS-5584 and its Parent Compound VS-5584: A Technical Guide to Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the downstream signaling effects of Desmethyl-VS-5584, a dimethyl analog of the potent and selective dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, VS-5584. Due to the limited availability of specific data on this compound, this document will focus on the extensively characterized parent compound, VS-5584, with the understanding that its analog likely exhibits a similar mechanism of action. VS-5584 targets all class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2), leading to the disruption of key cellular processes implicated in cancer cell growth, proliferation, and survival.[1][2][3] This guide will detail the mechanism of action, summarize key quantitative data, provide experimental protocols for relevant assays, and visualize the affected signaling pathways.

Mechanism of Action

VS-5584 is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of both PI3K and mTOR.[4][5] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, metabolism, and survival.[6][7] By simultaneously inhibiting both PI3K and mTOR, VS-5584 offers a comprehensive blockade of this critical oncogenic pathway. This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[2]

The primary downstream effects of VS-5584-mediated PI3K/mTOR inhibition include:

  • Inhibition of AKT phosphorylation: As a central node downstream of PI3K, the phosphorylation and activation of AKT are blocked.

  • Dephosphorylation of mTORC1 substrates: This leads to the inhibition of protein synthesis through the dephosphorylation of targets like 4E-BP1 and S6 ribosomal protein.

  • Disruption of mTORC2 signaling: Inhibition of mTORC2 leads to reduced phosphorylation of AKT at Serine 473, further dampening AKT activity.

  • Induction of apoptosis: The cumulative effect of these signaling disruptions is the induction of programmed cell death in cancer cells.

  • Preferential targeting of cancer stem cells: VS-5584 has been shown to be more potent in inhibiting the proliferation and survival of cancer stem cells (CSCs) compared to the general cancer cell population.[8][9]

Quantitative Data

The following tables summarize the key quantitative data for VS-5584 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584
TargetIC50 (nM)
PI3Kα16[2][3][5]
PI3Kβ68[2][3][5]
PI3Kγ25[2][3][5]
PI3Kδ42[2][3][5]
mTOR37[2][3][5]
Table 2: Cellular Activity of VS-5584 in Cancer Cell Lines
Cell LineCancer TypeKey Genetic Feature(s)IC50 (nM) for Cell ProliferationReference
PC3Prostate CancerPTEN nullNot explicitly stated, but potent inhibition shown[2]
H929Multiple MyelomaNot specified48[2]
A375MelanomaBRAF V600EPotent inhibition demonstrated[7]
NCI-N87Gastric CancerHER2 amplifiedPotent inhibition demonstrated[2]
Colo205Colorectal CancerBRAF V600E, PIK3CA mutantPotent inhibition demonstrated[2]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of VS-5584 and its impact on the PI3K/AKT/mTOR signaling pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation FourEBP1->Proliferation VS5584 VS-5584 VS5584->PI3K inhibits VS5584->mTORC2 inhibits VS5584->mTORC1 inhibits

Figure 1: VS-5584 inhibits the PI3K/AKT/mTOR signaling pathway at multiple key nodes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of inhibitors like VS-5584. Below are representative protocols for key experiments.

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PI3K and mTOR kinases.

Objective: To determine the IC50 value of this compound or VS-5584 against PI3K isoforms and mTOR.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP and substrate (e.g., phosphatidylinositol for PI3K, inactive S6K1 for mTOR)

  • Test compound (this compound or VS-5584) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the kinase, substrate, and test compound to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Western Blotting for Phosphorylated Downstream Targets

This protocol outlines the steps for analyzing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, in response to inhibitor treatment.[10][11]

Objective: To assess the effect of this compound or VS-5584 on the phosphorylation of AKT (Ser473 and Thr308) and S6 (Ser240/244) in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, A375)

  • Cell culture medium and supplements

  • Test compound (this compound or VS-5584)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-S6 S240/244, anti-total S6, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the effect of a compound on cell viability by measuring ATP levels.[1][2][12]

Objective: To determine the effect of this compound or VS-5584 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells at an appropriate density in opaque-walled multiwell plates.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with a range of concentrations of the test compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the untreated control and plot the results to determine the IC50 for cell viability.

Conclusion

This compound, as an analog of VS-5584, is predicted to be a potent dual inhibitor of the PI3K/mTOR signaling pathway. The extensive data available for VS-5584 demonstrates its ability to effectively block this critical oncogenic cascade, leading to reduced cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PI3K/mTOR inhibitors. Further studies are warranted to specifically delineate the potency and downstream signaling effects of this compound in comparison to its parent compound. The provided methodologies can serve as a foundation for such investigations.

References

Desmethyl-VS-5584: A Technical Overview of its Putative Target Selectivity Profile Based on the Parent Compound, VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the well-characterized target selectivity profile of the potent and selective PI3K/mTOR inhibitor, VS-5584. Desmethyl-VS-5584 is described as a dimethyl analog of VS-5584.[1][2][3][4] However, specific quantitative data on the target selectivity of this compound, such as IC50 values against a kinase panel, are not available in the public domain based on the conducted research. Therefore, this document provides an in-depth analysis of the parent compound, VS-5584, as a surrogate to infer the likely biological activity of this compound.

Introduction to VS-5584

VS-5584 is a novel, orally bioavailable, small molecule that acts as a potent and highly selective dual inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[5][6] VS-5584 distinguishes itself from other PI3K/mTOR inhibitors by its equivalent low nanomolar potency against all class I PI3K isoforms and mTOR kinase, while exhibiting minimal activity against a broad panel of other protein and lipid kinases.[5][6] This high selectivity is anticipated to translate into a more favorable therapeutic window.

Quantitative Target Selectivity Profile of VS-5584

The inhibitory activity of VS-5584 has been quantified against its primary targets, the class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nmol/L)
PI3Kα16
PI3Kβ68
PI3Kγ25
PI3Kδ42
mTOR37

Table 1: In vitro inhibitory activity of VS-5584 against Class I PI3K isoforms and mTOR.[5][6]

Broader Kinase Selectivity Profile

The selectivity of VS-5584 has been extensively profiled against a large number of kinases, demonstrating its high specificity for the PI3K/mTOR pathway.

Kinase Panel SizeActivity Profile
>400 kinasesNo significant activity observed on other lipid and protein kinases tested.[5][6]

Table 2: Summary of the broad kinase selectivity of VS-5584.

Experimental Protocols

The following sections detail the methodologies employed to characterize the target selectivity and cellular activity of VS-5584.

In Vitro Kinase Assays

The determination of IC50 values for VS-5584 against PI3K isoforms and mTOR is typically performed using biochemical assays. While the specific details for the assays cited in the search results are not exhaustively described, a general workflow can be outlined.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The activity is often detected using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.

General Protocol:

  • Reagents: Recombinant human kinases (PI3Kα, β, γ, δ, mTOR), appropriate substrates (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR), ATP, and the test compound (VS-5584) at various concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are incubated together in a suitable buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA.

  • Detection: The amount of product formed (phosphorylated substrate) is quantified. For example, in an ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescence reaction.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays for Pathway Inhibition

To confirm that VS-5584 inhibits the PI3K/mTOR pathway within a cellular context, Western blotting is a commonly used technique to measure the phosphorylation status of downstream effector proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, one can assess the activity of upstream kinases.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines are cultured and then treated with varying concentrations of VS-5584 for a specified duration.

  • Cell Lysis: The cells are harvested and lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a target protein (e.g., phospho-Akt, phospho-S6 ribosomal protein).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the extent of inhibition by VS-5584. Total protein levels of the target proteins are also measured as a loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using the DOT language to illustrate key concepts.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) VS5584 VS-5584 VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1 Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (e.g., PI3K, mTOR) - Substrate - ATP - VS-5584 dilutions start->reagents incubation Incubate Kinase, Substrate, and VS-5584 reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop Stop Reaction reaction->stop detection Detect Signal (e.g., Luminescence, Fluorescence) stop->detection analysis Data Analysis: - Plot % Inhibition vs. [VS-5584] - Fit dose-response curve detection->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

References

Desmethyl-VS-5584: A Technical Guide on its Presumed Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the well-documented activities of the potent PI3K/mTOR dual inhibitor, VS-5584. Desmethyl-VS-5584 is a dimethyl analog of VS-5584.[1] Due to the limited availability of specific data for this compound in the public domain, this document leverages the comprehensive research conducted on its parent compound. Given their structural similarity, it is hypothesized that this compound exhibits a comparable mechanism of action, inducing apoptosis and cell cycle arrest through the inhibition of the PI3K/mTOR signaling pathway.

Introduction

This compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and apoptosis.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] VS-5584 has demonstrated robust anti-tumor activity in a variety of cancer models by inducing apoptosis and causing cell cycle arrest. This guide summarizes the key findings related to the effects of VS-5584 on these fundamental cellular processes, providing a strong inferential basis for the potential role of this compound.

Core Mechanism of Action: PI3K/mTOR Pathway Inhibition

VS-5584 is an ATP-competitive inhibitor that targets all class I PI3K isoforms (α, β, γ, δ) and mTOR kinase (mTORC1 and mTORC2) with high potency.[1][4] This dual inhibition is critical as it simultaneously blocks upstream signaling from PI3K to AKT and downstream signaling from mTOR, effectively shutting down the entire pathway. This comprehensive blockade prevents the activation of downstream effectors responsible for cell growth and survival, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the induction of apoptosis and cell cycle arrest.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Inhibition of pro-apoptotic proteins mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation CellCycle_Progression Cell Cycle Progression S6K1->CellCycle_Progression Promotes _4EBP1->CellCycle_Progression Promotes Desmethyl_VS5584 This compound (inferred from VS-5584) Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC2 Desmethyl_VS5584->mTORC1

Figure 1: Inferred PI3K/mTOR Signaling Pathway Inhibition by this compound.

Role in Apoptosis

VS-5584 has been shown to induce caspase-dependent apoptosis in various cancer cell lines.[5][6] The inhibition of the PI3K/mTOR pathway leads to the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic cascade.

Quantitative Data on Apoptosis

The following table summarizes the pro-apoptotic effects of VS-5584 across different cancer cell lines.

Cell LineCancer TypeConcentrationTime (h)EffectReference
A375MelanomaDose-dependent-Increased caspase-3 and -9 activity[5][6]
A549Lung AdenocarcinomaNot specified-Induced apoptosis[7]
NALM-6B-cell Precursor Acute Lymphoblastic LeukemiaNot specified72Induced apoptosis, enhanced by Arsenic Trioxide[2][8]
Experimental Protocol: Annexin V Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow start Cancer Cells in Culture treatment Treat with This compound (or VS-5584) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analysis Analyze by Flow Cytometry stain->analysis end Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cell Populations analysis->end

Figure 2: Experimental Workflow for Apoptosis Quantification.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of VS-5584 (or this compound) for a specified duration (e.g., 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Differentiate cell populations into viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Role in Cell Cycle Arrest

Inhibition of the PI3K/mTOR pathway by VS-5584 disrupts the normal progression of the cell cycle, primarily inducing a G0/G1 phase arrest.[7][9] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Quantitative Data on Cell Cycle Arrest

The table below presents data on the effects of VS-5584 on cell cycle distribution.

Cell LineCancer TypeConcentrationTime (h)EffectReference
A549Lung AdenocarcinomaNot specified-G0/G1 phase arrest[7]
CML and LSC cell linesChronic Myeloid LeukemiaNot specified-Prominent G0/G1 cell-cycle blockade[9]
U2OS and MG-63OsteosarcomaDose-dependent-G1-phase arrest[10]
Key Regulatory Proteins in VS-5584-Induced Cell Cycle Arrest
ProteinFunctionEffect of VS-5584Reference
Cyclin D1Promotes G1/S transitionDownregulation[11]
p21CDK inhibitor, blocks G1/S transitionUpregulation[10]
p27CDK inhibitor, blocks G1/S transitionUpregulation[10]
Cyclin B1Regulates G2/M transitionDownregulation[10]
Cdc2 (CDK1)Promotes G2/M transitionDownregulation[10]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

CellCycle_Workflow start Cancer Cells in Culture treatment Treat with This compound (or VS-5584) start->treatment harvest Harvest and Fix Cells (e.g., with 70% Ethanol) treatment->harvest stain Stain with Propidium Iodide (PI) and treat with RNase harvest->stain analysis Analyze by Flow Cytometry stain->analysis end Quantify Percentage of Cells in G0/G1, S, and G2/M Phases analysis->end

Figure 3: Experimental Workflow for Cell Cycle Analysis.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound (or VS-5584) as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Based on the extensive evidence from its parent compound, VS-5584, it is highly probable that this compound functions as a potent inducer of apoptosis and cell cycle arrest. By dually inhibiting the PI3K and mTOR kinases, it is expected to effectively shut down a critical signaling pathway for cancer cell survival and proliferation. Further direct experimental validation is necessary to confirm the precise quantitative effects and to fully elucidate the therapeutic potential of this compound. The protocols and data presented herein for VS-5584 provide a robust framework for guiding such future investigations.

References

Desmethyl-VS-5584: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of the well-characterized compound VS-5584, it is a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and relevant experimental protocols for this compound, designed to support its application in preclinical research and drug development.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental settings. The table below summarizes its key molecular data.

PropertyValue
Molecular Weight 340.38 g/mol
Molecular Formula C₁₆H₂₀N₈O

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its biological effects by targeting key kinases in the PI3K/Akt/mTOR pathway. This pathway is a central signaling cascade that, when activated by growth factors and other extracellular signals, promotes cell growth and proliferation. In many cancers, components of this pathway are mutated or overexpressed, leading to uncontrolled cell division. This compound, by inhibiting both PI3K and mTOR, effectively shuts down this pro-survival signaling.

Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC | mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation | Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on those established for its parent compound, VS-5584. These methodologies are expected to be highly applicable to this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Below is a diagram illustrating a general experimental workflow for preclinical evaluation.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability western_blot Western Blot (Pathway Analysis) in_vitro->western_blot analysis Data Analysis (IC50, TGI) cell_viability->analysis western_blot->analysis in_vivo In Vivo Studies (Xenograft Model) tumor_implantation Tumor Cell Implantation in_vivo->tumor_implantation treatment Treatment with This compound tumor_implantation->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement tumor_measurement->analysis analysis->in_vivo Promising Results end End analysis->end

Caption: General preclinical experimental workflow for evaluating this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of the parent compound, VS-5584, against various PI3K isoforms and mTOR. This data provides a strong indication of the expected potency of this compound.

TargetIC₅₀ (nM)
PI3Kα16
PI3Kβ68
PI3Kγ25
PI3Kδ42
mTOR37

Conclusion

This compound is a valuable research compound for the investigation of the PI3K/Akt/mTOR signaling pathway and its role in cancer. This technical guide provides essential molecular information and detailed experimental protocols to facilitate its use in a research setting. The provided methodologies, based on its well-studied parent compound VS-5584, offer a solid foundation for conducting robust in vitro and in vivo studies to explore the therapeutic potential of this class of dual PI3K/mTOR inhibitors. As with any experimental work, it is recommended to optimize these protocols for specific cell lines and animal models.

Desmethyl-VS-5584: A Dimethyl Analog of the Potent PI3K/mTOR Dual Inhibitor VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to VS-5584 and its Dimethyl Analog

VS-5584 is a novel, orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[1][2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[1][2] VS-5584 has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines and has shown efficacy in preclinical xenograft models, including those resistant to other therapies.[1][4]

Desmethyl-VS-5584 is recognized as a dimethyl analog of VS-5584.[5][6][7][8] While its specific biological activity and inhibitory profile have not been detailed in available literature, its structural similarity to VS-5584 strongly suggests that it also targets the PI3K/mTOR pathway. The primary focus of this guide, therefore, is to provide a thorough understanding of the parent compound, VS-5584, as a proxy for understanding the potential of this compound.

Quantitative Data: The Potency of VS-5584

VS-5584 exhibits low nanomolar potency against both PI3K isoforms and mTOR, highlighting its dual inhibitory action. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
PI3Kα16[1][2][7][9]
PI3Kβ68[1][2][7][9]
PI3Kγ25[1][2][7][9]
PI3Kδ42[1][2][7][9]
mTOR37[1][2][7][9]

Table 1: In vitro inhibitory activity of VS-5584 against Class I PI3K isoforms and mTOR.

The PI3K/mTOR Signaling Pathway and VS-5584's Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth VS5584 VS-5584 VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of VS-5584.

VS-5584 exerts its therapeutic effect by binding to the ATP-binding site of PI3K and mTOR, thereby preventing the phosphorylation of their downstream substrates. This dual inhibition leads to a comprehensive blockade of the pathway, resulting in the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells.[3][9][10]

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline generalized, yet detailed, methodologies for the synthesis and biological evaluation of purine-based kinase inhibitors like VS-5584 and its analogs.

General Synthesis of Pyrimidine Analogs of Purines

The synthesis of purine analogs often involves multi-step chemical reactions. A general approach for creating pyrimidine analogs of purines is outlined below. The precise reagents and conditions would need to be optimized for the specific synthesis of this compound.

Synthesis_Workflow start Starting Materials: Substituted Pyrimidine & Purine Precursors step1 Step 1: Coupling Reaction (e.g., Suzuki or Stille coupling) start->step1 step2 Step 2: Functional Group Interconversion / Modification step1->step2 step3 Step 3: N-Demethylation (if applicable) (e.g., using chemical or enzymatic methods) step2->step3 purification Purification (e.g., HPLC, Column Chromatography) step3->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product Final Product: This compound characterization->final_product Kinase_Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound (this compound) step1 Incubate Kinase with Test Compound start->step1 step2 Initiate Kinase Reaction by adding Substrate and ATP step1->step2 step3 Terminate Reaction step2->step3 step4 Add Luminescence Reagent (detects remaining ATP) step3->step4 detection Measure Luminescence step4->detection analysis Data Analysis: Calculate % Inhibition and Determine IC50 detection->analysis

References

Desmethyl-VS-5584: An In-Depth Technical Guide to a Novel PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5884 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It is a dimethyl analog of the well-characterized compound VS-5584. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway. This technical guide provides a comprehensive overview of the core data and methodologies associated with Desmethyl-VS-5584's parent compound, VS-5584, which is expected to have a similar biological profile.

Mechanism of Action

VS-5584 is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream substrates, effectively blocking the signal transduction cascade. This dual inhibition leads to the suppression of both PI3K-mediated activation of AKT and mTOR-mediated phosphorylation of key proteins involved in protein synthesis and cell cycle progression, such as S6 ribosomal protein and 4E-BP1.

PI3K_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibits (when active) Inhibitor This compound (VS-5584) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits Cell_Proliferation_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Xenograft_Model_Workflow Inject Inject cancer cells subcutaneously into mice Tumor_Growth Allow tumors to reach ~100-200 mm³ Inject->Tumor_Growth Randomize Randomize mice into control and treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle (control) Randomize->Treat Monitor Measure tumor volume and body weight regularly Treat->Monitor Endpoint Euthanize mice and excise tumors Monitor->Endpoint Analyze Analyze tumor weight and pharmacodynamic markers Endpoint->Analyze

Methodological & Application

Application Notes and Protocols for Desmethyl-VS-5584 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is the dimethyl analog of VS-5584, a potent and highly selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent occurrence in a wide range of cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[4][5][6][7] VS-5584 and by extension, this compound, inhibit all class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[4][5][6][8] This dual inhibition can lead to the disruption of downstream signaling, resulting in apoptosis and the inhibition of tumor cell growth.[6] These compounds have demonstrated broad anti-proliferative activity across numerous cancer cell lines and have been shown to be effective in both rapalog-sensitive and -resistant models.[4][5]

This document provides detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on cell viability and the inhibition of the PI3K/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584
TargetIC₅₀ (nM)
PI3Kα16[4][5][8]
PI3Kβ68[4][5][8]
PI3Kγ25[4][5][8]
PI3Kδ42[4][5][8]
mTOR37[4][5][8]

Note: As this compound is an analog of VS-5584, similar inhibitory activities are expected. However, empirical determination of IC₅₀ values for this compound is recommended.

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation _4EBP1->Proliferation Desmethyl_VS_5584 This compound Desmethyl_VS_5584->PI3K Desmethyl_VS_5584->mTORC2 Desmethyl_VS_5584->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., A375 melanoma, PC3 prostate cancer)[11][5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be consistent across all wells and ideally below 0.1%.

  • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.[12][13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

  • Protein assay kit (e.g., BCA or Bradford)[12]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13][14]

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6, anti-mTOR, anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies[7][14]

  • Enhanced chemiluminescence (ECL) substrate[7]

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[12] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.[12][13]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[13][14]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][14]

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_western Western Blot Analysis Seed_Viability Seed Cells in 96-well Plate Treat_Viability Treat with this compound Seed_Viability->Treat_Viability Incubate_Viability Incubate (e.g., 48h) Treat_Viability->Incubate_Viability MTT_Add Add MTT Reagent Incubate_Viability->MTT_Add Solubilize Solubilize Formazan MTT_Add->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analysis Data Analysis & Interpretation Read_Absorbance->Analysis Seed_Western Seed Cells in 6-well Plate Treat_Western Treat with this compound Seed_Western->Treat_Western Lyse_Cells Cell Lysis Treat_Western->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE & Transfer Quantify_Protein->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detect_Signal Signal Detection Immunoblot->Detect_Signal Detect_Signal->Analysis Start Start Start->Seed_Viability Start->Seed_Western

Caption: Workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for Desmethyl-VS-5584 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584, an analog of VS-5584 (also known as SB2343), is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] Dysregulation of the PI3K/mTOR signaling pathway is a common event in a wide range of human cancers, making it a critical target for therapeutic intervention.[2] this compound acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTOR kinase, effectively blocking downstream signaling and inhibiting cancer cell proliferation and survival.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by simultaneously targeting two key nodes in a critical cell signaling pathway. It potently inhibits both the class I phosphoinositide 3-kinases (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and the mTOR kinase (mTORC1 and mTORC2).[2][4][6] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, survival, and metabolism. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.[7][8]

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of VS-5584 (parent compound of this compound) against various human cancer cell lines. This data highlights the broad-spectrum anti-proliferative activity of the compound.

Table 1: IC50 Values of VS-5584 for PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3Kα16[2][4][6]
PI3Kβ68[2][4][6]
PI3Kγ25[2][4][6]
PI3Kδ42[2][4][6]
mTOR37[2][4][6]

Table 2: Anti-proliferative Activity of VS-5584 in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)
Multiple MyelomaH92948[5][6]
Breast CancerMCF7130[4]
MelanomaA375~25 (Effective Concentration)[9][10]
MelanomaA-2058~25 (Effective Concentration)[9][10]
Lung AdenocarcinomaA549Not explicitly stated, but shown to be effective[8][11]
Prostate CancerPC3Not explicitly stated, but shown to be effective[6]
Colorectal CancerCOLO-205Not explicitly stated, but shown to be effective[6]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Treat_Cells Treat cells with this compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time (e.g., 6 or 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest cells (trypsinization if adherent) Treat_Cells->Harvest_Cells Wash_PBS Wash with ice-cold PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in ice-cold 70% ethanol Wash_PBS->Fix_Ethanol Wash_Staining Wash to remove ethanol Fix_Ethanol->Wash_Staining Stain_PI Resuspend in PI/RNase A staining solution Wash_Staining->Stain_PI Incubate_Dark Incubate in the dark Stain_PI->Incubate_Dark Acquire_Data Acquire data on a flow cytometer Incubate_Dark->Acquire_Data Analyze_Histograms Analyze DNA content histograms Acquire_Data->Analyze_Histograms

Figure 3: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cancer cell lines treated with this compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet once with ice-cold PBS.[15]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Store at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[15]

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/mTOR pathway in cancer. Its potent and selective dual inhibitory activity allows for the effective interrogation of this signaling cascade in a variety of cancer cell line models. The protocols provided here offer a starting point for researchers to explore the anti-cancer effects of this compound and to further elucidate its mechanisms of action. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for VS-5584 (and its Metabolite Desmethyl-VS-5584) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] This document provides a comprehensive overview of the preclinical animal model studies involving VS-5584, which can serve as a valuable resource for research on its active metabolite, Desmethyl-VS-5584. VS-5584 has demonstrated broad anti-proliferative activity across a wide range of human tumor models, including those resistant to rapamycin analogs.[2][3] It effectively inhibits the PI3K/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Mechanism of Action: PI3K/mTOR Signaling Pathway

VS-5584 targets all class I PI3K isoforms (α, β, γ, and δ) and mTOR kinase (mTORC1 and mTORC2).[2][3] This dual inhibition prevents the phosphorylation of downstream substrates, thereby blocking crucial cellular processes such as cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is a central regulator of oncogenesis, and its inhibition by VS-5584 has shown significant antitumor effects both in vitro and in vivo.[4]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4EBP1->Proliferation Inhibits (when unphosphorylated) VS5584 VS-5584 VS5584->PI3K Inhibits VS5584->mTORC1 Inhibits VS5584->mTORC2 Inhibits

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of VS-5584.

Quantitative Data from Animal Studies

The efficacy of VS-5584 has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition. The tables below summarize key quantitative findings from these studies.

Table 1: In Vivo Efficacy of VS-5584 in Xenograft Models
Tumor ModelAnimal ModelVS-5584 DoseTreatment DurationTumor Growth Inhibition (TGI)Reference
Prostate (PC3, PTENnull)Nude Mice11 mg/kg, oral, daily28 days79%[3][5]
Prostate (PC3, PTENnull)Nude Mice25 mg/kg, oral, daily28 days113%[3][5]
Colorectal (COLO-205)Nude Mice11 mg/kg, oral, daily18 days45%[3]
Colorectal (COLO-205)Nude Mice25 mg/kg, oral, daily18 days85%[3]
Colorectal (COLO-205)Nude Mice35 mg/kg, oral, daily18 days86%[3]
Gastric (NCI-N87)SCID Mice25 mg/kg, oral, daily17 daysSignificant (P < 0.001)[3]
NeuroblastomaNude MiceNot specified2 weeksSignificant suppression[4]
Melanoma (A375)Nude MiceNot specifiedNot specifiedSignificant suppression[6]
Table 2: Pharmacodynamic Effects of VS-5584 in PC3 Xenograft Model
DoseTime Post-DosepAkt(S473) InhibitionpS6 InhibitionReference
11 mg/kg (on day 27)6 hours38%79%[3]
25 mg/kg (on day 27)6 hours85%95%[3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Xenograft Tumor Model Efficacy Study

This protocol outlines the general procedure for assessing the in vivo antitumor efficacy of VS-5584 in a subcutaneous xenograft model.

Xenograft_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., PC3, COLO-205) start->cell_culture implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Administration of VS-5584 or Vehicle randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Tumor Excision and Pharmacodynamic Analysis endpoint->analysis finish End analysis->finish

Figure 2: General workflow for a xenograft efficacy study.

1. Animal Models:

  • Athymic BALB/c nude mice or SCID mice are commonly used.[5]

  • Animals should be housed under specific pathogen-free conditions.

2. Cell Lines and Implantation:

  • Human cancer cell lines such as PC3 (prostate), COLO-205 (colorectal), NCI-N87 (gastric), or A375 (melanoma) are cultured under standard conditions.[3][4][6][7]

  • 5 x 106 cells are typically suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[5]

3. Tumor Growth and Treatment Initiation:

  • Tumor volume is monitored regularly using calipers (Volume = (length x width2)/2).

  • Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm3).

4. Drug Administration:

  • VS-5584 is formulated for oral gavage.

  • Mice are treated daily with the desired doses (e.g., 11, 25, or 35 mg/kg) or a vehicle control.[3]

5. Efficacy Assessment:

  • Tumor volumes and body weights are measured throughout the study.

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

6. Pharmacodynamic Analysis:

  • At the end of the treatment period, tumors are excised at a specific time point after the last dose (e.g., 6 hours).[5]

  • Tumor lysates are prepared for Western blot analysis to assess the phosphorylation status of downstream targets like Akt and S6.[3][7]

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

This protocol is designed to establish the relationship between VS-5584 concentration and its biological effect in vivo.

1. Animal Model and Dosing:

  • Tumor-bearing mice (e.g., PC3 xenografts) are administered a single oral dose of VS-5584.[5]

2. Sample Collection:

  • At various time points post-dosing (e.g., 1, 6, and 24 hours), blood and tumor tissue are collected from cohorts of mice.[5][7]

3. Pharmacokinetic Analysis:

  • Plasma is isolated from blood samples.

  • The concentration of VS-5584 in plasma and tumor homogenates is determined using a validated analytical method (e.g., LC-MS/MS).

4. Pharmacodynamic Analysis:

  • Tumor lysates are prepared from the collected tumor tissues.

  • Western blotting is performed to analyze the phosphorylation levels of key signaling proteins such as pAkt(S473) and pS6(S240/244) to assess the extent and duration of target inhibition.[5][7]

Preferential Targeting of Cancer Stem Cells

Notably, VS-5584 has been shown to preferentially target cancer stem cells (CSCs) compared to the bulk tumor cell population.[8][9] This is a significant finding, as CSCs are implicated in tumor recurrence and metastasis.[8] Studies have demonstrated that VS-5584 can reduce the tumor-initiating capacity of cancer cells in limiting dilution assays following in vivo treatment.[8] This suggests that combining VS-5584 with conventional chemotherapies that target the bulk of tumor cells could be a more effective strategy for achieving durable remissions.[8]

Conclusion

The available preclinical data strongly support the potent antitumor activity of VS-5584 in a variety of cancer models. Its dual inhibition of the PI3K/mTOR pathway results in significant tumor growth inhibition and demonstrates a favorable pharmacodynamic profile. The protocols and data presented here provide a solid foundation for researchers designing further preclinical studies with VS-5584 and its metabolites, such as this compound, and for professionals involved in the development of novel cancer therapeutics.

References

Application Notes and Protocols for Desmethyl-VS-5584 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct in vivo experimental data is publicly available for Desmethyl-VS-5584. The following application notes and protocols are primarily based on studies conducted with its parent compound, VS-5584, a potent dual PI3K/mTOR inhibitor. This compound is a dimethyl analog of VS-5584 and is also a selective mTOR/PI3K dual inhibitor.[1][2][3] Researchers should consider these protocols as a starting point and may need to optimize the dosage and administration for their specific in vivo models.

Introduction

This compound is a potent and selective dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[4][5] In preclinical in vivo studies, the parent compound VS-5584 has demonstrated significant anti-tumor efficacy in a variety of xenograft models by inducing dose-dependent inhibition of PI3K/mTOR signaling.[4][5] These notes provide a comprehensive overview of the available data on VS-5584 to guide the design of in vivo experiments with this compound.

Mechanism of Action: PI3K/mTOR Signaling Pathway

VS-5584 and its analog, this compound, target both PI3K and mTOR kinases. The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate and regulate numerous downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1. VS-5584 has been shown to effectively block the phosphorylation of AKT and S6, key downstream effectors of PI3K and mTOR, respectively.[4][6]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Desmethyl_VS5584 This compound (VS-5584) Desmethyl_VS5584->PI3K Inhibits Desmethyl_VS5584->mTORC1 Inhibits

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound/VS-5584.

Quantitative Data Summary

The following tables summarize the in vivo dosages and effects of the parent compound, VS-5584, in various mouse xenograft models. This data can be used as a reference for designing studies with this compound.

Table 1: In Vivo Dosage and Administration of VS-5584 in Mouse Models

Animal ModelTumor TypeDosage Range (mg/kg)Route of AdministrationDosing ScheduleVehicleReference(s)
Nude MiceProstate (PC3)11, 25OralDaily for 28 days0.5% Methylcellulose, 0.1% Tween-80 in H₂O[4][7]
Nude MiceColorectal (COLO-205)11, 25, 35OralDaily0.5% Methylcellulose, 0.1% Tween-80 in H₂O[4]
Nude MiceGastric (NCI-N87)25OralDaily for 17 days0.5% Methylcellulose, 0.1% Tween-80 in H₂O[4]
Nude MiceMelanoma (A375)25OralDailyNot Specified[8]
Nude MiceBreast (MDA-MB-231)25OralDaily for 7 daysNot Specified[9]
Nude MiceSCLC (NCI-H841)20OralThree times weekly for 3 weeksNot Specified[9]
Nude MiceSCLC (NCI-H69)15OralDailyNot Specified[9]

Table 2: In Vivo Pharmacodynamic Effects of VS-5584

Animal ModelTumor TypeDosage (mg/kg)Time Point Post-DoseDownstream EffectReference(s)
Nude MiceProstate (PC3)11, 256 hours (after last dose on day 27)Significant inhibition of pS6 and pAkt(S473)[4]
Nude MiceProstate (PC3)33 (single dose)6 hoursComplete inhibition of pAkt(S473) and pS6 (S240/244)[4]
Nude MiceMelanoma (A375)25Not SpecifiedInhibition of AKT-S6 activation[8]

Experimental Protocols

The following are generalized protocols for in vivo experiments based on published studies with VS-5584.

Preparation of Dosing Solution

Materials:

  • VS-5584 or this compound powder

  • Methylcellulose

  • Tween-80

  • Sterile water for injection

  • Sterile tubes and glassware

  • Magnetic stirrer and stir bar

  • Scale

Protocol:

  • Calculate the required amount of compound based on the desired concentration and final volume.

  • Prepare a 0.5% methylcellulose (w/v) and 0.1% Tween-80 (v/v) solution in sterile water. For example, to prepare 10 mL of vehicle, add 50 mg of methylcellulose and 10 µL of Tween-80 to 10 mL of sterile water.

  • Heat the vehicle solution slightly and stir until the methylcellulose is fully dissolved and the solution is clear. Allow the solution to cool to room temperature.

  • Weigh the appropriate amount of this compound powder and add it to the vehicle.

  • Vortex and sonicate the mixture until a homogenous suspension is formed. It is recommended to prepare the dosing solution fresh daily.

In Vivo Xenograft Tumor Model and Drug Administration

Materials:

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Syringes and needles for cell injection and oral gavage

  • Calipers for tumor measurement

  • Dosing solution of this compound

Protocol:

  • Subcutaneously inject cancer cells (typically 1-10 x 10⁶ cells in 100-200 µL of PBS or media, with or without Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle only.

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the experiment as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental_Workflow Cell_Culture Cancer Cell Culture Cell_Injection Subcutaneous Injection of Cells Cell_Culture->Cell_Injection Tumor_Growth Tumor Growth to Palpable Size Cell_Injection->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

Figure 2: General experimental workflow for an in vivo xenograft study.

Pharmacodynamic Analysis

Protocol:

  • At a specified time after the final dose, euthanize the mice and collect tumor and plasma samples.

  • For tumor analysis, homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Perform Western blotting on the tumor lysates to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt (S473) and S6 (S240/244).

  • For pharmacokinetic analysis, process the plasma samples to measure the concentration of this compound using an appropriate analytical method like LC-MS/MS.

Concluding Remarks

The provided data on VS-5584 offers a solid foundation for initiating in vivo studies with its analog, this compound. The typical oral dosage of VS-5584 in mouse xenograft models ranges from 11 to 35 mg/kg, administered daily.[4][7] It is crucial for researchers to perform initial dose-finding and toxicity studies to determine the optimal and well-tolerated dose of this compound for their specific cancer model and experimental conditions. Pharmacodynamic assessments are also essential to confirm target engagement and the inhibition of the PI3K/mTOR pathway in vivo.

References

Application Notes and Protocols for Flow Cytometry Analysis with Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584, a dimethyl analog of VS-5584, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical intracellular network that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common occurrence in a wide range of cancers, making it a key target for therapeutic intervention.[3][4]

These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze its effects on cancer cells. The provided methodologies cover the analysis of apoptosis, cell cycle progression, and the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in cancer cells.[5][6]

Data Presentation

Table 1: In Vitro IC50 Values of VS-5584 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the parent compound, VS-5584, in a panel of human cancer cell lines, demonstrating its broad anti-proliferative activity.[3][7]

Cell LineCancer TypeIC50 (nmol/L)
PI3Kα-16
PI3Kβ-68
PI3Kγ-25
PI3Kδ-42
mTOR-37
H929Multiple Myeloma48

Data is for the parent compound VS-5584.

Table 2: Apoptosis Induction by VS-5584 in A549 Lung Adenocarcinoma Cells

This table presents the percentage of apoptotic A549 cells following treatment with VS-5584, as determined by flow cytometry.[6][8]

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control10.80.75
VS-558438.84.40

Data is for the parent compound VS-5584.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound hydrochloride can be prepared to create a stock solution. For example, to prepare a 10 mM stock solution in DMSO, dissolve 10 mg of the compound in the appropriate volume of DMSO. Store the stock solution at -20°C or -80°C. Further dilutions should be made in cell culture medium to the desired final concentration.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.[9]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Collect cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.[11]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

The DNA content, proportional to the PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Phospho-Flow Cytometry for PI3K/mTOR Pathway Analysis

This protocol describes the measurement of the phosphorylation status of downstream targets of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein.

Materials:

  • This compound

  • Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236))

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% methanol)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment: Culture cells and treat with this compound at various concentrations for a short duration (e.g., 1-2 hours) to observe immediate effects on signaling. Include appropriate positive and negative controls.

  • Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with ice-cold Permeabilization Buffer for 30 minutes on ice.

  • Staining: Wash the cells with Staining Buffer and then incubate with the phospho-specific antibodies for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Staining Buffer.

  • Flow Cytometry Analysis: Resuspend the cells in Staining Buffer and analyze on a flow cytometer.

Data Interpretation:

A decrease in the median fluorescence intensity of the phospho-specific antibodies in treated cells compared to control cells indicates inhibition of the PI3K/mTOR pathway by this compound.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibits (when active) Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Apoptosis_Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash1 Wash with PBS Harvest->Wash1 Stain Stain with Annexin V & Propidium Iodide Wash1->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

CellCycle_Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine Cell Cycle Distribution Analyze->End

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for Determining Cell Viability with Desmethyl-VS-5584 using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of VS-5584, it is a crucial tool in cancer research, targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various malignancies.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3] This assay quantifies the metabolic activity of living cells, providing a robust method for evaluating the cytotoxic effects of compounds like this compound.[4]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[3] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically.[5]

These application notes provide a detailed protocol for utilizing the MTT assay to determine the effect of this compound on the viability of cancer cell lines.

Data Presentation

The following tables summarize hypothetical quantitative data for an MTT assay with this compound on A549 lung cancer and A375 melanoma cell lines. These values are for illustrative purposes and may vary based on experimental conditions.

Table 1: Effect of this compound on A549 Cell Viability

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
11.1890.07594.8
100.9530.06176.0
250.6270.04550.0
500.3140.02825.0
1000.1250.01510.0

Table 2: Effect of this compound on A375 Cell Viability

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.3020.092100.0
11.2500.08196.0
101.0150.07378.0
250.6510.05050.0
500.3380.03126.0
1000.1430.01811.0

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell lines (e.g., A549, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Protocol for MTT Assay with this compound
  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest adherent cells using Trypsin-EDTA and resuspend in complete medium. For suspension cells, collect by centrifugation.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 nM). A vehicle control (DMSO at the same final concentration as the highest drug concentration) must be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized for different cell lines.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and DMSO without cells) from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the drug that inhibits cell viability by 50%. This can be determined by plotting the percent cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_pathway PI3K/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC1 Desmethyl_VS5584->mTORC2

Caption: PI3K/mTOR pathway inhibition by this compound.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with This compound A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance (570 nm) D->E F 6. Analyze Data (Calculate % Viability & IC50) E->F Data_Logic cluster_logic Logical Relationship in Data Interpretation Concentration Increasing Concentration of This compound Metabolic_Activity Decreased Mitochondrial Metabolic Activity Concentration->Metabolic_Activity Leads to Viability Decreased Cell Viability Absorbance Decreased Absorbance (570 nm) Absorbance->Viability Indicates Metabolic_Activity->Absorbance Results in

References

Application Notes and Protocols for Desmethyl-VS-5584 in Melanoma Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in the development and progression of melanoma.[1][2][3] VS-5584 has demonstrated significant anti-melanoma activity by potently inhibiting the survival and proliferation of melanoma cells and inducing apoptotic cell death.[4][5] These application notes provide detailed protocols and data for the use of its analog, VS-5584, in melanoma research, which should serve as a strong starting point for investigating this compound.

Mechanism of Action

VS-5584 exerts its anti-cancer effects by simultaneously inhibiting all Class I PI3K isoforms (α, β, γ, and δ) and mTOR kinase (mTORC1 and mTORC2).[2] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. In melanoma cells, this results in the inhibition of downstream effectors like AKT and S6 ribosomal protein, leading to decreased cell proliferation and survival.[4] Furthermore, treatment with VS-5584 has been shown to downregulate the expression of Cyclin D1, a key regulator of the cell cycle, and induce caspase-dependent apoptosis.[4][5]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by VS-5584.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->AKT Activation S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation VS5584 VS-5584 VS5584->PI3K Inhibits VS5584->mTORC2 Inhibits VS5584->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by VS-5584.

Quantitative Data

The following tables summarize the in vitro efficacy of VS-5584 in various melanoma cell lines.

Table 1: IC50 Values of VS-5584 in Cancer Cell Lines [2]

ParameterPI3KαPI3KβPI3KγPI3KδmTOR
IC50 (nmol/L) 1668254237

Table 2: Anti-proliferative Activity of VS-5584 in Melanoma Cell Lines [4]

Cell LineDescriptionVS-5584 Effect (10-100 nM)
A375 Human malignant melanomaPotent inhibition of survival and proliferation
A-2058 Human melanomaInhibition of survival and proliferation
SK-MEL-3 Human malignant melanomaInhibition of survival and proliferation
Primary Human Melanoma Cells Patient-derivedCytotoxic effect

Table 3: Apoptotic Effects of VS-5584 on A375 Melanoma Cells [4][5]

AssayTreatmentObservation
Caspase-3/-9 Activity VS-5584 (dose-dependent)Increased activity
Histone-DNA ELISA VS-5584Increased apoptosis
Annexin V FACS VS-5584Increased apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies using VS-5584 and can be adapted for this compound.

Cell Viability and Proliferation Assays

a) MTT Assay [4]

This assay measures cell viability based on the metabolic activity of cells.

  • Materials:

    • Melanoma cells (e.g., A375, A-2058, SK-MEL-3)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (or VS-5584)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for the desired time (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b) Clonogenicity Assay [4]

This assay assesses the ability of single cells to form colonies.

  • Materials:

    • Melanoma cells

    • Complete culture medium

    • This compound

    • 6-well plates

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat with this compound at various concentrations for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

    • Wash with water, air dry, and count the colonies (typically those with >50 cells).

Apoptosis Assays

a) Annexin V-FITC/PI Staining [4]

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

  • Materials:

    • Melanoma cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired time (e.g., 24-48 hours).

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

b) Histone-DNA ELISA Assay [5]

This assay quantifies cytoplasmic histone-associated DNA fragments, a hallmark of apoptosis.

  • Materials:

    • Melanoma cells

    • This compound

    • Cell Death Detection ELISA PLUS kit

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Prepare a cell lysate according to the manufacturer's protocol.

    • Perform the ELISA as described in the kit instructions.

    • Measure the absorbance and calculate the enrichment of nucleosomes in the cytoplasm as an indicator of apoptosis.

Western Blotting for Signaling Pathway Analysis[4]

This technique is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

  • Materials:

    • Melanoma cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-Cyclin D1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescence detection reagents

  • Protocol:

    • Treat cells with this compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and imaging system.

    • Quantify band intensities and normalize to a loading control like GAPDH.

Experimental Workflow Visualization

The following diagrams illustrate typical experimental workflows.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed Melanoma Cells Treatment Treat with This compound Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance Analysis Data Analysis (Calculate % Viability) Absorbance->Analysis

Caption: A typical workflow for an MTT-based cell viability assay.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Treatment Treat Cells with This compound Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Analysis Image and Data Analysis Detection->Image_Analysis

Caption: A standard workflow for Western blot analysis.

Conclusion

This compound, as an analog of the potent PI3K/mTOR dual inhibitor VS-5584, holds significant promise for melanoma research. The provided application notes and protocols offer a comprehensive framework for investigating its efficacy and mechanism of action in melanoma cell lines. Researchers are encouraged to adapt these methodologies to their specific experimental needs to further elucidate the therapeutic potential of this class of inhibitors in melanoma treatment.

References

Desmethyl-VS-5584: A Tool for Investigating and Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Desmethyl-VS-5584 is the dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/mTOR pathway is a common event in a wide range of human cancers and is a key driver of tumor growth, proliferation, and survival.[1][2] Furthermore, activation of this pathway is associated with resistance to various cancer therapies.[1][3] As a dual PI3K/mTOR inhibitor, this compound, like its parent compound VS-5584, is a valuable tool for studying the mechanisms of drug resistance and for developing strategies to overcome it. VS-5584 has demonstrated the ability to inhibit the proliferation of cancer cells, including those resistant to rapalogs (mTORC1 inhibitors).[3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying drug resistance in cancer cell lines.

Mechanism of Action

This compound is predicted to function as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and mTOR kinase (mTORC1 and mTORC2). By simultaneously targeting both PI3K and mTOR, this compound can achieve a more complete shutdown of the pathway, potentially preventing the feedback activation of Akt that can occur with mTORC1-selective inhibitors, a known mechanism of drug resistance.[4] The dual inhibition of PI3K and mTOR leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the in vitro inhibitory activity of the parent compound, VS-5584, against PI3K isoforms and mTOR, and its anti-proliferative effects on a panel of human cancer cell lines. This data provides a strong rationale for the use of its analog, this compound, in similar studies.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

TargetIC50 (nM)
PI3Kα16[1]
PI3Kβ68[1]
PI3Kγ25[1]
PI3Kδ42[1]
mTOR37[1]

Table 2: Anti-proliferative Activity of VS-5584 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
H929Multiple Myeloma48[4]
A549Lung AdenocarcinomaNot explicitly stated, but effective.
PC-3Prostate CancerNot explicitly stated, but effective in xenograft model.[3]
COLO-205Colorectal CancerNot explicitly stated, but effective in a rapamycin-resistant xenograft model.[3]
MDA-MB-231Breast CancerNot explicitly stated, but effective.
NCI-N87Gastric CancerNot explicitly stated, but effective.
HUH-7Hepatocellular CarcinomaNot explicitly stated, but effective.
A375, A-2058, SK-MEL-3MelanomaPotently inhibited.

Mandatory Visualization

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC2 Desmethyl_VS5584->mTORC1 Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Culture Drug-Sensitive & Resistant Cancer Cell Lines Treatment Treat cells with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot Analysis (p-Akt, p-S6K, etc.) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry IC50 Determine IC50 values Viability->IC50 Pathway_Modulation Analyze Pathway Inhibition Western_Blot->Pathway_Modulation Cell_Fate Quantify Cell Cycle Arrest and Apoptosis Flow_Cytometry->Cell_Fate

References

Application Notes and Protocols for Xenograft Models: Efficacy Testing of Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. As a dimethyl analog of the well-characterized compound VS-5584, it is anticipated to exhibit a similar mechanism of action and anti-neoplastic activity.[1][2][3][4] Dysregulation of the PI3K/mTOR pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[5][6] This document provides detailed application notes and protocols for the efficacy testing of this compound in xenograft models, based on the extensive data available for its parent compound, VS-5584.

Disclaimer: The following protocols and data are primarily based on studies conducted with VS-5584. Given that this compound is a close structural analog, these guidelines serve as a robust starting point for designing and executing in vivo efficacy studies. Optimization of specific parameters for this compound may be required.

Mechanism of Action: PI3K/mTOR Signaling Pathway

This compound, like VS-5584, is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, γ, δ) and mTOR kinase (mTORC1 and mTORC2).[5][6] This dual inhibition effectively blocks the downstream signaling cascade that promotes cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of the PI3K/mTOR pathway and the inhibitory action of this compound.

PI3K_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC2 Desmethyl_VS5584->mTORC1

Caption: PI3K/mTOR signaling pathway and inhibition by this compound.

Efficacy of VS-5584 in Human Cancer Xenograft Models

The following tables summarize the in vivo efficacy of VS-5584 in various human cancer xenograft models. This data provides a strong rationale for testing this compound in similar models.

Table 1: Single-Agent Efficacy of VS-5584 in Xenograft Models
Cancer TypeCell LineMouse ModelDosing (mg/kg, p.o., q.d.)Treatment DurationTumor Growth Inhibition (TGI)Reference
Prostate CancerPC3 (PTEN-null)Nude1128 days79%[5]
Prostate CancerPC3 (PTEN-null)Nude2528 days113%[5]
Colorectal CancerCOLO-205 (Rapamycin-resistant)Nude11Not Specified45%[5]
Colorectal CancerCOLO-205 (Rapamycin-resistant)Nude25Not Specified85%[5]
Colorectal CancerCOLO-205 (Rapamycin-resistant)Nude35Not Specified86%[5]
Gastric CancerNCI-N87 (HER2-overexpressing)Nude2517 days121%[5]
MelanomaA375Nude2514+ daysSignificant tumor growth suppression[7][8]
NeuroblastomaNot SpecifiedNudeNot Specified2 weeksSignificant tumor growth suppression
Table 2: Combination Therapy of VS-5584 in Xenograft Models
Cancer TypeCell LineMouse ModelCombinationDosing (mg/kg)OutcomeReference
Gastric CancerNCI-N87NudeVS-5584 + Gefitinib11 (p.o., q.d.) + 150 (p.o., 5-on/2-off)Synergistic tumor growth inhibition[5]
MelanomaA375NudeVS-5584 + ABT-73725 (p.o., q.d.) + Not SpecifiedEnhanced tumor growth inhibition[7]

Experimental Protocol: Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Cell Culture and Implantation
  • Cell Line Selection: Choose a human cancer cell line with a known PI3K/mTOR pathway activation status (e.g., PIK3CA mutation, PTEN loss). A375 (melanoma) and PC3 (prostate) are well-documented options.[5][7]

  • Cell Culture: Culture the selected cells in the recommended medium and conditions until they reach approximately 80% confluency.

  • Cell Preparation: Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.[8]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of 6-8 week old immunocompromised mice (e.g., nude or SCID).[8]

Tumor Growth Monitoring and Group Randomization
  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=7-12 mice per group).

Drug Formulation and Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral gavage (p.o.). The formulation for VS-5584 is often a suspension in a vehicle like 0.5% methylcellulose.

  • Dosing: Based on the data for VS-5584, a starting dose range of 10-35 mg/kg administered daily by oral gavage is recommended.[5]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., q.d.)

    • Group 2: this compound (e.g., 10 mg/kg, p.o., q.d.)

    • Group 3: this compound (e.g., 25 mg/kg, p.o., q.d.)

    • Group 4 (Optional): Positive control (e.g., a standard-of-care agent)

Efficacy Evaluation and Endpoint
  • Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the study (typically 21-28 days).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • At the end of the study, excise the tumors and record their weights.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.

Pharmacodynamic (PD) Analysis (Optional)
  • Tissue Collection: At the end of the study (or in a satellite group), collect tumor and plasma samples at specific time points after the final dose.

  • Biomarker Analysis: Analyze tumor lysates by Western blot or immunohistochemistry to assess the inhibition of the PI3K/mTOR pathway (e.g., levels of p-Akt, p-S6K, p-mTOR).

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture (e.g., A375, PC3) B 2. Cell Implantation (Subcutaneous in nude mice) A->B C 3. Tumor Growth (to 100-150 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (Vehicle, this compound) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Study Endpoint (Tumor size or time) F->G H 8. Data Analysis (TGI, Tumor Weight, Statistics) G->H I 9. Pharmacodynamic Analysis (Western Blot, IHC - Optional) H->I

Caption: General workflow for a xenograft efficacy study.

References

Application Notes and Protocols: Desmethyl-VS-5584 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2][3] VS-5584 targets all class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and both mTORC1 and mTORC2 complexes, effectively blocking the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6][7] This pathway is crucial for cell growth, proliferation, survival, and resistance to anticancer therapies.[4][5][6] Notably, VS-5584 has been shown to preferentially target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[8][9][10] These characteristics make this compound, by extension of the properties of its parent compound, a promising agent for combination therapies aimed at achieving more durable clinical responses.

This document provides detailed application notes and protocols for the use of this compound in combination with other cancer drugs, based on preclinical and clinical findings for VS-5584.

Mechanism of Action and Rationale for Combination Therapy

The PI3K/mTOR pathway is a central regulator of cellular processes. Its aberrant activation is a common feature in many cancers, contributing to uncontrolled cell growth and survival. VS-5584's dual inhibition of PI3K and mTOR offers a comprehensive blockade of this pathway, overcoming feedback loops that can limit the efficacy of single-target inhibitors.[5]

The rationale for combining this compound with other anticancer agents is multifaceted:

  • Synergistic Cytotoxicity: Combining this compound with conventional chemotherapeutics or targeted agents can lead to enhanced tumor cell killing.

  • Overcoming Resistance: The PI3K/mTOR pathway is a known mediator of resistance to various cancer therapies.[5][6] Inhibition of this pathway can re-sensitize resistant tumors to other treatments.

  • Targeting Cancer Stem Cells: Conventional chemotherapies often fail to eradicate CSCs, leading to relapse. VS-5584 preferentially targets this cell population, and its combination with drugs that debulk the tumor can lead to more lasting remissions.[8][10]

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor Desmethyl_VS_5584 This compound Desmethyl_VS_5584->PI3K Inhibition Desmethyl_VS_5584->mTORC2 Inhibition Desmethyl_VS_5584->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data from Preclinical Combination Studies

The following tables summarize the efficacy of VS-5584 in combination with other anticancer agents in various cancer models. This data provides a strong basis for designing combination studies with this compound.

Table 1: VS-5584 in Combination with Chemotherapy
Cancer ModelCombination AgentDosing (VS-5584)Dosing (Chemotherapy)Efficacy EndpointResultReference
Small Cell Lung Cancer (SCLC) XenograftCisplatinNot specifiedNot specifiedTumor Growth Inhibition (TGI)Enhanced anti-tumor activity compared to single agents[9]
Non-Small Cell Lung Cancer (NSCLC) XenograftDocetaxelNot specifiedNot specifiedTumor Growth Inhibition (TGI)Enhanced anti-tumor activity compared to single agents[9]
Small-cell lung cancer xenograftCisplatinNot specifiedNot specifiedTumor Regrowth DelayDelayed tumor regrowth after cessation of cisplatin treatment[10]
Table 2: VS-5584 in Combination with Targeted Therapy
Cancer ModelCombination AgentDosing (VS-5584)Dosing (Targeted Agent)Efficacy EndpointResultReference
Gastric Xenograft (NCI-N87)Gefitinib (EGFR inhibitor)11 mg/kg, p.o., daily150 mg/kg, p.o., 5 days on/2 days offTumor Growth Inhibition (TGI)Synergistic effect, significant TGI[5][6][11]
Melanoma Xenograft (A375)ABT-737 (Bcl-xL/Bcl-2 inhibitor)Oral administration (dose not specified)Co-administration (dose not specified)Tumor Growth SuppressionEnhanced activity compared to VS-5584 alone[12]

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the efficacy of this compound in combination therapies.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the synergistic cytotoxic effect of this compound in combination with another anticancer agent.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Combination drug

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the combination drug.

  • Treat the cells with either single agents or a combination of both drugs at various concentrations. Include a vehicle control.

  • Incubate the plates for 72 hours.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis for Pathway Modulation

Objective: To confirm the on-target effect of this compound in combination therapy by assessing the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and combination drug

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser240/244), anti-S6, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, the combination drug, or both for the desired time (e.g., 2, 6, 24 hours).

  • Lyse the cells and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and combination drug formulations for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, combination of both).

  • Administer the drugs according to the desired schedule (e.g., daily oral gavage for this compound).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Injection Subcutaneous Cell Injection Tumor_Growth Tumor Growth Monitoring Cell_Injection->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle, Single Agents, Combination) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint End of Study Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Pharmacodynamic & Histological Analysis Tumor_Excision->Analysis

Caption: General workflow for an in vivo xenograft combination study.

Conclusion

This compound, as a potent dual PI3K/mTOR inhibitor, holds significant promise for use in combination cancer therapies. The preclinical data for its parent compound, VS-5584, demonstrates synergistic or enhanced antitumor activity when combined with chemotherapy and targeted agents. The provided protocols offer a framework for researchers to design and execute studies to further elucidate the therapeutic potential of this compound in various cancer contexts. Careful consideration of dosing schedules and the molecular characteristics of the tumor model will be crucial for successful translation of these combination strategies to the clinic.

References

Preparing High-Purity Stock Solutions of Desmethyl-VS-5584: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of stock solutions for Desmethyl-VS-5584, a potent and selective dual inhibitor of PI3K/mTOR signaling pathways.[1][2] Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

This compound, a dimethyl analog of VS-5584, is a valuable tool in cancer research due to its ability to modulate the PI3K/mTOR pathway, which is frequently dysregulated in various malignancies.[3][4][5][6] Proper handling and preparation of this compound are paramount for maintaining its stability and efficacy in in-vitro and in-vivo studies.

Quantitative Data Summary

For ease of reference and accurate calculations, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 340.39 g/mol [1]
CAS Number 1246535-95-4[1]
Purity >98%[1]
Appearance Solid powder[7]
Storage of Powder -20°C for up to 2 years[1]
Solubility in DMSO ≥ 2.67 mg/mL (approximately 7.84 mM)[3]
Storage of DMSO Stock Solution -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). For compounds that are difficult to dissolve, gentle warming and sonication may be necessary. For the hydrochloride salt of this compound, adjusting the pH and warming may be required to achieve complete dissolution.[3]

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene or glass vials with tight-sealing caps

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparations:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

    • Ensure all equipment is clean and calibrated.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile weighing paper or a microcentrifuge tube.

    • Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution from 3.40 mg of powder, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Assisted Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes.

    • If solubility issues persist, gentle warming of the solution in a water bath (37-50°C) for a short period, combined with vortexing or sonication, can aid dissolution.[8]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. This minimizes the number of freeze-thaw cycles and protects the compound from light.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[3]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3]

Visualizations

Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for the preparation of this compound stock solutions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to Room Temperature B Weigh this compound A->B C Add Anhydrous DMSO B->C D Vortex Thoroughly C->D E Sonication / Gentle Warming (if needed) D->E Check for complete dissolution F Aliquot into Single-Use Vials E->F G Store at -20°C or -80°C F->G G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

Application Notes and Protocols: Desmethyl-VS-5584 Treatment of A375 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers, including melanoma.[4][5][6][7] VS-5584 has demonstrated significant anti-melanoma activity by inhibiting this pathway, leading to reduced cell viability and induction of apoptosis in A375 melanoma cells.[4][8] These application notes provide a summary of the effects of VS-5584 on A375 cells and detailed protocols for relevant experiments. Given their structural similarity, the biological activities of this compound are expected to be comparable to VS-5584.

Data Presentation

Table 1: In Vitro Efficacy of VS-5584 on A375 Melanoma Cells

ParameterConcentrationResultReference
Cell Survival (MTT Assay) 10 - 100 nMDose-dependent inhibition[4]
Cell Proliferation ([3H] Thymidine Incorporation) 10 - 100 nMRemarkable inhibition[4]
Clonogenicity 10 - 100 nMRemarkable inhibition[4]
Apoptosis (Histone-DNA ELISA) Dose-dependentInduction of apoptosis[4]
Apoptosis (Annexin V FACS) Dose-dependentInduction of apoptosis[4]
Caspase-3/-9 Activity Dose-dependentIncreased activity[4]

Table 2: Molecular Effects of VS-5584 on A375 Melanoma Cells

Molecular TargetEffect of VS-5584 TreatmentReference
AKT Activation Blocked[4]
mTOR Activation Blocked[4]
Cyclin D1 Expression Downregulated[4][5]
Bcl-xL Expression No significant effect[4]
Bcl-2 Expression No significant effect[4]

Experimental Protocols

A375 Cell Culture and Drug Treatment

Materials:

  • A375 human melanoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (or VS-5584)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • For experiments, seed A375 cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

Cell Viability Assessment (MTT Assay)

Materials:

  • A375 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed 5,000 A375 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.[4]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • A375 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed A375 cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[9]

Western Blot Analysis

Materials:

  • A375 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-Caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat A375 cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Drug This compound Drug->PI3K Drug->mTORC1 Drug->mTORC2 Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A375 A375 Cells Treatment Treat with This compound A375->Treatment Lysis Cell Lysis Treatment->Lysis Quant BCA Assay Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer PVDF Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Apoptosis_Flow_Cytometry start A375 Cells Treated with This compound harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Application Notes and Protocols: Desmethyl-VS-5584 in A549 Lung Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Desmethyl-VS-5584, a potent and selective dual PI3K/mTOR inhibitor, on the A549 human lung adenocarcinoma cell line. The protocols detailed below are based on established methodologies for evaluating the cellular and molecular responses to this class of inhibitors. Note that this compound is a dimethyl analog of VS-5584, and the data presented here is based on studies conducted with VS-5584, which is expected to have a similar biological activity.[1]

Introduction

Lung adenocarcinoma is a prevalent form of non-small cell lung cancer (NSCLC), often characterized by aberrant signaling through the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][3] VS-5584 and its analogs are novel anti-cancer agents that dually target the mechanistic target of rapamycin (mTORC1/2) and all class I phosphoinositide 3-kinase (PI3K) isoforms.[3][4][5] This dual inhibition offers a promising therapeutic strategy to overcome resistance mechanisms associated with single-target inhibitors. In the A549 lung adenocarcinoma cell line, VS-5584 has been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways, including the WNT signaling pathway.[4][5]

Data Presentation

The following tables summarize the quantitative effects of VS-5584 on the A549 cell line.

Table 1: Cytotoxicity of VS-5584 in A549 Cells

ParameterValueReference
IC501.1 µM(Ozel et al., 2024)

Table 2: Effect of VS-5584 on A549 Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control55.228.416.4(Ozel et al., 2024)
VS-5584 (1.1 µM)72.115.312.6(Ozel et al., 2024)

Table 3: Induction of Apoptosis by VS-5584 in A549 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Control2.11.53.6(Ozel et al., 2024)
VS-5584 (1.1 µM)10.85.216.0(Ozel et al., 2024)

Table 4: Modulation of WNT Signaling Pathway Gene Expression by VS-5584 in A549 Cells

GeneFold Change (VS-5584 vs. Control)Reference
WNT2-2.5(Ozel et al., 2024)
WNT5A-3.1(Ozel et al., 2024)
FZD1-1.8(Ozel et al., 2024)
CTNNB1 (β-catenin)-2.2(Ozel et al., 2024)
TCF7L2-2.8(Ozel et al., 2024)

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation in A549 cells.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibition VS5584 This compound VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A549_Culture A549 Cell Culture Treatment Treat with This compound A549_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry qPCR qRT-PCR (Gene Expression) Treatment->qPCR Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Evaluating this compound in A549 Cells.

Experimental Protocols

A549 Cell Culture
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding: Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.

  • Treatment: After 24 hours, treat the cells with this compound at the desired concentration (e.g., IC50) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (PI Staining)
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following treatment, extract total RNA from A549 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers for the target WNT signaling pathway genes (e.g., WNT2, WNT5A, FZD1, CTNNB1, TCF7L2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

References

Troubleshooting & Optimization

Desmethyl-VS-5584 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl-VS-5584.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It is an analog of VS-5584 and is utilized in cancer research to study the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers.[3][4]

2. What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor of the kinase domains of PI3K and mTOR. By inhibiting these key proteins, it blocks downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.

PI3K/mTOR Signaling Pathway Inhibition by this compound

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/mTOR pathway showing inhibition points of this compound.

Troubleshooting Guides

Solubility Issues

Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

A1: this compound hydrochloride has limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).

Solubility Data

Compound FormSolventConcentration
This compound hydrochlorideDMSO2.67 mg/mL (6.46 mM)

Detailed Experimental Protocol for Dissolving this compound hydrochloride in DMSO:

To achieve the specified concentration, the following steps are recommended[3][5]:

  • Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound. Always use a newly opened bottle or properly stored anhydrous DMSO.

  • Weigh the compound: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Add DMSO: Add the calculated volume of DMSO to the powder.

  • Apply sonication: Place the vial in an ultrasonic bath to aid in dissolution.

  • Gentle warming: If the compound does not fully dissolve with sonication, gentle warming to 60°C can be applied.

  • pH adjustment (if necessary): For the hydrochloride salt, adjusting the pH to 2 with HCl may be required to achieve full dissolution at the specified concentration.

  • Vortex: Vortex the solution thoroughly to ensure it is homogeneous.

Workflow for Preparing a this compound Stock Solution

Stock_Solution_Workflow Start Start: Weigh This compound HCl Add_DMSO Add fresh, anhydrous DMSO Start->Add_DMSO Sonicate Ultrasonicate Add_DMSO->Sonicate Check_Solubility Is the compound fully dissolved? Sonicate->Check_Solubility Warm Warm gently to 60°C Check_Solubility->Warm No Vortex Vortex to ensure homogeneity Check_Solubility->Vortex Yes Adjust_pH Adjust pH to 2 with HCl (if needed) Warm->Adjust_pH Adjust_pH->Check_Solubility Store Aliquot and store at -80°C Vortex->Store End End: Ready for use Store->End

Caption: Recommended workflow for preparing a this compound stock solution.

Q2: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A2: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can indicate that the compound has come out of solution. To address this:

  • Warm the solution: Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the precipitate.

  • Sonication: If warming is not sufficient, brief sonication may help.

  • Prevent repeated freeze-thaw cycles: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before the initial freezing. This will prevent the need for repeated warming and cooling, which can affect the stability and solubility of the compound.

Stability and Storage Issues

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound.

Storage Recommendations

FormStorage TemperatureStability
Solid Powder-20°C≥ 2 years[1][6][7]
In DMSO-20°CUp to 1 month[3][5][6]
In DMSO-80°CUp to 6 months[3][5][6]

Q4: How should I handle the compound and its solutions to ensure stability?

A4: To ensure the stability of this compound:

  • Solid Form: Store the powder at -20°C in a tightly sealed vial to protect it from moisture and light.

  • Solutions:

    • Prepare solutions on the day of use whenever possible.

    • If stock solutions are prepared in advance, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

    • Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from entering the vial.

References

optimizing Desmethyl-VS-5584 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl-VS-5584.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dimethyl analog of VS-5584 and acts as a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) kinases.[1][2][3][4][5] It functions as an ATP-competitive inhibitor, targeting all Class I PI3K isoforms (α, β, δ, γ) and both mTORC1 and mTORC2 complexes.[6][7][8] This dual inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and growth.[8][9][10]

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on studies with its analog VS-5584, a starting range of 10 nM to 1 µM is often effective for in vitro cellular assays.[6] For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 value for your specific cell line.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO.[2][11] For in vitro experiments, prepare a stock solution in DMSO. For example, a 10 mM stock solution can be prepared. Note that hygroscopic DMSO can significantly impact solubility, so it is recommended to use newly opened DMSO.[2][11]

  • Storage of solid compound: Store at 4°C for short-term storage and -20°C for long-term storage, sealed away from moisture.[2]

  • Storage of stock solutions: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][11][12][13] Avoid repeated freeze-thaw cycles.[2][11][13]

Q4: What are the expected downstream effects of this compound treatment?

Treatment with this compound is expected to inhibit the phosphorylation of key downstream targets of the PI3K/mTOR pathway. This includes the inhibition of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (pS6).[10] Researchers can monitor these markers via Western blotting to confirm the compound's activity in their experimental system.

Troubleshooting Guides

Issue 1: Low or no observed activity of this compound
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Degradation Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock for each experiment.[2][11][13]
Solubility Issues Ensure the compound is fully dissolved in high-quality, anhydrous DMSO.[2][11] For the hydrochloride salt, warming and adjusting the pH may be necessary for complete dissolution.[2][11]
Cell Line Resistance Some cell lines may be inherently resistant to PI3K/mTOR inhibition. Verify the status of the PI3K/mTOR pathway in your cell line. Cell lines with mutations in PIK3CA may show higher sensitivity.[9][14]
Assay Sensitivity The chosen assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a more direct and sensitive readout, such as assessing the phosphorylation status of downstream targets like Akt and S6 via Western blot.
Issue 2: Compound Precipitation in Cell Culture Media
Possible Cause Troubleshooting Step
Final DMSO Concentration Too High Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and compound precipitation.
Low Solubility in Aqueous Solution Prepare fresh dilutions of the compound in your cell culture media immediately before adding to the cells. Avoid storing the compound in aqueous solutions for extended periods.
Interaction with Media Components Some components of serum or media supplements may interact with the compound. Consider reducing the serum concentration during treatment, if experimentally feasible.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for VS-5584 (Analog of this compound)

TargetIC50 (nM)
PI3Kα16[6][8][9][10]
PI3Kβ68[6][8][9][10]
PI3Kγ25[6][8][9][10]
PI3Kδ42[6][8][9][10]
mTOR37[6][8][9][10]

Table 2: Antiproliferative Activity of VS-5584 in a Cancer Cell Line Panel

Cell LineCancer TypeIC50 (nM)
H929Multiple Myeloma48[10]
A375MelanomaPotent Inhibition (Concentration-dependent)[15][16]
A-2058MelanomaPotent Inhibition (Concentration-dependent)[15]
SK-MEL-3MelanomaPotent Inhibition (Concentration-dependent)[15]
PC3Prostate CancerEffective Tumor Growth Inhibition in Xenografts[7][10]
COLO-205Colorectal CancerDose-dependent efficacy in xenografts[10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for p-Akt and p-S6

This protocol outlines the steps to detect changes in the phosphorylation of Akt and S6, key downstream targets of the PI3K/mTOR pathway.

  • Cell Lysis:

    • Seed cells and treat with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6 S6 S6K->S6 eIF4E eIF4E FourEBP1->eIF4E Proliferation Cell Proliferation & Survival S6->Proliferation eIF4E->Proliferation Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC2 Desmethyl_VS5584->mTORC1 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. Prepare this compound (Stock and working solutions) Dose_Response 3. Dose-Response Treatment (Varying concentrations) Compound_Prep->Dose_Response Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Western_Blot 4b. Western Blot (p-Akt, p-S6) Dose_Response->Western_Blot IC50 5a. Determine IC50 Viability_Assay->IC50 Target_Modulation 5b. Confirm Target Modulation Western_Blot->Target_Modulation Troubleshooting_Logic Start Start: No/Low Activity Observed Check_Concentration Is the concentration range appropriate for the cell line? Start->Check_Concentration Check_Compound Is the compound stock and dilution freshly prepared and properly stored? Check_Concentration->Check_Compound Yes Optimize_Concentration Action: Perform dose-response (e.g., 1 nM - 10 µM) Check_Concentration->Optimize_Concentration No Check_Solubility Is the compound fully dissolved in the media? Check_Compound->Check_Solubility Yes Prepare_Fresh Action: Use fresh stock and dilutions Check_Compound->Prepare_Fresh No Check_Assay Is the assay readout directly measuring pathway activity? Check_Solubility->Check_Assay Yes Improve_Solubility Action: Ensure complete dissolution in fresh DMSO before dilution Check_Solubility->Improve_Solubility No Use_Western_Blot Action: Use Western Blot for p-Akt/p-S6 as a direct readout Check_Assay->Use_Western_Blot No End_Further_Investigation Consider Cell Line Resistance or Other Factors Check_Assay->End_Further_Investigation Yes End_Success Problem Resolved Optimize_Concentration->End_Success Prepare_Fresh->End_Success Improve_Solubility->End_Success Use_Western_Blot->End_Success

References

potential off-target effects of Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited public data exists for Desmethyl-VS-5584. This document primarily leverages information on the parent compound, VS-5584, a highly selective dual PI3K/mTOR inhibitor. The off-target profile of this compound may differ.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of VS-5584?

A1: VS-5584 is a potent ATP-competitive inhibitor of all four class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). It is designed to simultaneously block both the PI3K and mTOR signaling pathways.

Q2: What is the expected off-target profile of this compound?

A2: Currently, there is no publicly available data specifically detailing the off-target profile of this compound. However, its parent compound, VS-5584, has been shown to be highly selective. In extensive kinase screening panels of over 400 kinases, it demonstrated no significant activity against other protein and lipid kinases.[1][2][3] One study identified NEK2 and BTK as potential weak binders, showing less than 5% binding in a competitive binding assay.[1]

Q3: A researcher in my lab is observing unexpected cellular phenotypes when using this compound. Could these be due to off-target effects?

A3: While VS-5584 is highly selective, it is plausible that this compound could have a different off-target profile. Unexpected phenotypes could arise from the inhibition of unforeseen kinases or other proteins. It is also crucial to consider the cellular context, as pathway crosstalk can lead to complex biological responses. We recommend performing control experiments to validate that the observed phenotype is due to the inhibition of the PI3K/mTOR pathway.

Q4: How can I experimentally assess the potential off-target effects of this compound in my experimental system?

A4: To assess off-target effects, we recommend a multi-pronged approach. Initially, a broad in vitro kinome scan can identify potential off-target kinases. Subsequently, cell-based assays such as the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a more physiological context. Finally, phosphoproteomics studies can provide a global view of the signaling pathways affected by the compound in your specific cell model.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cell toxicity or reduced viability at intended concentrations. Off-target kinase inhibition leading to cellular toxicity.1. Perform a dose-response curve to determine the EC50 in your cell line. 2. Compare the phenotype with that of other known PI3K/mTOR inhibitors. 3. Use a rescue experiment by overexpressing a downstream effector of the PI3K/mTOR pathway. 4. Consider performing a kinome scan to identify potential off-target liabilities.
Inconsistent or unexpected downstream signaling effects (e.g., paradoxical pathway activation). Feedback loops or pathway crosstalk initiated by on-target or off-target inhibition.1. Analyze multiple time points to understand the dynamics of the signaling response. 2. Probe for activation of parallel signaling pathways (e.g., MAPK/ERK). 3. Use specific inhibitors for other pathways to dissect the observed effect. 4. A phosphoproteomics analysis can provide a comprehensive view of signaling alterations.
Discrepancy between in vitro enzymatic activity and cellular potency. Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.1. Assess cell permeability using standard assays. 2. Use inhibitors of drug efflux pumps (e.g., ABC transporters) to see if cellular potency increases. 3. Analyze the metabolic stability of this compound in your cell line.

Quantitative Data: Kinase Selectivity of VS-5584

As a reference for the parent compound, the following tables summarize the inhibitory activity of VS-5584 against its primary targets and its high selectivity across the kinome.

Table 1: Inhibitory Activity of VS-5584 against Primary Targets

TargetIC50 (nM)
PI3Kα16[4]
PI3Kβ68[4]
PI3Kγ25[4]
PI3Kδ42[4]
mTOR37[4]

Table 2: Kinome Selectivity of VS-5584

Assay TypeNumber of Kinases ScreenedResults
Radiometric Kinase Assay>400No significant activity on over 400 lipid and protein kinases.[1][2][3]
Ambit Competitive Binding AssayFull Kinome PanelOnly NEK2 and BTK showed potential binding (<5%).[1]
Radiometric Kinase Assay320No kinase showed an IC50 < 300 nM, with the exception of the PIKK family members.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Kinome Scan)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of purified kinases.

a. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection chemistry

b. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the diluted compound to the wells of the microplate. Include DMSO-only (negative control) and no-enzyme (background) controls.

  • Add the kinase and its specific substrate to each well.

  • Incubate for a predetermined time at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km for each kinase).

  • Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a drug in a cellular environment based on ligand-induced thermal stabilization of the target protein.

a. Reagents and Materials:

  • Cultured cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein and a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

b. Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • The presence of a band at higher temperatures in the drug-treated samples compared to the control indicates thermal stabilization and therefore target engagement.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S473 Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation VS5584 This compound VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Off_Target_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 Phenotypic Analysis Compound This compound KinomeScan Biochemical Kinome Scan Compound->KinomeScan Hit_Identification Potential Off-Target Hit Identification KinomeScan->Hit_Identification CETSA Cellular Thermal Shift Assay (CETSA) Hit_Identification->CETSA Phospho_Western Phospho-Specific Western Blot Hit_Identification->Phospho_Western Target_Engagement Confirmation of Target Engagement CETSA->Target_Engagement Phospho_Western->Target_Engagement Phenotypic_Screening Phenotypic Assays (e.g., Toxicity, Apoptosis) Target_Engagement->Phenotypic_Screening Rescue_Experiments Rescue Experiments Phenotypic_Screening->Rescue_Experiments Conclusion Link Off-Target to Cellular Phenotype Rescue_Experiments->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Desmethyl-VS-5584 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Desmethyl-VS-5584, a potent dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as VS-5584) is a selective, ATP-competitive dual inhibitor of all four class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2)[1][2]. By simultaneously blocking these key nodes in the PI3K/AKT/mTOR signaling pathway, this compound aims to inhibit cancer cell growth, proliferation, and survival[1][2]. This dual inhibition is designed to overcome the feedback activation of PI3K signaling that can occur with mTORC1-selective inhibitors[1][3].

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to this compound and other dual PI3K/mTOR inhibitors can arise from several mechanisms:

  • Upregulation of anti-apoptotic proteins: Overexpression of Bcl-2 family proteins, particularly Bcl-xL and Bcl-2, can confer resistance by preventing apoptosis induction by this compound[4].

  • Activation of bypass signaling pathways: Feedback activation of the MAPK/ERK pathway is a common escape mechanism. Inhibition of PI3K/mTOR can lead to the activation of ERK signaling, promoting cell survival and proliferation[5][6].

  • Genetic alterations: While less explored specifically for this compound, mutations in components of the PI3K/mTOR pathway or other oncogenes could potentially contribute to resistance.

  • Enrichment of cancer stem cells (CSCs): Although this compound has been shown to preferentially target CSCs, a subpopulation of resistant CSCs might persist and lead to relapse[3].

Q3: How can I confirm if my resistant cells have upregulated Bcl-2 family proteins?

A3: You can assess the expression levels of Bcl-2, Bcl-xL, and other family members (e.g., Mcl-1, Bax, Bak) using Western blotting. Compare the protein levels in your resistant cell line to the parental, sensitive cell line. An increase in anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) or a decrease in pro-apoptotic proteins (Bax, Bak) in the resistant cells would suggest this as a resistance mechanism.

Q4: How do I investigate the activation of the MAPK/ERK pathway in my resistant cells?

A4: To determine if the MAPK/ERK pathway is activated, you should perform a Western blot analysis to examine the phosphorylation status of key proteins in this cascade. Specifically, probe for phosphorylated ERK (p-ERK) and total ERK. An increased ratio of p-ERK to total ERK in the resistant cells, especially upon treatment with this compound, indicates feedback activation of this pathway.

Q5: Are there any known combination strategies to overcome this compound resistance?

A5: Yes, based on the known resistance mechanisms, several combination strategies have been explored:

  • Combination with Bcl-2/Bcl-xL inhibitors: For cells overexpressing anti-apoptotic proteins, co-treatment with a BH3 mimetic like ABT-737 has been shown to synergistically enhance the anti-cancer effects of this compound[4].

  • Combination with MEK/ERK inhibitors: To counteract the feedback activation of the MAPK pathway, combining this compound with a MEK inhibitor (like GSK1120212) or an ERK inhibitor (like SCH772984) has demonstrated superior tumor inhibition[5][6].

  • Combination with other targeted therapies: In specific cancer types, combining this compound with other targeted agents, such as the EGFR inhibitor gefitinib in gastric cancer or the PLK1 inhibitor NMS-P937 in non-small cell lung cancer, has shown synergistic effects[7][8].

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected.

Possible Cause Suggested Solution
Inherent or Acquired Resistance 1. Confirm IC50 Shift: Perform a dose-response curve using a cell viability assay (e.g., MTT or CCK-8) to confirm a rightward shift in the IC50 value compared to sensitive parental cells. 2. Investigate Resistance Mechanisms: Proceed to the experimental protocols below to assess for upregulation of Bcl-2 family proteins and activation of the MAPK/ERK pathway.
Suboptimal Drug Concentration or Activity 1. Verify Drug Integrity: Ensure proper storage and handling of the this compound compound. 2. Optimize Concentration Range: Test a broader range of concentrations in your cell viability assays.
Cell Line Specific Factors 1. Review Literature: Check if your cell line has known mutations (e.g., in KRAS) that might confer intrinsic resistance to PI3K/mTOR inhibition[9].

Issue 2: Inconsistent Western Blot Results for PI3K/mTOR Pathway Inhibition.

Possible Cause Suggested Solution
Timing of Lysate Collection 1. Time-Course Experiment: Collect cell lysates at different time points after this compound treatment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time to observe maximal inhibition of p-AKT and p-S6.
Antibody Quality 1. Validate Antibodies: Use well-validated antibodies for phosphorylated and total proteins. Run appropriate controls, such as lysates from cells stimulated with growth factors to induce pathway activation.
Feedback Loop Activation 1. Assess Feedback: If you observe a rebound in p-AKT levels at later time points, this could indicate feedback activation. This is a real biological effect and a potential mechanism of resistance.

Issue 3: Lack of Synergy with Combination Therapy.

Possible Cause Suggested Solution
Incorrect Dosing Schedule 1. Sequential vs. Concurrent Dosing: Experiment with different dosing schedules. For example, pre-treating with this compound before adding the second agent, or vice versa.
Suboptimal Concentrations 1. Combination Matrix: Perform a dose-response matrix with varying concentrations of both drugs to identify synergistic ratios.
Irrelevant Combination for the Resistance Mechanism 1. Confirm the Dominant Resistance Pathway: Ensure that the combination therapy targets the specific resistance mechanism active in your cells (e.g., use a Bcl-2 inhibitor if Bcl-2 is overexpressed, not if MAPK activation is the primary issue).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturesThis compound IC50 (nM)Reference
A375MelanomaBRAF V600EPotent (exact value not specified)[4]
A-2058Melanoma-Potent (exact value not specified)[4]
SK-MEL-3Melanoma-Potent (exact value not specified)[4]
PC-9Non-Small Cell Lung CancerEGFR exon 19 deletionDose-dependent inhibition[7]
H1975Non-Small Cell Lung CancerEGFR L858R, T790MDose-dependent inhibition[7]
NCI-N87Gastric CancerHER2 amplification-[8]
COLO-205Colorectal CancerRapamycin-resistant-[1]
PC3Prostate CancerPTEN null-[1]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Reference
PC3 (Prostate)VS-5584 (11 mg/kg)79%[1]
PC3 (Prostate)VS-5584 (25 mg/kg)113%[1]
COLO-205 (Colorectal)VS-5584 (11 mg/kg)45%[1]
COLO-205 (Colorectal)VS-5584 (25 mg/kg)85%[1]
COLO-205 (Colorectal)VS-5584 (35 mg/kg)86%[1]
NCI-N87 (Gastric)VS-5584 (25 mg/kg)121%[1]
PDAC XenograftVS-558428%[5][6]
PDAC XenograftSCH772984 (ERK inhibitor)44%[5][6]
PDAC XenograftVS-5584 + SCH77298480%[5][6]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.

  • Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CCK-8) after 72 hours of treatment.

  • Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Dose escalation: Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. This process may take several months.

  • Establishment of resistant clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution.

  • Characterization: Expand the resistant clones and confirm their resistance by re-evaluating the IC50. The resistant cell line should exhibit a stable, significantly higher IC50 compared to the parental line.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways

This protocol outlines the procedure for assessing the activation status of key signaling proteins.

  • Cell treatment and lysis:

    • Seed both parental and resistant cells and treat with this compound at the respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and protein transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AKT (Ser473), total AKT, p-S6 (Ser240/244), total S6, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT S473 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation DesmethylVS5584 This compound DesmethylVS5584->PI3K inhibits DesmethylVS5584->mTORC1 inhibits DesmethylVS5584->mTORC2 inhibits G cluster_0 This compound Treatment cluster_1 Resistance Mechanisms cluster_2 Cellular Outcome VS5584 This compound Bcl2 Upregulation of Bcl-2/Bcl-xL VS5584->Bcl2 MAPK Feedback Activation of MAPK/ERK Pathway VS5584->MAPK Resistance Drug Resistance Bcl2->Resistance MAPK->Resistance

References

Technical Support Center: Desmethyl-VS-5584 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmethyl-VS-5584. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of this compound, a potent and selective dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Administration

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For in vivo studies with the closely related compound VS-5584, a frequently used vehicle is a suspension of 0.5% methylcellulose (w/v) and 0.1% Tween-80 in water (MC/Tween) .[1] This vehicle is suitable for oral gavage. Given that this compound is an analog of VS-5584, this vehicle is a good starting point. However, it is always recommended to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo experiments.

Q2: My this compound is not dissolving well. What can I do?

A2: Poor aqueous solubility is a common challenge with small molecule kinase inhibitors.[2][3][4] If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Sonication: Gently sonicate the mixture to aid dissolution.

  • pH adjustment: Depending on the pKa of this compound, adjusting the pH of the vehicle might improve solubility. However, be cautious as this can affect the compound's stability and physiological compatibility.

  • Alternative Vehicles: If the recommended vehicle is not suitable, other options for poorly soluble compounds include:

    • Polyethylene glycol 400 (PEG 400)[5][6]

    • Dimethyl sulfoxide (DMSO) in combination with other solvents (use with caution due to potential toxicity at higher concentrations)[5][7]

    • Oil-based vehicles like corn oil, olive oil, or sesame oil for lipophilic compounds.[7]

  • Formulation Strategies: For persistent solubility issues, more advanced formulation strategies such as the preparation of lipophilic salts or lipid-based formulations may be necessary to enhance oral absorption.[2][3]

Q3: What is the recommended route of administration for this compound in animal models?

A3: Based on studies with VS-5584, oral gavage is a well-documented and effective route of administration that has shown favorable pharmacokinetic properties in mice.[1][8][9]

Dosing and Efficacy

Q4: What is a typical dosing schedule for this compound in mice?

A4: Dosing schedules for the analogous compound VS-5584 in mouse xenograft models have typically been once daily oral administration .[1][10][11] The specific dose will depend on the tumor model and the desired level of target engagement. Studies with VS-5584 have used doses ranging from 11 mg/kg to 35 mg/kg.[1]

Q5: How can I assess if this compound is hitting its target in vivo?

A5: To confirm target engagement of the PI3K/mTOR pathway, you can measure the phosphorylation status of downstream effector proteins in tumor tissue or peripheral blood mononuclear cells (PBMCs). Key pharmacodynamic biomarkers to assess include:

  • p-Akt (S473): A marker for mTORC2 and PI3K pathway activity.

  • p-S6 (S240/244): A marker for mTORC1 activity.

These can be measured by techniques such as Western blotting or immunohistochemistry (IHC).[1][12][13]

Troubleshooting Poor Efficacy and Adverse Effects

Q6: I am not observing the expected anti-tumor efficacy. What could be the problem?

A6: A lack of efficacy can stem from several factors. The following workflow can help you troubleshoot the issue:

G cluster_0 Troubleshooting Workflow for Poor Efficacy A Poor Efficacy Observed B Check Formulation: - Solubility - Stability - Homogeneity A->B C Assess Pharmacokinetics: - Is the drug being absorbed? - Measure plasma concentration B->C If formulation is good D Confirm Target Engagement: - Measure p-Akt and p-S6 in tumor tissue C->D If PK is adequate E Evaluate Animal Model: - Is the model sensitive to PI3K/mTOR inhibition? D->E If target is not inhibited, check formulation/PK again. If target is inhibited... G Optimize Dosing Regimen: - Increase dose or frequency (monitor for toxicity) D->G If target inhibition is suboptimal F Consider Drug Resistance: - Intrinsic or acquired resistance mechanisms E->F If model is appropriate G cluster_0 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Full Activation) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits (when unphosphorylated) DesmethylVS5584 This compound DesmethylVS5584->PI3K DesmethylVS5584->mTORC2 DesmethylVS5584->mTORC1 G cluster_0 General In Vivo Experimental Workflow A 1. Formulate This compound C 3. Administration (e.g., Oral Gavage) A->C B 2. Animal Model (e.g., Xenograft) B->C D 4. Monitor Efficacy (Tumor Volume) C->D E 5. Monitor Toxicity (Body Weight, Clinical Signs) C->E F 6. Pharmacodynamic Analysis (Tumor Biopsy) D->F G 7. Data Analysis & Interpretation F->G

References

Technical Support Center: Desmethyl-VS-5584 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Desmethyl-VS-5584 in animal studies.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dimethyl analog of VS-5584, which is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It targets all class I PI3K isoforms (α, β, γ, δ) and mTOR, thereby blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[4][5]

Q2: What are the expected toxicities of this compound in animal studies?

A2: While specific data for this compound is limited, its parent compound, VS-5584, is generally reported as "well-tolerated" in mouse models at efficacious doses.[1][4][6] The most commonly noted side effect for VS-5584 is minimal weight loss.[4]

Based on the broader class of PI3K/mTOR inhibitors, potential toxicities could include:

  • Hyperglycemia: Inhibition of the PI3K/AKT pathway can interfere with insulin signaling, leading to elevated blood glucose levels.[7]

  • Diarrhea and Colitis: These are common on-target toxicities, particularly with inhibitors of the PI3K delta isoform.[7]

  • Skin Rash: Various forms of skin rash have been observed with PI3K inhibitors.

  • Mood Alterations: Though less common in preclinical studies, this has been noted in clinical trials of some PI3K inhibitors.

  • Elevated Liver Enzymes: Monitoring of liver function is advisable.[7]

  • Infectious Complications: Due to the role of the PI3K pathway in immune function.[7]

Q3: How can I minimize the toxicity of this compound in my animal studies?

A3: A multi-faceted approach is recommended:

  • Dose Optimization: Conduct a thorough dose-escalation study to identify the optimal therapeutic dose with the least toxicity. Consider intermittent dosing schedules, which may be better tolerated than continuous daily dosing.

  • Prophylactic and Supportive Care: For expected on-target toxicities, prophylactic measures can be implemented. For instance, dietary modifications can be considered to manage hyperglycemia. Anti-diarrheal agents may be used to manage gastrointestinal issues, though veterinary consultation is essential.

  • Careful Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, skin condition, and stool consistency. Regular blood glucose monitoring is also recommended.

  • Selection of Animal Model: The choice of animal strain and species can influence the toxicity profile of a drug.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) Drug toxicity, dehydration, or malnutrition due to other side effects.- Immediately reduce the dose or temporarily halt treatment. - Provide supportive care, such as supplemental nutrition and hydration. - Euthanize the animal if it becomes moribund.
Hyperglycemia On-target inhibition of the PI3K/AKT pathway affecting insulin signaling.- Monitor blood glucose levels regularly. - Consider dietary adjustments (e.g., low-carbohydrate diet). - Consult with a veterinarian about potential insulin therapy if hyperglycemia is severe and persistent.
Diarrhea On-target effect of PI3K inhibition on the gastrointestinal tract.- Monitor for dehydration and provide fluid support as needed. - Consider reducing the dose. - Consult with a veterinarian regarding the use of anti-diarrheal medications.
Skin Rash / Dermatitis Drug-related dermatological toxicity.- Keep the affected area clean to prevent infection. - Consult with a veterinarian for topical treatments. - Consider a dose reduction if the rash is severe.
Lethargy or Behavioral Changes General malaise due to drug toxicity or specific neurological effects.- Reduce the dose or pause treatment. - Provide a comfortable and stress-free environment. - If changes are severe, consider humane endpoints.

Data Presentation

Table 1: In Vivo Efficacy of VS-5584 in Xenograft Models

Xenograft Model Dose (mg/kg, oral) Treatment Duration Tumor Growth Inhibition (TGI) Observed Toxicity
PC3 (Prostate)1128 days79%Well-tolerated, minimal weight loss (mean 4.7%)[4]
PC3 (Prostate)2528 days113%Well-tolerated, minimal weight loss (mean 4.7%)[4]
COLO-205 (Colorectal)11Not specified45%Well-tolerated[4]
COLO-205 (Colorectal)25Not specified85%Well-tolerated[4]
COLO-205 (Colorectal)35Not specified86%Well-tolerated[4]
A375 (Melanoma)25Not specifiedSignificant inhibitionNot specified[6]
NeuroblastomaNot specified2 weeksSignificant suppressionNot specified[8]

Experimental Protocols

Protocol 1: General In Vivo Toxicity and Efficacy Study

  • Animal Model: Select an appropriate rodent model (e.g., nude mice, NOD/SCID mice) for xenograft studies.

  • Cell Line Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize animals into control and treatment groups (n=8-10 per group).

  • Dose Preparation: Prepare this compound in a suitable vehicle for oral gavage.

  • Dosing: Administer this compound orally at the desired doses and schedule (e.g., daily). The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

    • Consider periodic blood glucose measurements.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Tissue Collection: At the end of the study, collect tumors and other relevant organs for pharmacodynamic and histopathological analysis.

Visualizations

PI3K_mTOR_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Cell_Growth Cell Growth & Survival S6K->Cell_Growth fourEBP1->Cell_Growth Inhibits Translation Desmethyl_VS_5584 This compound Desmethyl_VS_5584->PI3K Inhibition Desmethyl_VS_5584->mTORC2 Inhibition Desmethyl_VS_5584->mTORC1 Inhibition

Caption: PI3K/mTOR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization & Grouping Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (this compound or Vehicle) Randomization->Treatment_Administration In_life_Monitoring In-life Monitoring (Tumor size, Body weight, Clinical signs) Treatment_Administration->In_life_Monitoring Daily/Scheduled Endpoint_Reached Study Endpoint Reached In_life_Monitoring->Endpoint_Reached Predefined Criteria Tissue_Collection Tissue Collection (Tumor, Organs) Endpoint_Reached->Tissue_Collection Data_Analysis Data Analysis (TGI, Toxicity) Tissue_Collection->Data_Analysis

Caption: General Experimental Workflow for In Vivo Toxicity and Efficacy Studies.

References

Technical Support Center: Desmethyl-VS-5584 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Desmethyl-VS-5584. Inconsistent results in preclinical experiments can be a significant challenge, and this resource aims to provide solutions to common issues encountered during the handling and use of this potent PI3K/mTOR dual inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the dimethyl analog of VS-5584, a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. It functions as an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[1][2][3] By simultaneously blocking these two critical nodes in cell signaling, this compound potently inhibits cell growth, proliferation, and survival in various cancer models.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[4][5][6] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in DMSO. It is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4][5][6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[4]

Q3: What are the key downstream targets to monitor to confirm the activity of this compound?

A3: To confirm that this compound is effectively inhibiting the PI3K/mTOR pathway, you should assess the phosphorylation status of key downstream proteins. For the PI3K/Akt pathway, monitor the phosphorylation of Akt at Serine 473 (p-Akt S473), a target of mTORC2, and Threonine 308 (p-Akt T308). For the mTORC1 pathway, monitor the phosphorylation of ribosomal protein S6 (p-S6) at Serine 240/244.[1][2][7] A significant decrease in the phosphorylation of these sites upon treatment indicates successful target engagement.

Troubleshooting Guide

Inconsistent IC50 Values in Cell Viability Assays

Q: My IC50 values for this compound vary significantly between experiments using the same cell line. What could be the cause?

A: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Line Health and Passage Number: Ensure you are using healthy, log-phase cells. High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent, low passage range for all experiments.

  • Seeding Density: The initial number of cells seeded can impact the final assay readout. Optimize and maintain a consistent seeding density for each cell line to ensure reproducibility.

  • Compound Stability: As an ATP-competitive inhibitor, the stability of this compound in culture media over the course of the experiment is crucial. Ensure proper storage of stock solutions and consider the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).

  • Assay-Specific Artifacts (MTT/XTT): Cell viability assays based on tetrazolium salt reduction (like MTT) measure metabolic activity, which can be influenced by the drug itself, independent of cell death. Consider validating your results with an alternative method that measures a different parameter, such as cell counting (trypan blue exclusion) or ATP levels (e.g., CellTiter-Glo®).

Variable Inhibition of Downstream Signaling

Q: I'm seeing inconsistent or weak inhibition of p-Akt or p-S6 in my Western blots. What should I check?

A: This can be a frustrating issue. Here are several potential causes and solutions:

  • Suboptimal Treatment Conditions: The timing and concentration of the inhibitor are critical. Perform a time-course (e.g., 1, 3, 6, 24 hours) and dose-response experiment to determine the optimal conditions for observing maximal inhibition of your target proteins in your specific cell line.

  • Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of the PI3K/Akt pathway.[8] As this compound inhibits both PI3K and mTOR, this feedback is often blunted. However, the dynamics of this process can vary between cell lines. Analyzing both p-Akt and p-S6 is crucial to fully understand the pathway's response.

  • Cell Line Genetic Background: The mutation status of key pathway components, such as PIK3CA and PTEN, significantly influences the baseline activity of the pathway and sensitivity to inhibitors.[1][3] Cell lines with activating PIK3CA mutations are generally more sensitive to VS-5584.[1][3] Conversely, loss of the tumor suppressor PTEN can lead to pathway hyperactivation.[2] Always characterize the genetic background of your cell lines.

  • Western Blotting Technique: The detection of phosphorylated proteins requires specific precautions. Ensure you are using lysis buffers containing fresh phosphatase inhibitors to preserve the phosphorylation state of your proteins. Blocking with Bovine Serum Albumin (BSA) instead of milk is often recommended for phospho-antibodies to reduce background, as milk contains phosphoproteins like casein.[9]

Unexpected Apoptosis Results

Q: I'm not observing the expected increase in apoptosis after treating my cells with this compound.

A: A lack of apoptotic response could be due to several factors:

  • Cytostatic vs. Cytotoxic Effect: In some cell lines, mTOR/PI3K inhibitors may primarily induce a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (apoptosis) at certain concentrations. Consider performing cell cycle analysis in parallel with your apoptosis assays.

  • Timing of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. A time-course experiment is essential to capture this window.

  • Cell Line Resistance: Some cell lines may be inherently resistant to apoptosis induction by this compound due to the expression of anti-apoptotic proteins or alternative survival pathways.

  • Assay Sensitivity and Technique: For Annexin V/PI flow cytometry, ensure gentle cell handling, especially for adherent cells, to avoid mechanical membrane damage that can lead to false positives. Use appropriate controls, including unstained and single-stained samples for compensation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of VS-5584 (Analog of this compound)

TargetIC50 (nmol/L)Reference
PI3Kα16[1][2][3]
PI3Kβ68[1][2][3]
PI3Kγ25[1][2][3]
PI3Kδ42[1][2][3]
mTOR37[1][2][3]

Table 2: Antiproliferative Activity of VS-5584 in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nmol/L)Reference
PC3ProstateWild-TypeNull~180[9]
NCI-N87GastricWild-TypeWild-TypeNot Reported[2]
A549LungWild-TypeWild-TypeNot Reported[10]
MCF-7BreastMutant (E545K)Wild-TypeVaries[3]
MDA-MB-468BreastWild-TypeNullVaries[3]

Note: IC50 values can vary based on experimental conditions and the specific assay used.

Mandatory Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC2 Desmethyl_VS5584->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with Drug and Vehicle Control prep_cells->treat_cells prep_drug Prepare Serial Dilutions of this compound prep_drug->treat_cells incubate Incubate for Defined Period (e.g., 72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot for p-Akt, p-S6 incubate->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis data_analysis Data Analysis & IC50 Calculation viability->data_analysis

Caption: General experimental workflow for evaluating this compound in vitro.

Troubleshooting_Tree start Inconsistent Results? ic50 Inconsistent IC50? start->ic50 Viability Assay western Weak/No Inhibition in Western Blot? start->western Signaling Assay apoptosis No Apoptosis Observed? start->apoptosis Apoptosis Assay check_cells Check Cell Health, Passage #, Seeding Density ic50->check_cells check_assay Validate with Orthogonal Assay ic50->check_assay check_compound_prep Verify Compound Solubility & Stability ic50->check_compound_prep check_conditions Optimize Treatment Time & Concentration western->check_conditions check_genetics Confirm Cell Line PIK3CA/PTEN Status western->check_genetics check_wb_protocol Use Phosphatase Inhibitors & BSA for Blocking western->check_wb_protocol check_cytostatic Perform Cell Cycle Analysis apoptosis->check_cytostatic check_timecourse Run Apoptosis Time-Course apoptosis->check_timecourse check_cell_handling Ensure Gentle Cell Handling apoptosis->check_cell_handling

Caption: Troubleshooting decision tree for inconsistent this compound results.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed adherent cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-Akt and Phospho-S6
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][9][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[4][9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, p-S6 (S240/244), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein signal to the total protein signal.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells and treat with this compound and controls for the desired time.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect both the detached and adherent cells. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

References

proper storage and handling of Desmethyl-VS-5584.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmethyl-VS-5584. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of this potent PI3K/mTOR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.

Proper Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure experimental consistency.

Storage of Lyophilized Powder:

ConditionDurationNotes
-20°CUp to 2 yearsRecommended for long-term storage.[1][2]
4°CUp to 2 yearsFor shorter-term storage.

Storage of Stock Solutions:

SolventTemperatureDurationNotes
DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
DMSO-20°CUp to 1 monthSuitable for shorter-term storage of aliquots.[1][2][3]
DMSO4°CUp to 2 weeksFor immediate or very short-term use.[1][2]

Handling Guidelines:

  • Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from accumulating on the compound.

  • Reconstitution: Prepare and use solutions on the same day whenever possible.[1] If preparing stock solutions in advance, aliquot them into tightly sealed vials to minimize freeze-thaw cycles.[1]

  • Solubility: this compound is soluble in DMSO.[3] For challenging solubility, ultrasonic warming and adjusting the pH with HCl to 2 and heating to 60°C in DMSO has been reported for the hydrochloride salt.[3] Always use freshly opened DMSO as it can be hygroscopic.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I observed precipitation after adding the this compound DMSO stock solution to my cell culture media. What should I do?

  • Answer:

    • Possible Cause: The final concentration of DMSO in the media may be too high, or the compound's solubility limit in aqueous solutions has been exceeded.

    • Troubleshooting Steps:

      • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

      • Pre-dilute in Media: Try pre-diluting the DMSO stock solution in a small volume of pre-warmed cell culture medium before adding it to the final culture volume. Vortex the pre-dilution gently before adding it to the rest of the media.

      • Increase Serum Concentration: If your experimental design allows, a higher serum percentage in the media can sometimes help to keep hydrophobic compounds in solution.

      • Sonication: Briefly sonicate the final media containing the compound to aid in dissolution, but be cautious as this can generate heat and potentially degrade other media components.

Issue 2: Inconsistent or No Inhibition of PI3K/mTOR Pathway

  • Question: My western blot results do not show the expected decrease in phosphorylation of downstream targets like Akt or S6 kinase. What could be the reason?

  • Answer:

    • Possible Causes: Compound inactivity, insufficient concentration or treatment time, or issues with the experimental procedure.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Ensure the compound has been stored correctly and has not expired. If in doubt, use a fresh vial.

      • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. IC50 values can vary between cell types.

      • Check Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.

      • Positive Control: Include a positive control for PI3K/mTOR inhibition, such as a well-characterized inhibitor like VS-5584, to validate your assay.

      • Antibody Validation: Confirm that your primary and secondary antibodies for phosphorylated and total proteins are specific and working correctly.

Issue 3: High Levels of Cell Toxicity

  • Question: I'm observing significant cell death at concentrations where I expect to see specific pathway inhibition. How can I mitigate this?

  • Answer:

    • Possible Causes: Off-target effects at high concentrations, solvent toxicity, or the specific cell line is highly sensitive.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the IC50 for cell viability using an assay like MTT or CellTiter-Glo. This will help you identify a concentration range that inhibits the pathway without causing excessive cell death.

      • Reduce DMSO Concentration: As mentioned previously, keep the final DMSO concentration as low as possible.

      • Shorter Treatment Duration: Investigate if a shorter treatment time is sufficient to observe pathway inhibition with reduced toxicity.

      • Use a Different Cell Line: If feasible, test the compound on a different cell line to see if the observed toxicity is cell-type specific.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase.[4][5] It is a dimethyl analog of VS-5584.[4][5] By inhibiting both PI3K and mTOR, it disrupts the phosphorylation of downstream substrates involved in cell growth, proliferation, and survival.[6][7][8]

  • Q2: What are the key downstream targets to measure for confirming pathway inhibition?

    • A2: To confirm the inhibition of the PI3K/mTOR pathway, it is recommended to measure the phosphorylation status of key downstream effectors by western blot. Commonly analyzed targets include phosphorylated Akt (at Ser473 and Thr308) and phosphorylated S6 ribosomal protein (at Ser240/244) or phosphorylated 4E-BP1. A decrease in the ratio of phosphorylated to total protein indicates successful pathway inhibition.

  • Q3: Can this compound be used in in vivo studies?

    • A3: Yes, the parent compound VS-5584 has been shown to have favorable pharmacokinetic properties and to be well-tolerated in mice with oral dosing.[7] It effectively inhibits PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in xenograft models.[7][8] Similar efficacy is expected for this compound, but it is always recommended to perform pilot studies to determine the optimal dosing and tolerability for your specific animal model.

  • Q4: What safety precautions should be taken when handling this compound?

    • A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the media containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of PI3K/mTOR Pathway Inhibition

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Akt, S6K, and 4E-BP1 overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Visualizations

PI3K_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth DesmethylVS5584 This compound DesmethylVS5584->PI3K DesmethylVS5584->mTORC2 DesmethylVS5584->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Troubleshooting_Workflow Start Experimental Issue Observed Issue1 Inconsistent Results Start->Issue1 Issue2 Low/No Activity Start->Issue2 Issue3 High Toxicity Start->Issue3 Cause1a Check Compound Storage & Handling Issue1->Cause1a Cause1b Review Protocol Execution Issue1->Cause1b Cause1c Assess Cell Health & Passage Issue1->Cause1c Cause2a Verify Compound Concentration Issue2->Cause2a Cause2b Optimize Treatment Duration Issue2->Cause2b Cause2c Confirm Pathway Activation (Basal) Issue2->Cause2c Cause3a Check Final DMSO Concentration Issue3->Cause3a Cause3b Perform Dose-Response for Viability Issue3->Cause3b Cause3c Consider Off-Target Effects Issue3->Cause3c Solution Refine Protocol & Re-test Cause1a->Solution Cause1b->Solution Cause1c->Solution Cause2a->Solution Cause2b->Solution Cause2c->Solution Cause3a->Solution Cause3b->Solution Cause3c->Solution

Caption: A logical workflow for troubleshooting common experimental issues.

References

Desmethyl-VS-5584 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl-VS-5584. The information is designed to help prevent and troubleshoot its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dimethyl analog of VS-5584, which acts as a potent and highly selective dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) kinases.[1][2][3] These kinases are key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making inhibitors like this compound valuable tools for cancer research.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is critical to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound, which can affect experimental outcomes.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare and use solutions on the same day. However, if stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials. Before use, and prior to opening the vial, it is advisable to allow the product to equilibrate to room temperature for at least one hour.

Q4: For how long is this compound stable under different conditions?

The stability of this compound depends on whether it is in solid form or in solution. The following table summarizes the known stability data.

Troubleshooting Guide: Degradation Issues

Q5: My experimental results are inconsistent. Could this compound be degrading?

Inconsistent results, such as a loss of inhibitory activity, can be a sign of compound degradation. This compound, like many small molecule inhibitors, can be susceptible to degradation under certain experimental conditions. Potential degradation pathways include hydrolysis, oxidation, and photolysis. It is advisable to perform a forced degradation study to understand the stability of the compound under your specific experimental conditions.

Q6: I suspect my this compound solution has degraded. How can I check for degradation?

To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7] By comparing the chromatogram of your potentially degraded sample to that of a freshly prepared solution, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak.

Q7: What are the likely causes of this compound degradation in my experiments?

Based on the chemical structure of this compound, which contains a pyridopyrimidine core and a morpholine moiety, the following are potential causes of degradation:

  • Hydrolysis: The amide-like structures within the purine ring system could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the purine and morpholine rings can be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. It is good practice to protect solutions from light.

Q8: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, follow these best practices:

  • Storage: Always store the solid compound and stock solutions at the recommended temperatures and protect from light.

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • pH Control: Maintain the pH of your experimental buffers within a neutral and stable range, unless the experimental protocol requires otherwise.

  • Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.

  • Inert Atmosphere: For long-term experiments or when working with sensitive assays, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

The following table summarizes the storage and stability information for this compound based on supplier datasheets.

FormStorage TemperatureDuration of StabilityCitations
Powder -20°C≥ 2 years[1]
In DMSO 4°C2 weeks[8]
In DMSO -80°C6 months[8]
In DMSO (aliquots) -20°CUp to 1 month

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to identify the potential degradation products and pathways of this compound under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, incubate the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products using techniques like LC-MS/MS if necessary.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth promotes translation Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K inhibits Desmethyl_VS5584->mTORC2 inhibits Desmethyl_VS5584->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway showing inhibition by this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (70°C) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Start Prepare this compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis (% Degradation) Analysis->Data Characterization Characterize Degradants (LC-MS/MS) Data->Characterization Troubleshooting_Degradation Start Inconsistent Experimental Results? CheckDegradation Suspect Degradation? Start->CheckDegradation RunHPLC Run HPLC Analysis CheckDegradation->RunHPLC Yes NoDegradation Degradation Unlikely CheckDegradation->NoDegradation No Compare Compare to Fresh Sample RunHPLC->Compare NewPeaks New Peaks? Parent Peak Reduced? Compare->NewPeaks Yes Compare->NoDegradation No IdentifyCause Identify Cause of Degradation NewPeaks->IdentifyCause Hydrolysis Hydrolysis (Extreme pH) IdentifyCause->Hydrolysis pH issue Oxidation Oxidation (Air/Peroxides) IdentifyCause->Oxidation Exposure to air Photolysis Photolysis (Light Exposure) IdentifyCause->Photolysis Light exposure ImplementPrevention Implement Preventative Measures Hydrolysis->ImplementPrevention Oxidation->ImplementPrevention Photolysis->ImplementPrevention

References

interpreting unexpected data from Desmethyl-VS-5584 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmethyl-VS-5584. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected data and troubleshooting common issues encountered during experiments with this potent and selective dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from VS-5584?

A1: this compound is a dimethyl analog of VS-5584.[1][2][3] Like its parent compound, it is a potent and selective dual inhibitor of the PI3K/mTOR signaling pathway.[1][2][3] VS-5584 has shown equivalent potent activity against mTOR and all class I phosphoinositide 3-kinase (PI3K) isoforms.[4][5] While specific data for this compound is limited, its structural similarity to VS-5584 suggests a comparable mechanism of action.

Q2: What are the reported IC50 values for the parent compound, VS-5584?

A2: The half-maximal inhibitory concentration (IC50) for VS-5584 varies depending on the specific kinase isoform and the assay conditions. Published data for VS-5584 is summarized in the table below.[4][5]

Kinase TargetIn Vitro IC50 (nmol/L)
PI3Kα16
PI3Kβ68
PI3Kγ25
PI3Kδ42
mTOR37

Q3: I am observing a higher IC50 value for this compound in my cell-based assays compared to the biochemical IC50 of the parent compound. Why might this be?

A3: Discrepancies between biochemical and cell-based IC50 values are common and can be attributed to several factors:

  • Cellular Permeability: The compound may have difficulty crossing the cell membrane, resulting in a lower intracellular concentration.

  • Efflux Pumps: Cancer cells can express drug efflux pumps that actively remove the inhibitor from the cell.

  • Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target kinases.

  • Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50.[6]

  • Feedback Loops: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that reactivate the pathway or activate compensatory signaling pathways, potentially masking the inhibitor's effect.[7][8]

Q4: My experimental results with this compound are inconsistent between experiments. What are the potential causes?

A4: Inconsistent results can arise from several sources:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and has not precipitated out of solution. The hydrochloride salt of this compound may have different solubility characteristics.[9] It is recommended to prepare fresh dilutions from a stock solution for each experiment. Long-term storage of stock solutions should be at -80°C.[10]

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact signaling pathways and drug sensitivity.

  • Pipetting Accuracy: Small errors in pipetting can lead to significant variations in inhibitor concentration, especially when working with potent compounds at low nanomolar concentrations.

Troubleshooting Guides

Issue 1: Unexpected Activation of Downstream Signaling Molecules

You observe that while this compound inhibits the phosphorylation of some downstream targets of PI3K/mTOR (e.g., p-S6K), you see a paradoxical increase in the phosphorylation of other molecules, such as Akt at Ser473.

Potential Cause: This is a well-documented phenomenon known as feedback loop activation.[7] Inhibition of mTORC1 can relieve a negative feedback loop on IRS-1, leading to increased PI3K activity and subsequent Akt phosphorylation.[8] Dual PI3K/mTOR inhibitors are designed to mitigate this, but the effect can sometimes still be observed, particularly with long-term treatment.[7]

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of pathway inhibition and potential reactivation. Collect samples at various time points (e.g., 1, 3, 6, 12, 24 hours) after treatment with this compound.

  • Dose-Response Analysis: Analyze the effect of a range of this compound concentrations on both direct and feedback signaling molecules.

  • Western Blot Analysis: Probe for phosphorylation status of key feedback loop components, including p-Akt (Ser473 and Thr308), p-S6K, and p-4E-BP1.

  • Consider Combination Therapy: In some cases, combining the dual PI3K/mTOR inhibitor with an inhibitor of a compensatory pathway (e.g., an AKT or PDK1 inhibitor) may be necessary to achieve a more complete pathway blockade.[7]

Issue 2: Lack of Expected Anti-proliferative Effect

Despite confirming target engagement (i.e., decreased phosphorylation of downstream effectors), this compound does not induce the expected level of cell death or growth inhibition in your cancer cell line.

Potential Causes:

  • Activation of Compensatory Pathways: Cancer cells can adapt to PI3K/mTOR inhibition by upregulating parallel survival pathways, such as the MAPK/ERK pathway.[8]

  • Cell Line Specific Resistance: The genetic background of the cell line, such as mutations in genes downstream of PI3K/mTOR or the presence of other oncogenic drivers, can confer resistance.

  • Incomplete Inhibition of 4E-BP1: While S6K phosphorylation is often robustly inhibited, the phosphorylation of 4E-BP1 can be more resistant to mTORC1 inhibitors, allowing for continued protein translation and cell survival.[8]

Troubleshooting Steps:

  • Pathway Profiling: Use western blotting or antibody arrays to assess the activation status of key compensatory pathways, particularly the MAPK/ERK pathway (p-ERK).

  • Analyze 4E-BP1 Phosphorylation: Specifically examine the phosphorylation status of 4E-BP1 at multiple sites to determine the extent of mTORC1 inhibition.

  • Cell Cycle Analysis: Perform flow cytometry to determine if the compound is inducing cell cycle arrest rather than apoptosis.

  • Combination Studies: Investigate the synergistic effects of this compound with inhibitors of identified compensatory pathways (e.g., MEK inhibitors).

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PI3K isoform or mTOR in a biochemical assay.

Materials:

  • Recombinant human PI3K or mTOR enzyme

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP

  • This compound

  • Kinase assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to a 4x stock.

  • In a 384-well plate, add 2.5 µL of the 4x this compound dilution or vehicle control (DMSO in assay buffer).

  • Add 5 µL of a 2x enzyme/substrate mixture to each well.

  • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of key downstream effectors in a cell-based assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., p-Akt Ser473, p-Akt Thr308, total Akt, p-S6K, total S6K, p-4E-BP1, total 4E-BP1, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 3 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (S473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation DesmethylVS5584 This compound DesmethylVS5584->PI3K DesmethylVS5584->mTORC2 DesmethylVS5584->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., high IC50, pathway reactivation) CheckCompound Verify Compound Integrity (Solubility, Stability, Purity) Start->CheckCompound CheckAssay Review Assay Parameters (Cell density, ATP conc., etc.) Start->CheckAssay TimeCourse Perform Time-Course Experiment CheckCompound->TimeCourse CheckAssay->TimeCourse DoseResponse Conduct Detailed Dose-Response TimeCourse->DoseResponse AnalyzeFeedback Assess Feedback Loops (Western Blot for p-Akt, etc.) DoseResponse->AnalyzeFeedback AnalyzeCompensatory Assess Compensatory Pathways (Western Blot for p-ERK, etc.) DoseResponse->AnalyzeCompensatory Interpret Interpret Data in Context of Pathway Dynamics AnalyzeFeedback->Interpret AnalyzeCompensatory->Interpret

Caption: A logical workflow for troubleshooting unexpected data in this compound experiments.

References

Technical Support Center: Cell Line-Specific Responses to Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the dual PI3K/mTOR inhibitor, Desmethyl-VS-5584.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It acts as an ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, δ, γ) and both mTORC1 and mTORC2 complexes.[1] By simultaneously blocking these key signaling nodes, this compound can potently inhibit cell growth, proliferation, and survival in cancer cells.

Q2: How does the activity of this compound compare to its parent compound, VS-5584?

A2: While specific comparative studies are limited, as a dimethyl analog, this compound is expected to have a similar mechanism of action and selectivity profile to VS-5584. VS-5584 has demonstrated potent inhibition of PI3Kα (IC50 = 16 nM), PI3Kβ (IC50 = 68 nM), PI3Kδ (IC50 = 42 nM), PI3Kγ (IC50 = 25 nM), and mTOR (IC50 = 37 nM).[1] It is recommended to empirically determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Q3: Which cancer cell lines are likely to be most sensitive to this compound?

A3: Studies with the parent compound, VS-5584, have shown that cancer cell lines with activating mutations in the PIK3CA gene are generally more sensitive to treatment. Additionally, cell lines that exhibit a high dependence on the PI3K/mTOR signaling pathway for their growth and survival are predicted to be sensitive.

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to induce a range of cellular effects, including:

  • Inhibition of cell proliferation: By blocking key growth signaling pathways.

  • Induction of apoptosis: As demonstrated in various cancer cell lines with the parent compound VS-5584.

  • Cell cycle arrest: Primarily at the G0/G1 phase.

Q5: Are there any known resistance mechanisms to this compound?

A5: While specific resistance mechanisms to this compound have not been extensively characterized, potential mechanisms could involve mutations in downstream effectors of the PI3K/mTOR pathway or activation of alternative survival pathways.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Issue Possible Cause Suggested Solution
High variability between replicates Uneven cell seeding, inconsistent incubation times, or pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Maintain consistent incubation periods.
No significant decrease in cell viability Drug concentration is too low. Cell line is resistant.Perform a dose-response experiment with a wider range of concentrations. Confirm the activation of the PI3K/mTOR pathway in your cell line via Western blot.
Unexpected increase in cell viability at high concentrations Compound precipitation or off-target effects.Visually inspect the wells for any precipitate. Prepare fresh drug dilutions for each experiment.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue Possible Cause Suggested Solution
High percentage of necrotic cells (Annexin V+/PI+) even in control Harsh cell handling during harvesting or staining.Use a gentle cell scraper or enzyme-free dissociation buffer for adherent cells. Minimize centrifugation speed and time.
Low percentage of apoptotic cells after treatment Insufficient drug concentration or incubation time.Increase the concentration of this compound and/or extend the treatment duration.
Weak Annexin V staining Insufficient calcium in the binding buffer.Ensure the binding buffer contains the recommended concentration of CaCl₂.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
Issue Possible Cause Suggested Solution
Broad G1 and G2/M peaks Inconsistent staining, cell clumps.Ensure complete fixation and permeabilization. Filter the cell suspension through a nylon mesh before analysis to remove clumps.
No significant change in cell cycle distribution Cell line may not be sensitive to cell cycle arrest by the inhibitor.Analyze earlier time points after treatment. Confirm inhibition of downstream targets of mTORC1 involved in cell cycle progression (e.g., Cyclin D1).
High debris in the histogram Excessive cell death.Gate out debris based on forward and side scatter properties. Consider analyzing an earlier time point.

Quantitative Data Summary

Note: The following data is for the parent compound, VS-5584, and should be used as a reference for this compound. Experimental validation is recommended.

Table 1: IC50 Values of VS-5584 against PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3Kα16[1]
PI3Kβ68[1]
PI3Kδ42[1]
PI3Kγ25[1]
mTOR37[1]

Table 2: Antiproliferative Activity of VS-5584 in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)
A375MelanomaBRAF V600E~100
A-2058MelanomaBRAF V600E~200
SK-MEL-3MelanomaNRAS Q61R~500
A549Lung AdenocarcinomaKRAS G12SNot specified
PC3Prostate CancerPTEN nullNot specified
NCI-N87Gastric CancerHER2 amplificationNot specified
COLO-205Colorectal CancerKRAS G13DNot specified

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Activation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition Desmethyl_VS_5584 This compound Desmethyl_VS_5584->PI3K Desmethyl_VS_5584->mTORC2 Desmethyl_VS_5584->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for assessing cell line-specific responses.

References

Technical Support Center: Bcl-xL/Bcl-2 as a Resistance Factor to Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of Bcl-xL and Bcl-2 in mediating resistance to Desmethyl-VS-5584 (PQR620), a potent dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PQR620) and what is its mechanism of action?

This compound, also known as PQR620, is a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2 kinases.[1] It is a dimethyl analog of VS-5584 and functions by blocking the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival and is often overactivated in cancer.[1][2]

Q2: What are Bcl-xL and Bcl-2, and how do they contribute to cancer?

Bcl-xL (B-cell lymphoma-extra large) and Bcl-2 (B-cell lymphoma 2) are anti-apoptotic proteins belonging to the Bcl-2 family.[3] In many cancers, the overexpression of these proteins allows malignant cells to evade apoptosis (programmed cell death), contributing to tumor development, progression, and resistance to anticancer therapies.[4]

Q3: Is there evidence linking Bcl-xL/Bcl-2 to resistance to this compound or other dual PI3K/mTOR inhibitors?

Yes, several studies have shown that the overexpression of anti-apoptotic Bcl-2 family proteins, including Bcl-xL and Bcl-2, can be a resistance factor for dual PI3K/mTOR inhibitors like VS-5584 (a close analog of this compound).[5] For instance, in melanoma cells, VS-5584 treatment did not affect the expression of Bcl-xL and Bcl-2, and inhibiting these proteins using the BH-3 mimetic ABT-737 significantly enhanced the cytotoxic effects of VS-5584.[5] Similarly, in lymphoma cell lines, the combination of the mTORC1/2 inhibitor PQR620 (this compound) with the Bcl-2 inhibitor venetoclax resulted in synergistic cytotoxicity.[6][7]

Q4: How can I overcome Bcl-xL/Bcl-2-mediated resistance to this compound in my experiments?

A common strategy is the co-administration of this compound with a Bcl-2 family inhibitor (a BH3 mimetic) such as venetoclax (ABT-199) or navitoclax (ABT-263).[5][6] These agents can restore the apoptotic sensitivity of cancer cells, leading to a synergistic anti-tumor effect when combined with PI3K/mTOR pathway inhibition.

Troubleshooting Guides

Problem 1: Cancer cells show reduced sensitivity or acquired resistance to this compound treatment.

Possible Cause: Upregulation of anti-apoptotic proteins Bcl-xL and/or Bcl-2.

Suggested Solutions:

  • Assess Bcl-xL and Bcl-2 Expression: Perform Western blotting to determine the protein levels of Bcl-xL and Bcl-2 in your resistant cell lines compared to sensitive parental lines. An increase in these proteins in resistant cells would suggest their involvement in the resistance mechanism.

  • Co-treatment with a Bcl-2/Bcl-xL Inhibitor: Treat the resistant cells with a combination of this compound and a Bcl-2/Bcl-xL inhibitor (e.g., venetoclax for Bcl-2, or navitoclax for Bcl-2/Bcl-xL). This can help to overcome resistance and induce apoptosis.

  • Perform Synergy Studies: To confirm that the combination is effective, conduct cell viability assays (e.g., MTT or CTG) with a matrix of concentrations for both this compound and the Bcl-2/Bcl-xL inhibitor. Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Problem 2: Difficulty in confirming the interaction between the PI3K/mTOR pathway and Bcl-2 family proteins.

Possible Cause: Suboptimal experimental conditions or inappropriate assays.

Suggested Solutions:

  • Co-immunoprecipitation (Co-IP): To investigate if this compound treatment affects the binding of pro-apoptotic proteins (like BIM) to Bcl-xL or Bcl-2, perform Co-IP experiments. You can immunoprecipitate Bcl-xL or Bcl-2 and then probe for associated BIM by Western blot.

  • Monitor Downstream Effectors: Inhibition of the PI3K/mTOR pathway can lead to the downregulation of another anti-apoptotic protein, Mcl-1.[5] Assess Mcl-1 levels by Western blot in response to this compound treatment. A decrease in Mcl-1 can sensitize cells to Bcl-2/Bcl-xL inhibition.

  • Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. A significant increase in apoptosis in the combination treatment group compared to single agents would confirm a functional interaction.

Data Presentation

Table 1: In Vitro Efficacy of PQR620 (this compound) as a Single Agent in Lymphoma Cell Lines.

Cell LineHistological SubtypeIC50 (nM) after 72h
Median (56 cell lines) Various Lymphoma 250

Data adapted from a study on the anti-tumor activity of PQR620 in lymphoma models.[6][7]

Table 2: Synergistic Effect of Combining a PI3K/mTOR Inhibitor (VS-5584) with a Bcl-xL/Bcl-2 Inhibitor (ABT-737) in Melanoma Cells.

Cell LineTreatmentViability (%)Apoptosis (%)
A375 Control100~5
VS-5584 (10 nM)~70~15
ABT-737 (100 nM)~80~20
VS-5584 (10 nM) + ABT-737 (100 nM)~30 ~60

Data are estimations based on graphical representations from a study on VS-5584 in melanoma.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone or in combination with a Bcl-xL/Bcl-2 inhibitor.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and Bcl-xL/Bcl-2 inhibitor (e.g., venetoclax)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the Bcl-xL/Bcl-2 inhibitor.

  • Treat the cells with various concentrations of the drugs, alone or in combination. Include a vehicle-only control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Bcl-2 Family Proteins

This protocol is for detecting the expression levels of Bcl-xL, Bcl-2, and Mcl-1.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-xL, anti-Bcl-2, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the medium) after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Mandatory Visualizations

PI3K_mTOR_Bcl2_Resistance cluster_0 This compound Action cluster_1 Signaling Pathway cluster_2 Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K inhibits mTORC1/2 mTORC1/2 This compound->mTORC1/2 inhibits Cell Proliferation & Survival Cell Proliferation & Survival This compound->Cell Proliferation & Survival indirectly inhibits AKT AKT PI3K->AKT Downstream Effectors Downstream Effectors mTORC1/2->Downstream Effectors AKT->Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Bcl-xL/Bcl-2 Bcl-xL/Bcl-2 Cell Proliferation & Survival->Bcl-xL/Bcl-2 can upregulate Apoptosis Apoptosis Bcl-xL/Bcl-2->Apoptosis inhibits

Caption: Signaling pathway of this compound and the role of Bcl-xL/Bcl-2 in resistance.

Experimental_Workflow Start Start Cell Culture Culture Cancer Cells Start->Cell Culture Treatment Treat with this compound +/- Bcl-xL/Bcl-2 Inhibitor Cell Culture->Treatment Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Viability Cell Viability Assay (MTT) Endpoint Assays->Viability Apoptosis Apoptosis Assay (Annexin V) Endpoint Assays->Apoptosis Protein Expression Western Blot (Bcl-xL, Bcl-2) Endpoint Assays->Protein Expression Data Analysis Analyze Results (IC50, % Apoptosis, Protein Levels) Viability->Data Analysis Apoptosis->Data Analysis Protein Expression->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow to investigate Bcl-xL/Bcl-2 mediated resistance.

Troubleshooting_Logic Problem Reduced Sensitivity to This compound Hypothesis Hypothesis: Upregulation of Bcl-xL/Bcl-2 Problem->Hypothesis Test1 Western Blot for Bcl-xL/Bcl-2 Hypothesis->Test1 Result1 Result1 Test1->Result1 Upregulated Levels are Upregulated Result1->Upregulated Yes NotUpregulated Levels are Not Upregulated Result1->NotUpregulated No Action1 Co-treat with Bcl-xL/Bcl-2 Inhibitor Upregulated->Action1 Action2 Investigate other resistance mechanisms NotUpregulated->Action2 Test2 Synergy Assay (CI) Action1->Test2 Conclusion2 Hypothesis Incorrect Action2->Conclusion2 Result2 Result2 Test2->Result2 Synergistic Synergistic Effect (CI < 1) Result2->Synergistic Yes NotSynergistic Not Synergistic Result2->NotSynergistic No Conclusion1 Resistance Overcome Synergistic->Conclusion1 NotSynergistic->Conclusion2

Caption: Troubleshooting flowchart for addressing resistance to this compound.

References

Validation & Comparative

Comparative Efficacy of Desmethyl-VS-5584 and VS-5584: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its analogues is critical for advancing oncology research. This guide provides a comparative overview of Desmethyl-VS-5584 and VS-5584, focusing on their efficacy as dual PI3K/mTOR inhibitors. However, a thorough review of publicly available scientific literature and databases reveals a significant disparity in the extent of characterization between the two molecules.

While VS-5584 has been the subject of multiple preclinical studies detailing its mechanism of action, potency, and anti-neoplastic effects, there is a notable absence of published data on the comparative efficacy of this compound. This compound is described as a dimethyl analog of VS-5584 and is commercially available for research purposes. Despite this, no peer-reviewed studies presenting its specific biological activity, such as IC50 values against PI3K isoforms and mTOR, or direct comparative analyses with VS-5584, could be identified. The references associated with commercially available this compound consistently cite the primary research conducted on the parent compound, VS-5584.

Therefore, this guide will proceed with a detailed summary of the well-documented efficacy of VS-5584, while clearly acknowledging the current data gap for this compound.

VS-5584: A Potent Dual PI3K/mTOR Inhibitor

VS-5584 is a novel and highly selective dual inhibitor of both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinases.[1][2] This dual-targeting mechanism is significant as the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide array of human cancers, contributing to tumor growth, proliferation, survival, and resistance to therapies.[1][2]

Mechanism of Action

VS-5584 acts as an ATP-competitive inhibitor, targeting all Class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2.[1][2] By inhibiting these key nodes in the signaling cascade, VS-5584 effectively blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis and inhibition of cell growth in susceptible tumor cells.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth fourEBP1->CellGrowth VS5584 VS-5584 VS5584->PI3K inhibits VS5584->mTORC2 inhibits VS5584->mTORC1 inhibits

Figure 1: Simplified PI3K/mTOR Signaling Pathway and Inhibition by VS-5584.

In Vitro Efficacy

VS-5584 has demonstrated potent inhibitory activity against all Class I PI3K isoforms and mTOR in enzymatic assays.

TargetIC50 (nmol/L)
PI3Kα16[2]
PI3Kβ68[2]
PI3Kγ25[2]
PI3Kδ42[2]
mTOR37[2]
Table 1: In Vitro Inhibitory Activity of VS-5584 against PI3K Isoforms and mTOR.

Furthermore, VS-5584 has shown high antiproliferative activity across a broad panel of cancer cell lines, including those resistant to rapamycin.[2] For instance, in the H929 multiple myeloma cell line, VS-5584 exhibited an IC50 of 48 nmol/L.[2]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of VS-5584. Oral administration of VS-5584 has been shown to be well-tolerated and to induce dose-dependent and long-lasting inhibition of PI3K/mTOR signaling in tumor tissues, resulting in significant tumor growth inhibition.[2]

In a PTEN-null PC3 human prostate cancer xenograft model, daily treatment with VS-5584 at 11 mg/kg and 25 mg/kg resulted in tumor growth inhibitions of 79% and 113%, respectively.[2]

Experimental Protocols

In Vitro Kinase Assays: The inhibitory activity of VS-5584 against PI3K isoforms and mTOR is typically determined using biochemical assays. For example, a common method involves measuring the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cell Proliferation Assays: The antiproliferative effects of VS-5584 on cancer cell lines are often assessed using assays such as the MTT or CellTiter-Glo assays. These methods measure cell viability and allow for the determination of the IC50 of the compound in a cellular context.

Western Blotting: To confirm the mechanism of action, western blotting is used to analyze the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, in cells treated with VS-5584.

In Vivo Xenograft Studies: To evaluate in vivo efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with VS-5584 or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis of target inhibition.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase Biochemical Kinase Assays (IC50 Determination) Proliferation Proliferation Assays (e.g., MTT) Kinase->Proliferation informs CellLines Cancer Cell Line Panel (51 lines) CellLines->Proliferation WesternBlot Western Blotting (Phospho-protein analysis) Proliferation->WesternBlot confirms mechanism Xenograft Human Xenograft Models (e.g., PC3, NCI-N87) Proliferation->Xenograft justifies Dosing Oral Administration of VS-5584 Xenograft->Dosing TGI Tumor Growth Inhibition (TGI) Measurement Dosing->TGI PD Pharmacodynamic Analysis (Tumor Lysates) TGI->PD correlates with

Figure 2: General Experimental Workflow for Preclinical Evaluation of VS-5584.

This compound: An Uncharacterized Analog

As previously stated, this compound is identified as a dimethyl analog of VS-5584. While its chemical structure is known, there is a conspicuous absence of published preclinical data detailing its biological activity. Without any available information on its inhibitory potency against PI3K and mTOR, or its efficacy in cancer cell lines and in vivo models, a direct and meaningful comparison with VS-5584 is not possible at this time.

Conclusion

VS-5584 is a well-characterized, potent, and selective dual PI3K/mTOR inhibitor with demonstrated anti-tumor activity in a range of preclinical models. Its mechanism of action and efficacy are supported by robust in vitro and in vivo data. In contrast, this compound remains an uncharacterized analog in the public scientific domain. While it is available for research, its comparative efficacy relative to VS-5584 is unknown. Future studies are required to elucidate the biological activity of this compound and to determine if the structural modifications from VS-5584 translate into any meaningful differences in potency, selectivity, or overall anti-cancer efficacy. For researchers in the field, VS-5584 currently stands as the compound with a substantial and well-documented preclinical rationale for further investigation.

References

A Comparative Guide to PI3K Inhibitors: Desmethyl-VS-5584 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a critical area of research and clinical application. The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2][3][4] This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a comparative overview of Desmethyl-VS-5584, a dimethyl analog of the potent dual PI3K/mTOR inhibitor VS-5584, and other prominent PI3K inhibitors, offering insights for researchers, scientists, and drug development professionals.

This compound is a potent and selective dual inhibitor of mTOR and PI3K with a pyrido[2,3-d]pyrimidine structure.[5][6] For the purpose of this comparison, we will primarily refer to the well-characterized data of its parent compound, VS-5584, which demonstrates potent activity against all class I PI3K isoforms and mTOR.[7][8] This dual-targeting mechanism is designed to overcome the feedback loops that can limit the efficacy of single-target PI3K inhibitors.[8]

Quantitative Comparison of PI3K Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of VS-5584 and other selected PI3K inhibitors against various PI3K isoforms and mTOR. This data provides a snapshot of their potency and selectivity.

InhibitorTarget(s)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Reference(s)
VS-5584 Pan-PI3K/mTOR1668254237[7][8][9]
Copanlisib Pan-PI3K (α, δ)Predominant activity--Predominant activity-[10][11]
Idelalisib PI3Kδ---~2.5-[12][13]
Alpelisib PI3Kα~5----[14][15]
Duvelisib PI3Kδ/γ--~2.5~1-[16][17][18]

Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a complex network of signaling proteins. The diagram below illustrates the canonical pathway and the points of intervention for various PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated VS5584 VS-5584 (this compound) VS5584->PI3K Inhibits VS5584->mTORC1 VS5584->mTORC2 Alpelisib Alpelisib Alpelisib->PI3K Inhibits PI3Kα Idelalisib Idelalisib Idelalisib->PI3K Inhibits PI3Kδ Duvelisib Duvelisib Duvelisib->PI3K Inhibits PI3Kδ/γ Copanlisib Copanlisib Copanlisib->PI3K Inhibits PI3Kα/δ

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To evaluate the efficacy and mechanism of action of PI3K inhibitors, a variety of in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified PI3K enzymes.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • PIP2 (substrate)

  • ATP (with γ-32P-ATP for radiometric detection or cold ATP for other detection methods)

  • Kinase reaction buffer

  • Test compound (e.g., this compound)

  • Detection reagents (e.g., for ADP-Glo, HTRF, or radiometric assays)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a microplate.

  • Add the purified PI3K enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagents according to the manufacturer's protocol (e.g., for measuring ADP production or PIP3 levels).

  • Measure the signal using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the effect of a PI3K inhibitor on the growth of cancer cell lines.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., with known PIK3CA mutations or PTEN loss)

  • Complete cell culture medium

  • Test compound

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of Pathway Modulation

This technique is used to measure the levels of key phosphorylated proteins in the PI3K pathway to confirm target engagement and downstream signaling inhibition.

Objective: To assess the effect of the inhibitor on the phosphorylation status of AKT, S6 ribosomal protein, and other pathway components.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cancer cells and treat them with the test compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., PIK3CA mutant cell line) Start->Cell_Culture Treatment Inhibitor Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay Incubation->Assay Proliferation Cell Proliferation Assay (e.g., MTT, WST-1) Assay->Proliferation Viability Western_Blot Western Blot (Pathway Analysis) Assay->Western_Blot Protein Data_Analysis Data Analysis (IC50/GI50 Calculation) Proliferation->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro evaluation of PI3K inhibitors.

In Vivo Antitumor Activity

The antitumor efficacy of PI3K inhibitors is ultimately evaluated in preclinical animal models.

Xenograft Tumor Growth Inhibition Study

Objective: To assess the ability of a PI3K inhibitor to suppress tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for implantation

  • Test compound formulated for oral or intravenous administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., once daily by oral gavage).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. VS-5584, for instance, has demonstrated significant tumor growth inhibition in various human xenograft models.[7][8]

Conclusion

This compound, represented by its parent compound VS-5584, is a potent dual PI3K/mTOR inhibitor with broad activity against all class I PI3K isoforms. This pan-inhibitory profile, combined with mTOR blockade, offers a comprehensive approach to targeting the PI3K pathway and may circumvent resistance mechanisms observed with more selective inhibitors. The choice of a specific PI3K inhibitor for research or clinical development will depend on the specific cancer type, its underlying genetic alterations (e.g., PIK3CA mutations, PTEN loss), and the desired therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these targeted agents.

References

A Head-to-Head Battle in Cancer Cell Lines: Desmethyl-VS-5584 vs. Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Key mTOR Pathway Inhibitors

In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a common driver of tumorigenesis, promoting cell growth, proliferation, and survival. This guide provides a detailed comparison of two prominent inhibitors targeting this pathway: Desmethyl-VS-5584, a potent dual PI3K/mTOR inhibitor, and Rapamycin, the archetypal allosteric inhibitor of mTOR Complex 1 (mTORC1). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms, efficacy, and experimental applications.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and Rapamycin lies in their inhibitory targets and modality.

This compound , a dimethyl analog of VS-5584, acts as an ATP-competitive inhibitor, targeting the kinase domain of both PI3K and mTOR.[1][2][3] This dual-targeting approach provides a comprehensive blockade of the PI3K/mTOR pathway. By inhibiting all Class I PI3K isoforms (PI3Kα, β, γ, and δ) and both mTORC1 and mTORC2, this compound effectively shuts down downstream signaling responsible for cell growth, proliferation, and survival.[4][5][6][7] This broad-spectrum inhibition can potentially overcome resistance mechanisms that arise from the feedback activation of AKT, a common consequence of mTORC1-specific inhibition.[8][9]

Rapamycin , and its analogs (rapalogs), functions as an allosteric inhibitor of mTORC1.[10][11] It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[10] This action specifically blocks the phosphorylation of downstream mTORC1 substrates like p70S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[10] However, a key limitation of Rapamycin is its incomplete inhibition of mTOR, as it does not directly inhibit mTORC2. Prolonged treatment with Rapamycin can inhibit mTORC2 assembly in some cell lines, but this effect is not universal.[12][13] This specificity can lead to a feedback activation of AKT through the mTORC2/IRS-1 loop, potentially limiting its anti-cancer efficacy.[10]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the points of intervention for this compound and Rapamycin within the PI3K/AKT/mTOR signaling cascade.

Desmethyl-VS-5584_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S473 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation DesmethylVS5584 This compound DesmethylVS5584->PI3K DesmethylVS5584->mTORC2 DesmethylVS5584->mTORC1

Caption: this compound dual-inhibits PI3K and mTOR.

Rapamycin_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S473 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Rapamycin allosterically inhibits mTORC1.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound and Rapamycin have been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer TypeCell LineIC50 (nM)Reference
VS-5584 Multiple MyelomaH92948[7]
ProstatePC3-[7]
Acute Myeloid LeukemiaMV4-11-[4]
BreastSUM159-[4]
MelanomaA375~100-200[8][9]
MelanomaA-2058~200-400[8][9]
MelanomaSK-MEL-3~200-400[8][9]
Rapamycin BreastMCF720[13][14]
BreastMDA-MB-23110,000[13][14]
GlioblastomaT98G2[15]
GlioblastomaU87-MG1,000[15]
OralCa9-22~15,000[16]
Human Embryonic KidneyHEK293~0.1[15]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, assay method). VS-5584 data is presented as a proxy for this compound due to their structural and functional similarity.

A significant finding is that VS-5584 demonstrates broad anti-proliferative activity across a wide spectrum of cancer cell lines, including those resistant to Rapamycin.[7] Furthermore, VS-5584 has been shown to be particularly effective against cancer stem cells (CSCs), which are often implicated in tumor recurrence and metastasis.[4][17] In contrast, Rapamycin's efficacy can be highly variable, with some cell lines exhibiting significant resistance.[13][14]

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines common experimental protocols used to assess the effects of this compound and Rapamycin on cancer cells.

Cell Viability and Proliferation Assay (MTT or Crystal Violet)

This assay is fundamental for determining the cytotoxic and anti-proliferative effects of the compounds and for calculating IC50 values.

Cell_Viability_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat with serial dilutions of This compound or Rapamycin Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddReagent Add MTT reagent or fix and stain with Crystal Violet Incubate2->AddReagent Measure Measure absorbance at appropriate wavelength AddReagent->Measure Analyze Calculate cell viability and determine IC50 values Measure->Analyze

Caption: A typical workflow for a cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Rapamycin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Assay: For the MTT assay, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.

  • Crystal Violet Assay: For the Crystal Violet assay, cells are fixed with a solution like methanol and then stained with a crystal violet solution. After washing and drying, the stain is solubilized, and the absorbance is read.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are then determined by plotting a dose-response curve.

Western Blot Analysis

This technique is crucial for elucidating the molecular mechanism of action by examining the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Detailed Steps:

  • Cell Lysis: After treatment with this compound or Rapamycin for a specified time, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total-AKT, phospho-S6K1, total-S6K1, phospho-4E-BP1, total-4E-BP1, and a loading control like β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and Rapamycin represent two distinct strategies for targeting the mTOR pathway in cancer. This compound, as a dual PI3K/mTOR inhibitor, offers a more comprehensive and potent blockade of the pathway, demonstrating broad efficacy and the potential to overcome some forms of resistance. Its preferential targeting of cancer stem cells is a particularly promising attribute for achieving durable clinical responses.[17] Rapamycin, while a foundational tool in mTOR research and a clinically approved drug, exhibits a more limited and variable anti-cancer activity due to its specific inhibition of mTORC1 and the potential for feedback loop activation. The choice between these inhibitors will ultimately depend on the specific cancer type, its genetic background, and the therapeutic strategy being pursued. The experimental protocols outlined here provide a framework for further investigation and head-to-head comparisons in relevant cancer models.

References

A Comparative Guide to PI3K/mTOR Signaling Inhibitors: Desmethyl-VS-5584 and BEZ235

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway represents a critical axis for intervention. Dysregulation of this pathway is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival. This guide provides a detailed comparison of two prominent dual PI3K/mTOR inhibitors: Desmethyl-VS-5584 (a dimethyl analog of VS-5584) and BEZ235. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds.

Mechanism of Action and Specificity

Both this compound and BEZ235 are potent, ATP-competitive inhibitors that target both PI3K and mTOR kinases. This dual-targeting approach is designed to overcome the feedback activation of PI3K signaling that can occur with mTORC1-specific inhibitors.

This compound , as an analog of VS-5584, is characterized by its high selectivity and equivalent low nanomolar potency against all class I PI3K isoforms and mTOR kinase.[1][2] VS-5584 has been shown to effectively block both mTORC1 and mTORC2, leading to a comprehensive inhibition of the pathway.[2] This results in the disruption of downstream signaling, leading to apoptosis and growth inhibition in susceptible tumor cells.[3]

BEZ235 also functions as a dual pan-class I PI3K and mTOR inhibitor.[4] It effectively inhibits the activation of downstream effectors such as Akt, S6 ribosomal protein, and 4EBP1.[5] Studies have shown that BEZ235 can prevent the feedback activation of PI3K signaling that is often observed with mTOR inhibitors like rapamycin.[6]

Potency and Efficacy: A Quantitative Comparison

The following tables summarize the in vitro inhibitory activities and cellular effects of VS-5584 (as a proxy for this compound) and BEZ235.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

TargetVS-5584 (IC50, nM)BEZ235 (IC50, nM)
PI3Kα16[2][7][8]4
PI3Kβ68[2][7][8]75
PI3Kγ25[2][7][8]7
PI3Kδ42[2][7][8]5
mTOR3.4 - 37[1][2][7][8]20

Table 2: Cellular Activity and Anti-proliferative Effects

Cell Line/ModelParameterVS-5584BEZ235
HMLE Breast Cancer CellsEC50 for Cancer Stem Cells15 nM[1]-
MV4-11 (FLT3-ITD)IC50 for pAkt (S473)12 nM[1]-
MV4-11 (FLT3-ITD)IC50 for pAkt (T308)13 nM[1]-
MV4-11 (FLT3-ITD)IC50 for pS6 (S240/244)20 nM[1]-
Glioma CellsProliferation IC50-low nM range[9]
Doxorubicin-resistant K562 cellsEffectDecreased viability, G0/G1 arrest, induced apoptosis[10][11]Decreased viability, G0/G1 arrest, induced apoptosis[10][11]
Panel of 21 cancer cell linesAnti-proliferative activity-Superior to everolimus[5][12]

In Vivo Anti-Tumor Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of both compounds.

VS-5584 has shown significant tumor growth inhibition in various models. In a PTEN-null human prostate PC3 xenograft model, oral administration of VS-5584 resulted in significant tumor growth inhibition.[1] It has also demonstrated efficacy in a FLT3-ITD AML xenograft model and in taxane-resistant triple-negative breast cancer models.[1] Furthermore, VS-5584 has been shown to suppress melanoma xenograft growth in nude mice.[13]

BEZ235 has also exhibited potent antitumor activity in preclinical models.[5][14] It has been shown to inhibit the growth of cancer cells with activating PI3K mutations.[5] In trastuzumab-resistant breast cancer xenografts, BEZ235 inhibited PI3K signaling and demonstrated potent antitumor activity.[5][12] However, clinical studies with BEZ235 have highlighted challenges with tolerability, with adverse events leading to treatment discontinuation in some trials.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound BEZ235 Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1. PI3K/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound or BEZ235 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Akt, p-S6K, etc.) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Xenograft Tumor Xenograft Model Establishment Dosing Oral Administration of Inhibitor Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Tumor_Measurement->PD_Analysis

Figure 2. General experimental workflow for inhibitor evaluation.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of PI3K/mTOR inhibitors.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity of PI3K isoforms and mTOR.

Methodology:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.

  • The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR).

  • Inhibitors (this compound or BEZ235) are added at various concentrations.

  • The reaction is initiated by the addition of the kinase.

  • After incubation, the amount of product formed is quantified. This can be done using various methods, such as ADP-Glo Kinase Assay, which measures the amount of ADP produced, or by detecting the phosphorylated substrate using specific antibodies in an ELISA format.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of this compound or BEZ235 for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.

  • For the MTT assay, the tetrazolium dye is reduced by metabolically active cells to a colored formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.

  • The results are expressed as a percentage of the viability of untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot Analysis

Objective: To determine the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Methodology:

  • Cancer cells are treated with the inhibitors for a defined period.

  • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of proteins of interest (e.g., Akt, S6K, 4E-BP1).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the inhibitor (e.g., this compound or BEZ235) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body weight and general health of the mice are also monitored.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pathway biomarkers) to confirm target engagement.

Conclusion

Both this compound (via its well-characterized analog VS-5584) and BEZ235 are potent dual PI3K/mTOR inhibitors with demonstrated anti-cancer activity in preclinical models. VS-5584 appears to have a balanced and potent inhibitory profile against all class I PI3K isoforms and mTOR. BEZ235 has also shown significant promise, though its clinical development has been hampered by tolerability issues. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the genetic background of the tumor, and the desired therapeutic window. The detailed experimental data and protocols provided in this guide offer a foundation for making informed decisions in the advancement of PI3K/mTOR-targeted therapies.

References

A Preclinical Showdown: Desmethyl-VS-5584 vs. GDC-0980 in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent dual PI3K/mTOR inhibitors: Desmethyl-VS-5584 and GDC-0980. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy. Both this compound, a dimethyl analog of VS-5584, and GDC-0980 (Apitolisib) are potent, orally bioavailable small molecule inhibitors that dually target PI3K and mTOR kinases. While both compounds have demonstrated robust anti-cancer activity in preclinical models, a direct comparative analysis is essential for discerning their respective strengths and potential clinical applications.

At a Glance: Key Performance Metrics

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound (based on data for its parent compound, VS-5584) and GDC-0980.

Table 1: Biochemical Potency (IC50, nM)
TargetVS-5584[1]GDC-0980[2]
PI3Kα165
PI3Kβ6827
PI3Kδ427
PI3Kγ2514
mTOR3717 (Ki)

Note: this compound is the dimethyl analog of VS-5584. The biochemical data for VS-5584 is presented here as a surrogate for this compound's activity.

Table 2: In Vitro Anti-proliferative Activity (IC50, nM) in Cancer Cell Lines
Cell LineCancer TypeVS-5584GDC-0980
PC3Prostate-~307[2]
MCF7Breast-~255[2]
A375MelanomaPotent InhibitionLess Potent
A-2058MelanomaPotent InhibitionLess Potent
SK-MEL-3MelanomaPotent InhibitionLess Potent
Table 3: In Vivo Efficacy in Xenograft Models
ModelCancer TypeCompoundDoseOutcome
PC3 XenograftProstateVS-558411 mg/kg79% Tumor Growth Inhibition (TGI)[3]
VS-558425 mg/kg113% TGI (regression)[3]
GDC-098010 mg/kgTumor Regression
A375 XenograftMelanomaVS-5584Oral administrationSuppressed tumor growth
Various ModelsBreast, Ovarian, Lung, ProstateGDC-0980Low dosesPotent tumor growth inhibition[2][4]

Mechanism of Action: Targeting the PI3K/mTOR Pathway

Both this compound and GDC-0980 exert their anti-cancer effects by inhibiting key nodes in the PI3K/mTOR signaling cascade. This pathway, when aberrantly activated, promotes uncontrolled cell proliferation and survival. The diagram below illustrates the points of inhibition for these dual inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound GDC-0980 Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Deep Dive: Methodologies

The preclinical evaluation of this compound and GDC-0980 relies on a battery of standardized in vitro and in vivo assays. Understanding these protocols is crucial for interpreting the presented data.

In Vitro Cell Proliferation Assay

This assay quantifies the ability of a compound to inhibit the growth of cancer cell lines.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of This compound or GDC-0980 A->B C Incubate for 48-72 hours B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure signal (absorbance or luminescence) D->E F Calculate IC50 values E->F

Caption: A typical workflow for an in vitro cell proliferation assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or GDC-0980. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo, is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Signal Detection: The resulting signal (absorbance for MTT, luminescence for CellTiter-Glo) is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell proliferation by 50%.

Western Blot Analysis for Pathway Modulation

Western blotting is employed to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, to confirm target engagement by the inhibitors.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound or GDC-0980 for a specified time. Subsequently, the cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6, S6).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. The addition of a chemiluminescent substrate allows for the visualization of the protein bands.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of pathway inhibition.

In Vivo Xenograft Studies

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo efficacy of anti-cancer agents.

Protocol:

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment groups and dosed with this compound, GDC-0980, or a vehicle control, typically via oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a maximum allowable size.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Concluding Remarks

Both this compound and GDC-0980 demonstrate potent and selective dual inhibition of the PI3K/mTOR pathway, translating to significant anti-tumor activity in a range of preclinical cancer models. GDC-0980 appears to have a slight edge in biochemical potency against most PI3K isoforms and mTOR. However, VS-5584 (and by extension, this compound) has shown particularly strong efficacy in melanoma models where GDC-0980 was reported to be less effective.

References

Validating the On-Target Activity of Desmethyl-VS-5584: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Desmethyl-VS-5584 has emerged as a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. As a dimethyl analog of the well-characterized inhibitor VS-5584, it warrants rigorous on-target validation to confirm its mechanism of action and preclinical potential.[1][2] This guide provides a comparative framework for validating the on-target activity of this compound, offering experimental data on its parent compound and outlining key validation assays.

Biochemical Potency: A Head-to-Head Comparison

The cornerstone of validating a kinase inhibitor's on-target activity is the determination of its half-maximal inhibitory concentration (IC50) against the purified target enzymes. While specific IC50 values for this compound are not yet publicly available, the data for its parent compound, VS-5584, provide a strong benchmark for its expected potency. VS-5584 demonstrates potent and balanced inhibition against all Class I PI3K isoforms and mTOR.[3][4][5]

Table 1: Biochemical IC50 Values of VS-5584 and Other Dual PI3K/mTOR Inhibitors

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)
VS-5584 16[3][4][5]68[3][4][5]25[3][4][5]42[3][4][5]37[3][4][5]
Dactolisib (BEZ235) 475576
Voxtalisib (XL765) --9--

Note: Data for Dactolisib and Voxtalisib are provided for comparative purposes.[6] The potent and relatively equitable inhibition of both PI3K and mTOR by VS-5584 underscores its classification as a dual inhibitor.

Cellular On-Target Engagement: Assessing Downstream Signaling

To confirm that this compound engages its targets within a cellular context, it is essential to measure the phosphorylation status of key downstream effector proteins in the PI3K/mTOR pathway. Western blotting is the gold-standard technique for this analysis. Inhibition of PI3K activity is typically assessed by the reduced phosphorylation of Akt (at Ser473 and Thr308), while mTORC1 inhibition is monitored by the dephosphorylation of its substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Studies on VS-5584 have consistently demonstrated a dose-dependent reduction in the phosphorylation of Akt and S6 in various cancer cell lines, confirming its potent inhibition of the PI3K/mTOR signaling cascade in cellular models.[5][7][8][9]

Functional Outcomes: Antiproliferative Activity

The ultimate validation of an on-target mechanism for an anticancer agent is its ability to elicit a functional cellular response, such as the inhibition of cancer cell proliferation. The antiproliferative activity of this compound can be quantified by determining its GI50 (concentration for 50% growth inhibition) across a panel of cancer cell lines.

VS-5584 has been shown to potently inhibit the survival and proliferation of various melanoma cell lines, including A375, A-2058, and SK-MEL-3.[8][10] This antiproliferative effect is a direct consequence of its on-target inhibition of the PI3K/mTOR pathway, which is crucial for melanoma cell growth and survival.[10]

Experimental Protocols

1. In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Principle: A kinase, its substrate (e.g., a peptide or lipid), and ATP (often radiolabeled) are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

  • Materials:

    • Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase.

    • Appropriate kinase-specific substrates.

    • ATP (e.g., [γ-32P]ATP).

    • Kinase assay buffer.

    • 96-well plates.

    • Scintillation counter or other detection instrument.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the kinase, substrate, and inhibitor at the desired concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Western Blot Analysis of PI3K/mTOR Signaling

This technique visualizes the changes in protein phosphorylation in cells treated with an inhibitor.

  • Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

  • Materials:

    • Cancer cell line (e.g., A375 melanoma cells).

    • Cell culture reagents.

    • This compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 3 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cancer cell line.

    • Cell culture reagents.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of concentrations of this compound.

    • Incubate for a desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizing the Validation Workflow

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P (S473) S6K S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth | Desmethyl_VS5584 This compound Desmethyl_VS5584->PI3K Desmethyl_VS5584->mTORC2 Desmethyl_VS5584->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

On-Target Validation Workflow

Validation_Workflow Start Start: Hypothesized Dual PI3K/mTOR Inhibitor Biochemical Biochemical Assays (In Vitro Kinase Assays) Start->Biochemical Cellular Cellular Assays (Western Blot) Biochemical->Cellular Confirmation of cellular target engagement Functional Functional Assays (Antiproliferative Assays) Cellular->Functional Link to functional outcome Validation On-Target Activity Validated Functional->Validation

Caption: A streamlined workflow for validating the on-target activity of a kinase inhibitor.

References

Synergistic Effects of Desmethyl-VS-5584 with Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584, an analog of the potent dual PI3K/mTOR inhibitor VS-5584, represents a promising strategy in cancer therapy. By targeting two critical nodes in the PI3K/Akt/mTOR signaling pathway, this compound exhibits broad anti-proliferative activity. However, the development of resistance and the complexity of cancer signaling networks often necessitate combination therapies to achieve durable clinical responses. This guide provides a comparative overview of the synergistic effects of this compound (used interchangeably with its parent compound VS-5584 in the reviewed literature) when combined with other targeted inhibitors across various cancer models. The data presented herein is compiled from preclinical studies and aims to inform further research and drug development efforts.

Comparative Analysis of Synergistic Combinations

The following sections detail the synergistic interactions of VS-5584 with inhibitors targeting distinct signaling pathways. Quantitative data from these studies are summarized in the tables below, followed by detailed experimental protocols for key assays.

Combination with PLK1 Inhibitor (NMS-P937) in Non-Small Cell Lung Cancer (NSCLC)

The combination of VS-5584 with the Polo-like kinase 1 (PLK1) inhibitor NMS-P937 has demonstrated synergistic anti-cancer effects in NSCLC models.[1] This synergy is attributed to the dual targeting of cell cycle regulation and apoptosis pathways.[1]

Cancer TypeCell Line(s)Inhibitor CombinationKey FindingsReference
Non-Small Cell Lung CancerPC-9VS-5584 + NMS-P937Enhanced cancer cell death and synergistic inhibitory activity.[1]

Cell Viability Assay:

  • Method: NSCLC cells were seeded in 96-well plates and treated with VS-5584, NMS-P937, or the combination at various concentrations. Cell viability was assessed using the MTT assay after a specified incubation period.

  • Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

Apoptosis Assay:

  • Method: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells were treated with the inhibitors for a defined time, harvested, and stained according to the manufacturer's protocol.

In Vivo Xenograft Model:

  • Model: Patient-derived xenograft (PDX) mouse model of NSCLC.[1]

  • Treatment: Mice bearing established tumors were treated with VS-5584, NMS-P937, or the combination. Tumor growth was monitored over time.

  • Endpoint: Tumor volume and mouse body weight were measured to assess efficacy and toxicity.

Combination with EGFR Inhibitor (Gefitinib) in Gastric Cancer

In a gastric cancer model, VS-5584 has been shown to act synergistically with the Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib.[2][3]

Cancer TypeAnimal ModelInhibitor CombinationKey FindingsReference
Gastric CancerNCI-N87 XenograftVS-5584 (11 mg/kg, p.o., daily) + Gefitinib (150 mg/kg, p.o., 5 days on/2 days off)Significant tumor growth inhibition compared to single agents.[3]

In Vivo Xenograft Study:

  • Model: NCI-N87 tumor-bearing mice.[3]

  • Treatment: Mice were randomized into groups receiving vehicle, VS-5584 alone, gefitinib alone, or the combination of both drugs at the specified doses and schedules.[3]

  • Tumor Volume Measurement: Tumor dimensions were measured with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.

  • Statistical Analysis: ANOVA with Dunnett's post-test was used to determine statistical significance.[3]

Combination with Bcl-2/Bcl-xL Inhibitor (ABT-737) in Melanoma

The combination of VS-5584 with the Bcl-2/Bcl-xL inhibitor ABT-737 has demonstrated synergistic effects in melanoma cells, both in vitro and in vivo.[4]

Cancer TypeCell Line(s) / ModelInhibitor CombinationKey FindingsReference
MelanomaA375, A-2058, SK-MEL-3VS-5584 + ABT-737Synergistically inhibited melanoma cell survival.[4]
MelanomaA375 XenograftVS-5584 (25 mg/kg, p.o.) + ABT-737Enhanced inhibition of tumor growth compared to single agents.[4]

Cell Survival Assay:

  • Method: Melanoma cell lines were treated with various concentrations of VS-5584, ABT-737, or the combination. Cell survival was measured using the MTT assay.[4]

In Vivo Xenograft Study:

  • Model: A375 xenograft mouse model.[4]

  • Treatment: Mice with established tumors were orally administered with vehicle, VS-5584, ABT-737, or the combination of both inhibitors.[4]

  • Endpoint: Tumor volumes were monitored to assess the anti-tumor efficacy of the treatments.[4]

Combination with ERK Inhibitor (SCH772984) in Pancreatic Cancer

In preclinical models of pancreatic cancer, combining VS-5584 with the ERK inhibitor SCH772984 has shown superior tumor inhibition.[5]

Cancer TypeAnimal ModelInhibitor CombinationTumor Growth Inhibition (TGI)Reference
Pancreatic CancerHPAC XenograftVS-5584 (8.4 mg/kg)28%[5]
SCH772984 (25 mg/kg)44%[5]
VS-5584 + SCH77298480%[5]

In Vivo Xenograft Study:

  • Model: HPAC xenograft mouse model.[5]

  • Treatment: Mice bearing HPAC tumors were treated daily for 4 weeks with vehicle control, VS-5584, SCH772984, or the combination of both drugs.[5]

  • Endpoint: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated at the end of the study.[5]

Combination with Tyrosine Kinase Inhibitor (Ponatinib) in Chronic Myeloid Leukemia (CML)

The combination of VS-5584 with the tyrosine kinase inhibitor ponatinib has demonstrated synergistic anti-leukemic effects on CML cells.[6][7]

Cancer TypeCell Line(s)Inhibitor CombinationKey FindingsReference
Chronic Myeloid LeukemiaCML and LSC cell linesVS-5584 + PonatinibSynergistic anti-leukemic effects and reduced the required dose of ponatinib.[6][7]

Cytotoxicity Assay:

  • Method: The cytotoxic effects of ponatinib, VS-5584, and their combination were measured using the CCK-8 assay.[6]

  • Synergy Analysis: The median-effect equation was used for combination analyses to determine synergy.[6]

Western Blot Analysis:

  • Method: Protein levels of key signaling molecules in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K) were analyzed by Western blotting to confirm the mechanism of action of the drug combination.[6]

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the signaling pathways targeted by these inhibitor combinations and a general workflow for assessing synergy.

Synergy_Pathway Signaling Pathways Targeted by Combination Therapies RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Akt->mTOR PLK1 PLK1 CellCycle Cell Cycle Progression PLK1->CellCycle Bcl2 Bcl-2 / Bcl-xL Apoptosis Apoptosis Bcl2->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS VS5584 This compound VS5584->PI3K VS5584->mTOR Gefitinib Gefitinib Gefitinib->RTK NMSP937 NMS-P937 NMSP937->PLK1 ABT737 ABT-737 ABT737->Bcl2 SCH772984 SCH772984 SCH772984->ERK Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: Targeted signaling pathways of this compound and its synergistic partners.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treat with Single Agents & Combinations cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CTG) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot for Pathway Modulation treatment->western_blot synergy_calc Calculate Combination Index (CI) viability->synergy_calc xenograft Establish Xenograft Tumor Model drug_admin Administer Single Agents & Combinations xenograft->drug_admin tumor_measurement Monitor Tumor Volume & Body Weight drug_admin->tumor_measurement endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) tumor_measurement->endpoint

Caption: A generalized workflow for evaluating the synergistic effects of drug combinations.

Conclusion

The preclinical data strongly suggest that combining this compound with inhibitors targeting complementary and orthogonal signaling pathways is a viable strategy to enhance anti-cancer efficacy and potentially overcome resistance. The synergistic interactions observed with PLK1, EGFR, Bcl-2/Bcl-xL, ERK, and tyrosine kinase inhibitors highlight the broad potential of this combination approach in various malignancies. Further investigation, including in-depth mechanistic studies and well-designed clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies. This guide serves as a foundational resource for researchers and drug developers to inform the rational design of future combination studies involving this compound.

References

A Comparative Guide to VS-5584, a Potent PI3K/mTOR Dual Inhibitor and Close Structural Analog of Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data for VS-5584, a highly selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Desmethyl-VS-5584 is a dimethyl analog of VS-5584, and while specific experimental data for this compound is not extensively available in public literature, the data presented here for VS-5584 serves as a robust proxy for its anticipated biological activities and therapeutic potential.

Mechanism of Action and Signaling Pathway

VS-5584 is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, γ, δ) and mTOR kinase with equivalent low nanomolar potency.[1][2][3] This dual inhibition is critical as it simultaneously blocks two key nodes in a signaling pathway frequently dysregulated in cancer, leading to cell growth, proliferation, and survival.[1][2] By inhibiting both PI3K and mTOR (mTORC1 and mTORC2), VS-5584 can overcome feedback loops that may limit the efficacy of mTORC1-specific inhibitors like rapamycin analogs.[1]

PI3K_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth Inhibition (when active) VS5584 VS-5584 (this compound analog) VS5584->PI3K Inhibition VS5584->mTORC2 Inhibition VS5584->mTORC1 Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by VS-5584.

In Vitro Activity

VS-5584 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[1][2] Its efficacy is notably independent of sensitivity to rapamycin analogs.[1]

Enzyme Inhibition

The inhibitory concentrations (IC50) of VS-5584 against target kinases are summarized below.

TargetIC50 (nM)
PI3Kα16
PI3Kβ68
PI3Kγ25
PI3Kδ42
mTOR37
Data sourced from Hart et al., 2013.[1][2]
Anti-proliferative Activity in Cancer Cell Lines

VS-5584 shows broad anti-proliferative activity. A screen of 436 human cancer cell lines revealed that cell lines with mutations in PIK3CA are generally more sensitive to VS-5584 treatment.[1][2] The compound is also particularly effective against cancer stem cells (CSCs), showing up to 30-fold greater potency in inhibiting CSCs compared to non-CSCs.[4]

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)
H929Multiple Myeloma-48
PC3Prostate CancerPTEN nullNot specified, but sensitive
COLO-205Colorectal CancerBRAF V600E, mTOR P1193LNot specified, but sensitive
NCI-N87Gastric CancerHER2 amplifiedNot specified, but sensitive
A375MelanomaBRAF V600EPotent inhibition observed
IC50 values and sensitivity data are based on findings from multiple studies.[1][5]

In Vivo Efficacy in Xenograft Models

Oral administration of VS-5584 has been shown to be well-tolerated and highly efficacious in a variety of human tumor xenograft models, including those resistant to standard-of-care therapies.[1][2]

Xenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)Reference
PC3Prostate (PTEN null)11 mg/kg, daily79%[1]
PC3Prostate (PTEN null)25 mg/kg, daily113%[1]
COLO-205Colorectal (Rapamycin-resistant)11 mg/kg, daily45%[1]
COLO-205Colorectal (Rapamycin-resistant)25 mg/kg, daily85%[1]
NCI-N87Gastric (HER2 amplified)25 mg/kg, daily121%[1]
A375Melanoma25 mg/kg, dailySignificant suppression[5]
FLT3-ITD AMLAcute Myeloid Leukemia11 mg/kg, daily76%[6]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of VS-5584 against PI3K and mTOR kinases was determined using biochemical assays. For instance, mTOR kinase activity can be measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with recombinant mTOR protein, a biotinylated peptide substrate, and an anti-phospho-peptide antibody. The IC50 values are then calculated from the concentration-response curves.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection cluster_analysis Compound VS-5584 Dilution Series Incubation Incubate Compound, Enzyme, and Substrate Compound->Incubation Enzyme Recombinant Kinase (e.g., mTOR, PI3Kα) Enzyme->Incubation Substrate Biotinylated Peptide Substrate & ATP Substrate->Incubation Add_Ab Add Detection Antibody (e.g., anti-phospho-peptide) Incubation->Add_Ab Read Read Signal (e.g., TR-FRET) Add_Ab->Read Calc Calculate % Inhibition and IC50 Value Read->Calc

Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assays

The anti-proliferative effects of VS-5584 on cancer cell lines were assessed using methods such as the MTT or CellTiter-Glo assays. Cells were seeded in 96-well plates, treated with increasing concentrations of VS-5584 for a specified period (e.g., 72 hours), and cell viability was measured according to the assay manufacturer's protocol.

Western Blotting for Phosphoprotein Analysis

To confirm the mechanism of action, cancer cells were treated with VS-5584 for a short duration (e.g., 3 hours).[1] Cell lysates were then collected and subjected to Western blotting to detect the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt (p-Akt S473) and S6 ribosomal protein (p-S6).[1] A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.

In Vivo Xenograft Studies

Human cancer cells were subcutaneously implanted into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. VS-5584 was administered orally at various doses, typically once daily.[1] Tumor volume and body weight were measured regularly to assess efficacy and tolerability. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).[1]

Comparison with Alternatives

VS-5584's key advantage over other PI3K/mTOR pathway inhibitors lies in its dual, equipotent inhibition profile and its efficacy against models resistant to other therapies.

CompoundTarget(s)Key Differentiator
VS-5584 PI3K (pan-Class I) & mTOR Equipotent dual inhibitor, effective in rapalog-resistant models, preferentially targets cancer stem cells. [1][4]
Everolimus (Rapalog)mTORC1Allosteric inhibitor of mTORC1 only; feedback activation of PI3K can be a resistance mechanism.[1]
Alpelisib (BYL719)PI3KαIsoform-specific PI3K inhibitor; does not directly inhibit mTOR.
Dactolisib (BEZ235)PI3K & mTORDual inhibitor, but with different selectivity and potency profile compared to VS-5584.

Conclusion

The comprehensive preclinical data for VS-5584 demonstrates its potent and broad anti-cancer activity, stemming from its unique ability to dually inhibit the PI3K and mTOR signaling pathways. It shows significant promise in various cancer models, including those with resistance to other targeted agents. As a close analog, this compound is expected to share this strong therapeutic potential, warranting further investigation. The experimental designs and data presented in this guide offer a solid foundation for researchers and drug developers exploring the clinical application of this class of inhibitors.

References

A Comparative Guide to Desmethyl-VS-5584 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desmethyl-VS-5584, a potent and selective dual PI3K/mTOR inhibitor, with alternative compounds. We present supporting experimental data and detailed protocols for key target engagement assays to facilitate informed decisions in research and drug development.

This compound is a dimethyl analog of VS-5584, which demonstrates potent inhibition of all Class I PI3K isoforms and mTOR.[1][2] Understanding its target engagement profile in a cellular context is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy. This guide focuses on three primary methodologies for assessing target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET Assay, and In-Cell Western Assay.

Comparative Analysis of PI3K/mTOR Inhibitors

To provide a clear comparison of this compound's potency against its targets relative to other well-characterized PI3K/mTOR inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50). It is important to note that direct comparisons are most accurate when data is generated from the same study under identical conditions. The data for this compound is extrapolated from its parent compound, VS-5584.

CompoundTargetIC50 (nM)Reference
VS-5584 PI3Kα16[3][4]
PI3Kβ68[3][4]
PI3Kγ25[3][4]
PI3Kδ42[3][4]
mTOR37[3][4]
PI-103 p110α8[1]
p110β88[1]
p110δ48[1]
p110γ150[1]
mTORC120[1]
mTORC283[1]
Buparlisib (BKM120) Pan-Class I PI3K(Varies by isoform)[5][6]
Alpelisib (BYL719) PI3Kα(Isoform-selective)

Experimental Protocols for Target Engagement Assays

Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental data. Below are representative protocols for key assays used to characterize the target engagement of PI3K/mTOR inhibitors like this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9]

Principle: The binding of a drug to its target protein confers thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., PC-3, A549) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • For intact cells: After treatment, wash the cells with PBS, resuspend them in PBS, and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C. Lyse the cells by freeze-thaw cycles.

    • For cell lysates: After treatment, wash and lyse the cells. Aliquot the cell lysate into PCR tubes and heat at a range of temperatures.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein (PI3K, mTOR) by Western blotting or other quantitative protein analysis methods.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[10][11][12][13]

Principle: This assay uses a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the target (acceptor). When the tracer binds to the target, BRET occurs. An unlabeled compound that competes with the tracer for binding will disrupt BRET, leading to a measurable decrease in the signal.

Protocol:

  • Cell Preparation and Transfection:

    • Seed cells (e.g., HEK293) in a multi-well plate.

    • Transfect the cells with a vector encoding the target protein (PI3K or mTOR) fused to NanoLuc® luciferase.

  • Assay Setup:

    • After 24 hours of transfection, prepare a suspension of the cells.

    • Add the NanoBRET™ tracer to the cell suspension at a concentration determined by a preliminary titration experiment.

    • Dispense the cell-tracer mix into a white, low-volume 384-well plate.

  • Compound Addition:

    • Add serial dilutions of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

In-Cell Western™ Assay

The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications, such as phosphorylation, within cells.[14]

Principle: This assay is used to assess the inhibitory effect of a compound on a signaling pathway by quantifying the phosphorylation status of downstream targets. For this compound, this would involve measuring the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, such as Akt and S6 ribosomal protein.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with a solution such as 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).

    • Incubate the cells with primary antibodies specific for the phosphorylated target (e.g., phospho-Akt Ser473, phospho-S6 Ser240/244) and a normalization antibody (e.g., total Akt or a housekeeping protein).

  • Secondary Antibody Incubation and Detection:

    • Incubate the cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Data Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the target and normalization proteins in each well.

    • Normalize the target protein signal to the normalization protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 for pathway inhibition.

Visualizations

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the general workflow of the Cellular Thermal Shift Assay (CETSA), and the principle of the NanoBRET Target Engagement Assay.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation |-- Desmethyl_VS_5584 This compound Desmethyl_VS_5584->PI3K inhibits Desmethyl_VS_5584->mTORC2 inhibits Desmethyl_VS_5584->mTORC1 inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

CETSA_Workflow Start Start: Treat cells with This compound Heat Heat cell lysate at various temperatures Start->Heat Centrifuge Centrifuge to separate soluble & aggregated proteins Heat->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze soluble target protein by Western Blot Collect->Analyze End End: Generate melting curve to show stabilization Analyze->End

Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With this compound Target_NL Target-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target_NL->Tracer binds BRET BRET Signal (Light Emission) Tracer->BRET excites Target_NL_2 Target-NanoLuc (Donor) Inhibitor This compound Target_NL_2->Inhibitor binds No_BRET No BRET Signal Inhibitor->No_BRET prevents tracer binding

Caption: Principle of the NanoBRET Target Engagement Assay.

References

Assessing the Selectivity of Desmethyl-VS-5584: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of Desmethyl-VS-5584, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with other notable kinase inhibitors. Due to the limited public availability of specific kinase selectivity data for this compound, this guide will utilize the comprehensive data available for its close structural analog, VS-5584, as a primary reference point.

This compound is a dimethyl analog of VS-5584, a well-characterized and highly selective dual PI3K/mTOR inhibitor.[1][2][3] Both compounds target the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway plays a central role in cell growth, proliferation, survival, and metabolism.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity for the intended target minimizes the risk of off-target effects and associated toxicities. VS-5584 has demonstrated exceptional selectivity, having been profiled against a large panel of over 400 kinases, with significant activity confined to the PI3K family and mTOR.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values of VS-5584 and other well-known PI3K/mTOR inhibitors against various PI3K isoforms and mTOR. This comparative data allows for an objective assessment of their relative potencies and isoform specificities.

Kinase TargetVS-5584 (IC50, nM)GDC-0941 (Pictilisib) (IC50, nM)BEZ235 (Dactolisib) (IC50, nM)PI-103 (IC50, nM)
PI3Kα (p110α)16[4][5][6]3[7][8][9]4[10]2[11][12]
PI3Kβ (p110β)68[4][5][6]33[9]76[10]3[11][12]
PI3Kδ (p110δ)42[4][5][6]3[9]7[10]3[11][12]
PI3Kγ (p110γ)25[4][5][6]75[9]5[10]15[11][12]
mTOR37[4][5][6]193-fold less active vs p110α[9]20.7[13]30[11][12]
DNA-PK---23[11][12]

Note: Lower IC50 values indicate higher potency. Data for this compound is not publicly available; data for its analog VS-5584 is presented.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors like this compound.

PI3K_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Growth Cell Growth & Proliferation S6K->Growth Inhibitor This compound (inhibits) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Kinase_Assay_Workflow Start Start: Kinase Reaction Mixture (Kinase, Substrate, ATP, Inhibitor) Incubate1 Incubate (e.g., 60 min at RT) Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (e.g., 30-60 min at RT) Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Analysis Data Analysis: Calculate % Inhibition and IC50 Measure->Analysis

References

A Comparative Analysis of the Pharmacokinetic Profiles of VS-5584 and its Metabolite, Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the pharmacokinetic properties of the dual PI3K/mTOR inhibitor VS-5584 and its desmethyl metabolite, Desmethyl-VS-5584, is currently limited by the lack of available data for the latter. While preclinical studies have characterized the pharmacokinetic profile of VS-5584, a key inhibitor of the PI3K/mTOR signaling pathway, corresponding data for its derivative, this compound, is not publicly available in the reviewed scientific literature.

VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical components of a signaling pathway frequently dysregulated in cancer.[1][2] Its favorable pharmacokinetic properties, including good oral bioavailability and dose-linear pharmacokinetics in mice, have been highlighted as a key feature supporting its clinical development.[2]

Pharmacokinetic Properties of VS-5584

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of VS-5584 following oral administration. The compound is rapidly absorbed, reaching maximum plasma concentrations in under an hour, and possesses a relatively long elimination half-life, suggesting sustained exposure.

Pharmacokinetic ParameterValue (in mice)Reference
Time to Maximum Plasma Concentration (tmax) 0.9 hours[2]
Elimination Half-life (t1/2) 10 hours[2]

This compound: An Uncharacterized Metabolite

This compound is recognized as a dimethyl analog and a metabolite of VS-5584. However, a comprehensive search of scientific literature did not yield any specific quantitative pharmacokinetic data for this compound. Therefore, a direct comparison of its absorption, distribution, metabolism, and excretion (ADME) properties with those of the parent compound, VS-5584, cannot be conducted at this time.

Experimental Protocols

The pharmacokinetic parameters of VS-5584 in mice were determined through in vivo studies. Below is a generalized protocol based on common practices in preclinical pharmacokinetic research.

Animal Studies:

  • Species: Male BALB/c nude mice.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: VS-5584 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage at a specified dose.

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of VS-5584 are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as tmax, Cmax (maximum plasma concentration), AUC (area under the curve), and t1/2.

Visualizing Key Pathways and Processes

To better understand the context of VS-5584's action and the methods used to study it, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for a pharmacokinetic study.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation VS5584 VS-5584 VS5584->PI3K VS5584->mTORC2 VS5584->mTORC1

Caption: PI3K/mTOR Signaling Pathway inhibited by VS-5584.

PK_Workflow Experimental Workflow for a Preclinical Pharmacokinetic Study start Start dosing Drug Administration (e.g., Oral Gavage) start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

References

Dual PI3K/mTOR Inhibitor Desmethyl-VS-5584 Overcomes Rapalog Resistance in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals

The emergence of resistance to mTORC1 inhibitors, such as rapamycin and its analogs (rapalogs), presents a significant challenge in cancer therapy. This resistance is often mediated by a feedback activation of the PI3K/AKT signaling pathway. Desmethyl-VS-5584 (also known as VS-5584) is a potent, orally bioavailable small molecule that dually inhibits both PI3K and mTOR kinases, offering a promising strategy to overcome this resistance mechanism. This guide provides a comparative overview of this compound's efficacy in rapalog-resistant models, supported by experimental data.

Superior Efficacy of this compound in a Rapalog-Resistant Model

This compound has demonstrated significant tumor growth inhibition in xenograft models known to be resistant to rapalogs. A key example is the COLO-205 human colorectal carcinoma model, which is notoriously resistant to rapamycin. In this model, this compound showed a dose-dependent anti-tumor effect, while the rapalog everolimus had a minimal impact on tumor growth.[1]

Table 1: In Vivo Efficacy of this compound vs. Everolimus in a Rapalog-Resistant COLO-205 Xenograft Model
CompoundDoseTumor Growth Inhibition (TGI)Reference
This compound 11 mg/kg45%[1]
This compound 25 mg/kg85%[1]
This compound 35 mg/kg86%[1]
Everolimus 5 mg/kg29% (not statistically significant)[1]

Potent and Selective Dual Kinase Inhibition

The efficacy of this compound stems from its potent and balanced inhibition of all Class I PI3K isoforms and mTOR. This dual-targeting approach prevents the feedback activation of AKT that plagues rapalog monotherapy. The IC50 values for this compound highlight its potent activity against these key signaling nodes.

Table 2: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Reference
PI3Kα16[1][2]
PI3Kβ68[1][2]
PI3Kγ25[1][2]
PI3Kδ42[1][2]
mTOR37[1][2]

As a point of comparison, other dual PI3K/mTOR inhibitors have been developed. For instance, NVP-BEZ235 is another compound in this class, and while direct head-to-head efficacy data in the same rapalog-resistant model is not available in the provided context, its distinct inhibitory profile offers a different therapeutic tool.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the therapeutic rationale and the experimental validation of this compound, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.

PI3K_mTOR_Pathway cluster_feedback RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) mTORC1->PI3K negative feedback S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Feedback Feedback Activation Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 inhibits VS5584 This compound VS5584->PI3K inhibits VS5584->mTORC2 inhibits VS5584->mTORC1 inhibits Experimental_Workflow start Start cell_culture Culture Rapalog-Resistant COLO-205 Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Establish and Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration: - Vehicle Control - this compound - Everolimus randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., 21 days or tumor volume threshold) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot for p-AKT, p-S6) endpoint->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Desmethyl-VS-5584

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for the Potent PI3K/mTOR Inhibitor, Desmethyl-VS-5584.

Researchers and drug development professionals working with this compound, a potent and selective PI3K/mTOR kinase inhibitor, must adhere to stringent safety protocols to mitigate risks associated with handling this powerful compound.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to its cytotoxic potential, a comprehensive approach to personal protective equipment is mandatory when handling this compound.[4][5][6][7] The following table summarizes the required PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting Powder Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesDisposable, fluid-resistant gown with long sleeves and tight-fitting cuffs; shoe coversFit-tested N95 or higher-level respirator
Dissolving Compound Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesDisposable, fluid-resistant gown with long sleeves and tight-fitting cuffsWork within a certified chemical fume hood or a biological safety cabinet.
Administering to Cell Cultures Safety glasses with side shieldsNitrile glovesStandard laboratory coatWork within a certified biological safety cabinet.
Handling Contaminated Waste Chemical splash gogglesDouble-gloving with nitrile glovesDisposable, fluid-resistant gown with long sleeves and tight-fitting cuffsN95 respirator if there is a risk of aerosolization

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • All work with powdered this compound must be conducted in a designated area within a certified chemical fume hood, a biological safety cabinet, or a glove box to control exposure.[5][7]

  • Ensure that a spill kit specifically for cytotoxic agents is readily accessible.[5]

  • The work surface should be covered with a disposable, absorbent bench liner.

2. Weighing and Reconstitution:

  • Perform all weighing and initial dilutions of the powdered compound within the confines of a containment device such as a fume hood or glove box.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Decontaminate reusable equipment thoroughly after use or use disposable alternatives.

  • When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.

3. Cell Culture and Experimental Procedures:

  • All procedures involving the addition of this compound to cell cultures must be performed in a certified biological safety cabinet.

  • Use Luer-lock syringes and needles or other safety-engineered sharps to prevent needlestick injuries.

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

4. Personal Decontamination:

  • After completing work, remove PPE in the designated area, being careful to avoid self-contamination.

  • Dispose of all disposable PPE as cytotoxic waste.

  • Wash hands thoroughly with soap and water immediately after removing gloves.

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8][9][10][11][12]

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, gowns, weigh boats, and bench liners, must be disposed of in a designated, clearly labeled, leak-proof cytotoxic waste container.[8]

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous chemical waste container. Do not dispose of this waste down the drain.[11]

  • Sharps, such as needles and syringes, must be placed in a designated sharps container for cytotoxic waste.

2. Waste Storage and Collection:

  • Store cytotoxic waste containers in a secure, designated area away from general laboratory traffic.

  • Follow your institution's guidelines for the collection and disposal of hazardous chemical and cytotoxic waste.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing the appropriate PPE, use a cytotoxic spill kit to contain and clean up the spill.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[6]

By implementing these comprehensive safety and handling protocols, research institutions can create a safer working environment for their personnel while advancing critical scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.